3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
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Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOSRAYUNYIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a detailed examination of the principal synthetic pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore the widely adopted Williamson ether synthesis as the primary route and discuss a copper-catalyzed nucleophilic aromatic substitution as a viable alternative. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.
Introduction
Significance of the Target Molecule
Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The strategic introduction of fluorine atoms or fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. The 2,2,2-trifluoroethoxy group is particularly effective in this regard. Its strong electron-withdrawing nature and resistance to metabolic degradation by cytochrome P450 enzymes make it a desirable feature in modern drug design.[1] this compound serves as a key intermediate, providing a scaffold that can be further elaborated into more complex active pharmaceutical ingredients (APIs).
Overview of Synthetic Strategies
The synthesis of aryl-trifluoroethyl ethers can be approached through several methods. The most common and direct approach is the nucleophilic substitution reaction between a phenol and a trifluoroethylating agent, a variation of the classic Williamson ether synthesis.[2][3][4] An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on an activated aryl halide with a trifluoroethoxide salt, often facilitated by a copper catalyst.[5] This guide will detail both methodologies, providing the causal logic for reagent selection and reaction conditions.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary disconnection points, corresponding to the two main synthetic strategies. The most logical disconnection is at the ether linkage, leading back to a phenolic precursor and a trifluoroethyl electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][6] In this context, the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is first deprotonated by a suitable base to form a nucleophilic phenoxide, which then attacks the electrophilic trifluoroethyl source.
Mechanistic Principles & Causality
-
Deprotonation: The acidity of the phenolic proton is sufficient for deprotonation by a moderately strong base. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible formation of the phenoxide, driving the reaction forward. Carbonates like potassium carbonate (K₂CO₃) are a milder, safer alternative suitable for large-scale synthesis, establishing an equilibrium that still favors the phenoxide.
-
Nucleophilic Attack (SN2): The resulting phenoxide acts as the nucleophile. The reaction proceeds best with primary alkyl halides (or sulfonates), such as 2,2,2-trifluoroethyl iodide or triflate, which are excellent substrates for SN2 reactions.[2]
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without participating in hydrogen bonding, which would otherwise hinder the nucleophilicity of the phenoxide.[2][5]
Starting Material: 3-Fluoro-4-hydroxybenzoic acid
This precursor is commercially available from various suppliers.[7] For laboratory-scale synthesis, it can be prepared by the demethylation of 3-fluoro-4-methoxybenzoic acid using strong acids like hydrobromic acid in acetic acid.[8]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). With stirring, add finely pulverized potassium carbonate (K₂CO₃, 2.5 eq) in portions.
-
Addition of Electrophile: To the stirred suspension, add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe at room temperature. Caution: Trifluoroethyl triflate is highly reactive and moisture-sensitive.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the aqueous solution to a pH of ~2 using 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
Process Workflow
Caption: Workflow for the Williamson ether synthesis pathway.
Alternative Pathway: Copper-Catalyzed Nucleophilic Aromatic Substitution
An alternative route, particularly useful if starting from a different halogenated precursor, is a copper-catalyzed nucleophilic aromatic substitution (SNAr). This method involves the displacement of a halide (e.g., Br, Cl) from the aromatic ring by sodium 2,2,2-trifluoroethoxide.[5] While SNAr reactions typically require strong electron-withdrawing groups to activate the ring, the use of a copper catalyst enables the reaction on less activated systems.[5][9]
Rationale and Protocol
This pathway is advantageous when the starting material is a halobenzoic acid, such as 3-fluoro-4-bromobenzoic acid. The copper(I) salt is believed to coordinate to both the nucleophile and the aryl halide, facilitating the substitution.
Experimental Protocol (Adapted from US Patent 6,288,271B1[5])
-
Alkoxide Formation: In a dry flask under nitrogen, add anhydrous DMF. Cool in an ice-water bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 5.1 eq) in portions. Slowly add 2,2,2-trifluoroethanol (7.6 eq) dropwise, maintaining a low temperature. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium 2,2,2-trifluoroethoxide.
-
Catalyst and Substrate Addition: To the alkoxide solution, add copper(I) iodide (CuI, 0.5 eq) followed by the halobenzoic acid precursor (e.g., 5-bromo-2-chlorobenzoic acid in the patent example, 1.0 eq).
-
Reaction: Heat the mixture to reflux (or ~100-120 °C) and maintain for several hours until the starting material is consumed (monitor by LC-MS).
-
Workup and Isolation: Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and concentrated HCl. This neutralizes the excess base and protonates the product, causing it to precipitate. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization to yield the final product.
Data Summary & Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons and the quartet for the -CH₂- group adjacent to the CF₃ group. |
| ¹⁹F NMR | A singlet for the aromatic fluorine and a triplet for the -CF₃ group. |
| LC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion [M-H]⁻ or [M+H]⁺. |
| Purity (HPLC) | >98% is typically achievable after recrystallization. |
| Yield | 75-90% (Williamson) / 60-80% (SNAr), highly dependent on conditions and scale. |
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture.
-
2,2,2-Trifluoroethanol: A volatile and toxic liquid. Handle in a well-ventilated fume hood.
-
Trifluoroethyl Triflate: A powerful and potentially hazardous alkylating agent. Avoid inhalation and skin contact.
-
DMF: A potential reproductive toxin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Acid/Base Handling: Concentrated acids and strong bases are corrosive. Always add reagents slowly and with cooling as necessary.
Conclusion
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, starting from commercially available 3-fluoro-4-hydroxybenzoic acid. This method offers high yields, operational simplicity, and utilizes well-understood reaction principles. For cases where the starting material is a different 4-halo-substituted benzoic acid, the copper-catalyzed SNAr pathway presents a powerful and effective alternative. Both routes provide access to this critical intermediate, enabling further research and development in the pharmaceutical and chemical industries.
References
- Source: Google Patents (US20040220409A1)
- Title: Process for the preparation of (2,2,2-trifluoroethoxy)
-
Title: Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents Source: Accounts of Chemical Research - ACS Publications URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson Ether Synthesis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Experiment 06 Williamson Ether Synthesis Source: Truman State University, Department of Chemistry URL: [Link]
-
Title: Synthesis of 3-fluoro-4-hydroxy benzoic acid Source: PrepChem.com URL: [Link]
-
Title: A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid Source: SAGE Journals URL: [Link]
-
Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Source: Quick Company URL: [Link]
-
Title: Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]
-
Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL: [Link]
-
Title: 2-amino-3-fluorobenzoic acid Source: Organic Syntheses Procedure URL: [Link]
- Source: Google Patents (US7196197B2)
-
Title: Nucleophilic Aromatic Substitution (NAS) Source: YouTube (Chad's Prep) URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
- Source: Google Patents (CN104447213A)
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An In-depth Technical Guide to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 1805723-97-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its core chemical properties, outlines a robust, field-proven synthetic methodology, and discusses its strategic importance as a building block in the development of advanced pharmaceutical intermediates. By combining a fluorine atom at the C-3 position and a 2,2,2-trifluoroethoxy group at the C-4 position, this molecule offers a unique constellation of electronic and steric properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine and fluorine-containing moieties, such as the trifluoroethoxy group, can profoundly alter a molecule's physicochemical and biological properties. The trifluoroethoxy group (–OCH₂CF₃) is particularly notable for its ability to increase metabolic stability, enhance lipophilicity, and improve membrane permeability, all of which are critical parameters in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] Benzoic acid derivatives, in turn, are fundamental scaffolds and intermediates in the synthesis of a vast array of pharmaceuticals, including anti-cancer agents and potassium channel openers.[4][5]
This compound merges these features, making it a highly valuable building block. The fluorine atom at the 3-position acts as a powerful electron-withdrawing group and a potential site for hydrogen bonding, while the trifluoroethoxy group at the 4-position provides the aforementioned benefits of metabolic resistance and modulated lipophilicity. This guide serves as a practical resource for researchers aiming to leverage these properties in their synthetic and drug development programs.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.
| Property | Value / Description | Source / Basis |
| CAS Number | 1805723-97-5 | General Registry |
| Molecular Formula | C₉H₆F₄O₃ | Calculated |
| Molecular Weight | 238.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[4] |
| Melting Point | Estimated: 160 - 185 °C | Inferred from analogs 3-Fluoro-4-(trifluoromethyl)benzoic acid (174-179 °C)[4] and 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (121-125 °C). The additional fluorine and ether linkage suggest a melting point in this range. |
| Solubility | Expected to be soluble in polar organic solvents like Methanol, Ethyl Acetate, and DMF. | Analogy |
| pKa | Estimated: 3.0 - 4.0 | The electron-withdrawing effects of both the 3-fluoro and 4-trifluoroethoxy groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. The core of the synthesis is a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6][7]
Workflow Diagram: Synthetic Pathway
Caption: Synthetic workflow for the target compound.
Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid (Protection)
Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated ether synthesis in the subsequent step. The acidic proton of the carboxylic acid would otherwise be abstracted by the base, complicating the reaction.
Protocol:
-
To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-fluoro-4-hydroxybenzoate, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
Causality: This step forms the critical C-O ether bond. A moderately strong base, potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic trifluoroethylating agent via an Sₙ2 mechanism.[6][7] 2,2,2-Trifluoroethyl triflate is a highly effective and reactive electrophile for this purpose.[1] Dimethylformamide (DMF) is chosen as the solvent for its high polarity and ability to dissolve the ionic intermediates.
Protocol:
-
Combine methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.
-
Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the mixture. A mild exotherm may be observed.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting phenol.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate.
Step 3: Saponification (Deprotection)
Causality: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for this transformation, which proceeds via nucleophilic acyl substitution. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.
Protocol:
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed as indicated by TLC (typically 1-3 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.
-
Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under high vacuum to afford this compound as a solid.
Analytical Characterization
Confirmation of the structure and purity of the final compound is achieved through standard analytical techniques. The following are the expected spectral characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the trifluoroethoxy group. The aromatic protons will appear as complex multiplets, with coupling to each other and to the ¹⁹F nucleus. The methylene protons (–OCH₂CF₃) will appear as a quartet due to coupling with the three adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals: one for the aromatic fluorine atom and another for the –CF₃ group, which will appear as a triplet due to coupling with the two adjacent methylene protons.
-
¹³C NMR: The carbon NMR will show distinct signals for all nine carbon atoms. The carbon attached to the aromatic fluorine and the carbons of the trifluoroethoxy group will exhibit C-F coupling, which is a key diagnostic feature.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₆F₄O₃) should be readily identifiable, confirming the molecular formula.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for this exact molecule are not yet prevalent in public literature, its structure makes it an ideal candidate for use as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility is analogous to that of similar compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, which is a crucial precursor to the anti-arrhythmic drug Flecainide.[8][9]
Logical Framework for Application
Caption: Typical workflow for utilizing the title compound in API synthesis.
The carboxylic acid functional group serves as a versatile handle for synthetic elaboration, most commonly through amide bond formation. By coupling this acid with various amine-containing fragments, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The specific substitution pattern of the title compound allows for fine-tuning of:
-
Target Binding: The fluorine and trifluoroethoxy groups can engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) within a protein's active site.
-
Pharmacokinetics: The trifluoroethoxy moiety enhances metabolic stability by blocking potential sites of oxidative metabolism, potentially increasing the drug's half-life.[2][3]
-
Physicochemical Properties: The overall lipophilicity and electronic nature of the molecule can be precisely controlled, impacting solubility and cell permeability.
Safety and Handling
-
Hazard Class: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable and strategically designed chemical building block. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the Williamson ether synthesis. The unique combination of a 3-fluoro substituent and a 4-trifluoroethoxy group imparts a desirable set of properties that are of high utility to medicinal chemists and drug development professionals seeking to create next-generation therapeutics with optimized ADME profiles and enhanced biological activity. This guide provides the foundational knowledge required for the synthesis, characterization, and strategic application of this promising intermediate.
References
- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Apicule. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
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Journal of Medicinal Chemistry. Synthesis and biological activity of 5,11-methylenetetrahydro-5-deazahomofolic acid. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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ResearchGate. Synthesis of aryl 2,2,2-trifluoroethyl sulfides. (2020). [Link]
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AWS. Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]
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YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]
-
Organic Chemistry Portal. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. (2022). [Link]
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National Center for Biotechnology Information. From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024). [Link]
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PubMed. Synthesis and evaluation of aroylthiourea derivatives of 4-β-amino-4'-O-demethyl-4-desoxypodophyllotoxin as novel topoisomerase II inhibitors. [Link]
- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties.[1][2] The subject of this guide, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, is a compelling example of such a molecule, featuring both an aromatic fluorine substituent and a trifluoroethoxy group. These moieties are known to influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the synergistic use of various spectroscopic techniques.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.
Caption: Predicted 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its carbon-hydrogen framework and the electronic environment of the fluorine atoms.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |
| ~7.9-8.1 | Doublet of Doublets | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H-6 (meta coupling) and the fluorine at C-3 (para coupling). |
| ~7.8-8.0 | Doublet | 1H | H-6 | This proton is also ortho to the carboxylic acid group. It will be split by H-2 (meta coupling). |
| ~7.2-7.4 | Doublet of Doublets | 1H | H-5 | This proton is ortho to the electron-donating trifluoroethoxy group and will be split by H-6 (ortho coupling) and the fluorine at C-3 (meta coupling). |
| ~4.8-5.0 | Quartet | 2H | -OCH₂CF₃ | The methylene protons are adjacent to an oxygen atom and a trifluoromethyl group, resulting in a downfield shift. The signal will be split into a quartet by the three fluorine atoms of the CF₃ group. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment. The presence of fluorine will introduce C-F coupling, which is a valuable diagnostic tool.
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | Rationale |
| ~165-170 | Low | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155-160 | Large (¹JCF ≈ 240-260 Hz) | C-3 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |
| ~145-150 | Medium (²JCF ≈ 20-30 Hz) | C-4 | This carbon is two bonds away from the fluorine and will exhibit a smaller coupling constant. The trifluoroethoxy group will also influence its chemical shift. |
| ~130-135 | Low | C-1 | The carbon bearing the carboxylic acid group. |
| ~125-130 (quartet) | Large (¹JCF ≈ 270-290 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms and will be significantly deshielded. |
| ~120-125 | Low | C-6 | Aromatic carbon. |
| ~115-120 | Medium (²JCF ≈ 20-25 Hz) | C-2 | This carbon is two bonds away from the fluorine at C-3. |
| ~110-115 | Low | C-5 | Aromatic carbon. |
| ~65-70 (quartet) | Medium (²JCF ≈ 30-40 Hz) | -OCH₂- | The methylene carbon is influenced by the adjacent oxygen and the trifluoromethyl group, and will show coupling to the CF₃ fluorines. |
¹⁹F NMR Spectroscopy: A Window into Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides distinct signals for each unique fluorine environment. For this molecule, two distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -70 to -80 | Singlet | -OCH₂CF₃ | The three fluorine atoms of the trifluoroethoxy group are equivalent and are expected to appear as a singlet in this region. |
| ~ -110 to -120 | Multiplet | Ar-F | The aromatic fluorine atom will be coupled to the neighboring protons (H-2 and H-5), resulting in a multiplet. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
| ~1300-1000 | Strong | C-F stretch | Ar-F and -CF₃ |
| ~1250 | Strong | C-O stretch | Ether and Carboxylic Acid |
The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-F stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Molecular Ion (M⁺): m/z = 252.02
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 252. The fragmentation pattern will likely involve the loss of key functional groups.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 235: Loss of a hydroxyl radical (-OH) from the carboxylic acid group.
-
m/z 207: Loss of the entire carboxyl group (-COOH).
-
m/z 153: Loss of the trifluoroethoxy radical (-OCH₂CF₃).
-
m/z 69: The trifluoromethyl cation ([CF₃]⁺), which is often a prominent peak for compounds containing this group.
Experimental Protocols: A Guide to Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds.
-
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
Conclusion: A Predictive Spectroscopic Portrait
This guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the known spectroscopic behaviors of analogous fluorinated benzoic acids and the fundamental principles of each technique, we have constructed a comprehensive spectroscopic profile. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, enabling scientists to confirm its structure and purity with confidence. The provided experimental protocols offer a starting point for the acquisition of empirical data, which will ultimately validate and refine the predictions made herein.
References
- U.S. Patent US20040220409A1. (2004). Flecainide synthesis. Google Patents.
- U.S. Patent US6288271B1. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
-
MDPI. (2022). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
-
Pharmaffiliates. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid. Available at: [Link]
-
European Patent Office. (n.d.). Patent EP1853548B1. Available at: [Link]
- Google Patents. (n.d.). US Patent US20020072626A1.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Available at: [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. Given its status as a specialized, non-commercial compound, this guide focuses on its synthesis from readily available precursors, detailed analytical characterization, and the scientific rationale for its application in pharmaceutical research, grounded in the established roles of fluorinated molecules in enhancing drug-like properties.
Introduction: The Strategic Role of Fluorination in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a well-established and powerful strategy in modern drug discovery. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving bioavailability.[1][2]
Benzoic acid derivatives are a cornerstone of medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents, from anti-inflammatory drugs to antiviral compounds.[3] The combination of a benzoic acid core with strategic fluorination, as seen in this compound, presents a compelling molecular architecture for the development of novel therapeutics with potentially superior efficacy, safety, and pharmacokinetic profiles.
This guide details a robust synthetic pathway to this target molecule, provides a framework for its analytical characterization, and discusses its potential applications, empowering researchers to leverage this promising scaffold in their drug discovery programs.
Compound Identification and Physicochemical Properties
As a specialized chemical entity, this compound does not have a readily assigned CAS number. Its identity is therefore established through its synthesis from known precursors and confirmed by rigorous spectroscopic analysis.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₅F₄O₃ | Calculated |
| Molecular Weight | 237.13 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | Generated |
| InChIKey | (Predicted) | Generated |
| Precursor CAS | 350-29-8 (3-Fluoro-4-hydroxybenzoic acid) |
Note: The InChIKey is predicted and should be confirmed upon synthesis and characterization.
Synthesis of this compound
The synthesis of the title compound is most logically achieved via a Williamson ether synthesis, starting from the commercially available precursor, 3-Fluoro-4-hydroxybenzoic acid. Due to the presence of a reactive carboxylic acid group, a protection-deprotection strategy is necessary to ensure selective etherification of the phenolic hydroxyl group. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the esterification, Williamson ether synthesis, and saponification of aromatic acids and phenols.
Objective: To protect the carboxylic acid functionality as a methyl ester to prevent its interference in the subsequent base-mediated etherification.
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-fluoro-4-hydroxybenzoate. The product can often be used in the next step without further purification if sufficiently pure.
Objective: To perform the O-alkylation of the phenolic hydroxyl group with a suitable 2,2,2-trifluoroethyl electrophile.
Materials:
-
Methyl 3-fluoro-4-hydroxybenzoate (from Step 1)
-
2,2,2-Trifluoroethyl tosylate (or a similar trifluoroethyl halide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a stirred suspension of Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in anhydrous DMF, add 2,2,2-trifluoroethyl tosylate (1.2 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Stir the reaction vigorously and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, Methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate, can be purified by column chromatography on silica gel.
Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.
Materials:
-
Methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate (from Step 2)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1-2 M)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1-2 M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol or THF and water.
-
Add an aqueous solution of NaOH (2.0 - 4.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate hydrolysis, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of aqueous HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final product, this compound, can be further purified by recrystallization.
Analytical Characterization
The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.
Caption: Analytical workflow for structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methylene protons of the ethoxy group (a quartet due to coupling with the CF₃ group), and the acidic proton of the carboxylic acid.
-
¹³C NMR: Will confirm the number of unique carbons in the molecule, including the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbons of the trifluoroethoxy group.
-
¹⁹F NMR: Will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming the presence and electronic environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and allow for the determination of the elemental composition, providing definitive proof of the chemical formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-F stretches.
Safety and Handling
Trifluoroethoxylated aromatic compounds and their precursors require careful handling in a laboratory setting.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Precursor Safety (3-Fluoro-4-hydroxybenzoic acid): May cause skin and serious eye irritation. May cause respiratory irritation.
-
Reagent Safety:
-
2,2,2-Trifluoroethanol and its derivatives: Can be toxic and irritants. Handle with care.
-
Strong Acids and Bases (H₂SO₄, NaOH, HCl): Are corrosive and should be handled with extreme caution.
-
-
Product Safety: The final product should be treated as a potentially hazardous chemical. Assume it may be an irritant and harmful if swallowed or inhaled until toxicological data is available. A full Safety Data Sheet (SDS) should be developed based on the known hazards of related compounds.
Potential Applications in Drug Discovery
While specific biological activity for this compound is not yet widely reported, its structural motifs suggest several promising avenues for research:
-
Scaffold for Novel Therapeutics: This molecule serves as an advanced building block for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).
-
Enzyme Inhibitors: Benzoic acid derivatives are known to inhibit various enzymes. The specific substitution pattern of this compound could confer high affinity and selectivity for targets such as kinases, proteases, or metabolic enzymes.
-
Antiviral and Antimicrobial Agents: Fluorinated quinolones and other antimicrobial agents often incorporate substituted benzoic acid moieties.[4][5] This compound could serve as a precursor for novel anti-infective agents.
-
CNS-Targeted Drugs: The trifluoroethoxy group can increase lipophilicity, potentially aiding in the penetration of the blood-brain barrier for the development of drugs targeting the central nervous system.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While not commercially available, its synthesis is achievable through a robust, multi-step sequence from common starting materials. This guide provides the foundational knowledge for its preparation, characterization, and safe handling. The strategic incorporation of both a fluorine atom and a trifluoroethoxy group onto a benzoic acid scaffold makes this an attractive starting point for the development of next-generation therapeutics with enhanced pharmacological properties.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: Provided upon request)
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (URL: Provided upon request)
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (URL: Provided upon request)
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (URL: Provided upon request)
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (URL: Provided upon request)
-
Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). (URL: [Link])
- SAFETY D
- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. (URL: Provided upon request)
-
The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
- Williamson Ether Synthesis. (URL: Provided upon request)
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). (URL: [Link])
- An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. (URL: Provided upon request)
-
Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. (URL: [Link])
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- Flecainide synthesis.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. (URL: [Link])
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. (URL: [Link])
-
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. (URL: [Link])
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: Provided upon request)
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. National Institutes of Health (NIH). (URL: [Link])
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. (URL: [Link])
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. (URL: Provided upon request)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Executive Summary: The Strategic Importance of a Fluorinated Scaffold
In the landscape of modern drug discovery and materials science, precision at the molecular level is paramount. 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid represents a highly strategic scaffold, incorporating multiple fluorine-based functional groups that impart unique and desirable physicochemical properties. The interplay between the aromatic fluorine, the trifluoroethoxy ether linkage, and the carboxylic acid creates a molecule with a distinct electronic profile, lipophilicity, and metabolic stability. These characteristics make it a compelling building block for active pharmaceutical ingredients (APIs) and advanced functional materials.
This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. In the absence of a publicly available single-crystal X-ray structure for this specific compound, we will employ a rigorous, field-proven approach that combines structural analogy to closely related molecules, first-principles of stereoelectronic effects, and the predictive power of computational chemistry. This document is designed to equip researchers with the foundational knowledge required to rationally design and utilize this versatile chemical entity.
Deconstructing the Molecular Architecture
The core structure consists of a benzene ring functionalized with three key groups, each contributing significantly to the molecule's overall properties.
-
Carboxylic Acid (-COOH) at C1: This group is the primary site for derivatization (e.g., amide bond formation) and a key driver of intermolecular interactions, particularly hydrogen bonding.
-
Fluorine (-F) at C3: A small, highly electronegative atom that profoundly alters the local electronic environment of the ring. It can modulate the acidity of the carboxylic acid and participate in specific drug-receptor interactions (e.g., orthogonal multipolar C-F···C=O interactions).
-
Trifluoroethoxy (-OCH₂CF₃) at C4: This group is a powerful modulator of physicochemical properties. The -CF₃ moiety is strongly lipophilic and can enhance metabolic stability by blocking potential sites of oxidation. The ether linkage introduces conformational flexibility.
Analysis of structurally similar compounds, such as 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid (PubChem CID: 58149887), provides a validated starting point for our structural inferences.[1]
Conformational Analysis: Unveiling the 3D Landscape
The therapeutic efficacy and material properties of a molecule are dictated by its three-dimensional shape. The conformational flexibility of this compound is primarily governed by rotation around three key single bonds.
Figure 1. Key rotatable bonds (τ1, τ2, τ3) governing the conformation of the molecule.
Carboxylic Acid Orientation (Torsion τ1)
The C2-C1-C(OOH)-O bond defines the orientation of the carboxylic acid. For most benzoic acids, a planar conformation (τ1 ≈ 0° or 180°) is strongly favored to maximize π-conjugation between the carboxyl group and the aromatic ring. In the solid state, this planarity facilitates the formation of highly stable hydrogen-bonded dimers, a structural motif that is almost certain to be present in the crystal lattice of this compound.
Trifluoroethoxy Group Conformation (Torsions τ2 and τ3)
The conformation of the trifluoroethoxy group is the most complex and impactful feature.
-
Aryl-Oxygen Rotation (τ2): The C3-C4-O-CH₂ torsion angle determines the orientation of the ether oxygen's lone pairs relative to the ring's π-system. Studies on analogous substituted benzenes suggest a delicate balance.[2] While a coplanar arrangement (τ2 ≈ 0° or 180°) would maximize resonance, steric hindrance with the C3-fluorine and C5-hydrogen can be significant. Therefore, a non-planar, twisted conformation is highly probable. Gas electron diffraction studies of similar molecules like 4-fluoro(trifluoromethoxy)benzene have shown a preference for a perpendicular conformation where the C-O-C plane is orthogonal to the benzene ring.[3]
-
Oxygen-Methylene Rotation (τ3): The C4-O-CH₂-CF₃ torsion angle dictates the position of the bulky and electronegative trifluoromethyl group. The preferred conformation will seek to minimize gauche and eclipsing interactions. A staggered conformation, likely anti or gauche, is expected to be the lowest in energy.
Predictive Structural Data & Properties
In the absence of experimental data, computational chemistry provides a reliable framework for predicting molecular geometry and properties. The data below represents expected values derived from Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory), a standard methodology for such analysis.
| Parameter | Predicted Value/Range | Rationale & Significance |
| Bond Lengths | ||
| C(aromatic)-F | ~1.35 Å | Strong, polar bond; influences ring electronics and potential for halogen bonding. |
| C(aromatic)-O | ~1.36 Å | Partial double-bond character due to resonance of the oxygen lone pair with the aromatic ring. |
| O-CH₂ | ~1.43 Å | Standard sp³ C-O single bond length. |
| C=O (carboxyl) | ~1.21 Å | Typical carbonyl double bond. |
| C-O (carboxyl) | ~1.35 Å | Lengthened single bond due to resonance within the carboxylic acid group. |
| Key Torsion Angles | ||
| τ1 (C2-C1-C=O) | ~0° or ~180° | Planar conformation favored by π-conjugation. |
| τ2 (C3-C4-O-C) | ~90° | A perpendicular or significantly twisted conformation is likely to minimize steric clash with the ortho-fluorine atom. |
| Physicochemical Props. | ||
| Polar Surface Area (TPSA) | ~45-55 Ų | Influences membrane permeability and solubility. The value is comparable to related structures.[4] |
| Rotatable Bonds | 4-5 | Indicates significant conformational flexibility, which is crucial for binding to adaptable receptor sites.[4] |
Recommended Experimental Workflows for Structural Verification
To empirically validate the predicted structure, a multi-technique approach is essential.
Definitive Solid-State Structure: Single-Crystal X-ray Diffraction
This technique provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the solid-state conformation.
Step-by-Step Protocol:
-
Crystal Growth: Obtain or synthesize high-purity material. Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) via slow evaporation from a range of solvents (e.g., ethyl acetate, acetone, ethanol/water mixtures).
-
Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, displacement parameters, and occupancies against the experimental data to achieve a final, validated structural model.
-
Database Deposition: Deposit the final structural information into a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.[5][6]
Figure 2. Standard workflow for X-ray crystallography.
Solution-State Conformation: NMR Spectroscopy
While crystallography provides a static picture, NMR reveals the time-averaged conformation in solution.
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
¹⁹F NMR: Highly sensitive to the local electronic environment. The chemical shifts of the aromatic fluorine and the -CF₃ group can provide clues about the through-space interactions and conformation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Through-space correlations between protons on the aromatic ring and the -OCH₂- protons would provide direct evidence for the preferred orientation (torsion τ2) of the trifluoroethoxy group in solution.
Applications & Concluding Remarks
The structural and conformational features of this compound make it a high-value synthetic intermediate. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability and cell permeability, critical attributes for drug candidates. The molecule serves as a building block for APIs targeting a range of conditions. For instance, similarly substituted benzoic acids are used in the synthesis of potassium channel openers for treating epilepsy.[7]
References
- Abraham, R. J., & Reid, M. (2000). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-27.
- Reuter, C., et al. (2009). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations.
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. CCDC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]
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"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. As a molecule of interest in pharmaceutical and materials science, its solubility profile is a critical parameter for formulation, reaction optimization, and purification. This document moves beyond simple data reporting to explain the underlying physicochemical principles that govern its solubility. We present a detailed structural analysis, introduce theoretical predictive models like Hansen Solubility Parameters (HSP), and provide robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to characterizing novel fluorinated compounds.
Introduction: Deconstructing the Molecule
This compound is a multifaceted molecule whose solubility behavior is dictated by the interplay of three distinct structural features: the polar carboxylic acid group, the aromatic ring, and the heavily fluorinated side chain. Understanding these components is the first step in predicting its interactions with various solvents.
-
The Benzoic Acid Core: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This feature imparts polarity and favors interaction with protic and polar aprotic solvents like alcohols, acetone, and ethyl acetate. As with benzoic acid itself, this group allows for acid-base chemistry, meaning its solubility can be dramatically increased in basic aqueous solutions where it forms a highly polar carboxylate salt.[1]
-
The Aromatic Ring: The benzene ring is a nonpolar, hydrophobic structure. Its presence contributes to solubility in solvents with significant nonpolar character, such as toluene and dichloromethane, through van der Waals forces.
-
The Fluorinated Moieties: The molecule contains two types of fluorination: a single fluorine atom on the ring and a trifluoroethoxy group (-OCH₂CF₃). Fluorine is the most electronegative element, creating strong dipoles in C-F bonds.[2] The trifluoroethoxy group, in particular, adds significant molecular weight and introduces "fluorous" character. Fluorous compounds are often described as being both hydrophobic and lipophobic, meaning they can be immiscible with both water and non-polar hydrocarbon solvents.[2][3] This unique property suggests that the compound's solubility will not be a simple function of solvent polarity alone.
This guide provides the theoretical and practical tools necessary to navigate these competing structural influences and establish a definitive solubility profile for this compound.
Theoretical Framework: Predicting Solubility
Before embarking on experimental work, a theoretical assessment can guide solvent selection and streamline the screening process. The age-old principle of "like dissolves like" is the foundation, but a more quantitative approach provides deeper insight.[4][5]
Qualitative Prediction Based on Structure
We can make initial predictions by categorizing solvents based on their properties and how they might interact with the solute's functional groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The alcohol's alkyl chain can interact with the aromatic ring. High solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents contain polar functional groups (carbonyls, ethers) that can act as hydrogen bond acceptors for the solute's carboxylic acid proton. Good solubility is likely.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Hexane is unlikely to be a good solvent due to the solute's high polarity. Toluene may show some solubility due to π-π stacking interactions with the aromatic ring, but the polar and fluorous groups will limit this.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can interact with the aromatic ring and the dipoles from the C-F bonds. Moderate solubility is plausible.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) offer a more powerful method for predicting solubility by breaking down intermolecular forces into three components.[4][6][7] The principle states that substances with similar HSP values are likely to be miscible.[8]
The three parameters are:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
Each molecule can be described as a point in a three-dimensional "Hansen space." The distance (Ra) between two points (e.g., a solute and a solvent) in this space is a measure of their compatibility. A smaller distance implies a higher likelihood of dissolution. While the HSP for this compound is not published, Section 3.3 outlines an experimental method to determine it.
Experimental Determination of Solubility: Protocols and Workflows
Where theoretical prediction ends, empirical testing must begin. The following protocols are designed to provide a comprehensive and reliable solubility profile.
Protocol 1: Rapid Qualitative Solubility Screening
Causality: The objective here is a rapid, resource-efficient initial screening to classify solvents as "good," "marginal," or "poor." This allows for the down-selection of solvents for more rigorous quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 10 mg of this compound into a series of labeled 1-dram glass vials.
-
Solvent Addition: To each vial, add the test solvent in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the vial against a contrasting background for any undissolved solid.
-
Iteration: Continue adding solvent increments up to a total volume of 1 mL.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: No visible dissolution of the solid.
-
-
Record: Record the approximate volume of solvent required for complete dissolution to estimate a solubility range (e.g., if dissolved after 200 µL, solubility is approx. 50 mg/mL).
Protocol 2: Quantitative Solubility by Shake-Flask Method
Causality: This is the gold-standard method for determining thermodynamic equilibrium solubility.[9] By ensuring the solvent is saturated with the solute at a constant temperature, we can accurately measure the maximum amount of solute that can be dissolved.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means enough solid remains visible at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value is the solubility.
Protocol 3: Experimental Determination of Hansen Solubility Parameters (HSP)
Causality: By systematically testing the solubility of the compound in a well-characterized set of solvents, we can define a "solubility sphere" in Hansen space. The center of this sphere provides the HSP values (δd, δp, δh) for our compound, creating a powerful predictive tool for its behavior in any other solvent with known HSPs.[6][8]
Methodology:
-
Solvent Selection: Choose a set of 20-30 diverse solvents for which the HSP values are known. The set should span a wide range of dispersion, polar, and hydrogen-bonding characteristics.
-
Qualitative Assessment: For each solvent, determine if the compound is soluble or insoluble using a simple binary test (e.g., does 10 mg dissolve in 1 mL?). Assign a score: "1" for soluble, "0" for insoluble.
-
Data Input: Enter the solvent names and their corresponding HSP values (δd, δp, δh) into HSP software (e.g., HSPiP). Input the binary solubility score ("1" or "0") for each solvent.
-
HSP Calculation: The software algorithm calculates the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best separates the "good" solvents (score=1) from the "bad" solvents (score=0). This center point represents the calculated HSP of the solute.
-
Validation: The quality of the fit can be used to validate the result. A good fit will successfully enclose most of the good solvents while excluding most of the bad solvents.
Data Presentation and Interpretation
Systematic data collection is crucial. The following tables provide templates for organizing experimental results.
Table 1: Qualitative Solubility Screening Results
| Solvent | Class | Polarity Index | H-Bonding | Result (at ~10 mg/mL) | Estimated Solubility |
|---|---|---|---|---|---|
| Hexane | Nonpolar Aliphatic | 0.1 | None | Insoluble | < 1 mg/mL |
| Toluene | Nonpolar Aromatic | 2.4 | None | Partially Soluble | 5-10 mg/mL |
| Dichloromethane | Chlorinated | 3.1 | Acceptor | Soluble | > 10 mg/mL |
| Diethyl Ether | Ether | 2.8 | Acceptor | Soluble | > 10 mg/mL |
| Ethyl Acetate | Ester | 4.4 | Acceptor | Soluble | > 50 mg/mL |
| Acetone | Ketone | 5.1 | Acceptor | Very Soluble | > 100 mg/mL |
| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Very Soluble | > 100 mg/mL |
| Methanol | Polar Protic | 5.1 | Donor/Acceptor | Very Soluble | > 100 mg/mL |
| Water | Polar Protic | 10.2 | Donor/Acceptor | Insoluble | < 1 mg/mL |
Note: Data in this table is predictive and should be replaced with experimental results.
Table 2: Quantitative Equilibrium Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
Conclusion
The solubility of this compound is a complex function of its polar, nonpolar, and fluorous structural elements. While qualitative predictions suggest high solubility in polar aprotic and protic organic solvents, they must be confirmed experimentally. The protocols provided in this guide offer a systematic and robust pathway to generating high-quality, reliable solubility data. By employing both rapid screening and rigorous quantitative methods like the shake-flask technique, researchers can build the foundational knowledge required for successful formulation, process development, and application of this and other novel fluorinated molecules. Furthermore, the determination of the compound's Hansen Solubility Parameters will empower formulators with a powerful predictive tool, accelerating development and reducing reliance on trial-and-error experimentation.
References
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Hansen, C. M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]
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ResearchGate. (2018). Predicted solubility in mole fraction of benzoic acid in 2-propanol, 1-butanol, 1-pentanol, and 1-heptanol at 298.15 K. ResearchGate. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]
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ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
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Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form? Chemistry Stack Exchange. [Link]
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National Institutes of Health. (n.d.). New fluorous/organic biphasic systems achieved by solvent tuning. NIH National Library of Medicine. [Link]
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Breslyn. (2022). Polarity & Solubility of Benzoic acid. YouTube. [Link]
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University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney School of Chemistry. [Link]
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"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and versatile binding capabilities make it an ideal starting point for drug discovery campaigns. This guide focuses on a specific, highly functionalized derivative: This compound .
While direct biological data for this exact molecule is not extensively published, its constituent parts—the benzoic acid core, a fluorine substituent, and a trifluoroethoxy group—have well-documented roles in modulating the pharmacological profiles of bioactive molecules. The objective of this whitepaper is to deconstruct the molecule's structure to build a robust, evidence-based rationale for its potential biological activities. We will explore hypothesized targets and therapeutic areas by drawing parallels from structurally related compounds and provide a concrete, actionable research workflow for its empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with high therapeutic potential.
Part 1: Molecular Scaffolding and Physicochemical Rationale
The predicted biological activity of a compound is intrinsically linked to its physicochemical properties. The specific arrangement of functional groups on the this compound scaffold provides a compelling basis for its investigation as a novel therapeutic agent.
Section 1.1: The Benzoic Acid Core
The carboxylic acid moiety of the benzoic acid core is a versatile hydrogen bond donor and acceptor, enabling it to anchor the molecule within the binding sites of numerous biological targets, particularly enzymes and receptors.[1] Its acidic nature allows for salt formation, which can be leveraged to optimize solubility and formulation characteristics.
Section 1.2: The Role of Fluorine in Drug Design
The placement of a fluorine atom at the 3-position (meta to the carboxylate) is a strategic chemical modification. Fluorine's high electronegativity can significantly influence the molecule's properties:
-
Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the carboxylic acid group, which can alter its binding affinity to target proteins.
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.[2]
-
Improved Binding Interactions: The fluorine atom can participate in favorable electrostatic and orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity and selectivity.[2]
Section 1.3: The Bio-isosteric Significance of the 4-(2,2,2-trifluoroethoxy) Group
The 4-(2,2,2-trifluoroethoxy) group is a particularly noteworthy feature. It can be considered a bioisostere of more common groups like methoxy (-OCH3) or the trifluoromethoxy (-OCF3) group, which is prevalent in modern pharmaceuticals.[3] This group imparts several advantageous properties:
-
Increased Lipophilicity: The trifluoroalkoxy group is highly lipophilic, which can enhance the molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration into tissues like the central nervous system.[2][4]
-
Metabolic Resistance: Similar to the C-F bond, the ether linkage and the trifluoroethyl moiety are resistant to metabolism. Placing this bulky, stable group at the 4-position effectively shields the aromatic ring from para-hydroxylation, a common metabolic pathway for aromatic compounds.
-
Hydrophobic Interactions: The trifluoroethoxy group can engage in strong hydrophobic interactions within a protein's binding pocket, contributing to higher potency.[2]
Section 1.4: Predicted Physicochemical Properties
A summary of predicted physicochemical properties for structurally similar compounds suggests the likely profile of our target molecule. These parameters are critical for predicting its drug-like characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | ~3.0 - 3.5 | Indicates high lipophilicity, suggesting good membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good potential for oral bioavailability.[5] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton.[5] |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, ether oxygen, and two carboxylate oxygens. |
| Rotatable Bonds | ~4-5 | Provides conformational flexibility for optimal target binding.[5] |
Part 2: Hypothesized Biological Targets and Therapeutic Areas
Based on the extensive literature on substituted benzoic acid derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.
Section 2.1: Enzyme Inhibition
The benzoic acid scaffold is a well-established platform for the development of enzyme inhibitors.[6]
-
Rationale: Benzoic acid derivatives have demonstrated inhibitory activity against a wide range of enzymes, including hydrolases like acetylcholinesterase (AChE), protein phosphatases such as Slingshot, and human carbonic anhydrases (hCAs).[6][7] The specific substitutions on our target molecule may confer potency and selectivity for a particular enzyme class. For instance, the lipophilic trifluoroethoxy group could favor binding to enzymes with hydrophobic active sites.
-
Hypothesis: The compound may act as an inhibitor of enzymes implicated in neurodegenerative diseases (e.g., AChE), inflammation (e.g., secretory phospholipase A2[8]), or cancer (e.g., protein phosphatases[7]).
Section 2.2: Anti-Infective Potential
-
Rationale: Benzoic acids are known for their antimicrobial properties.[1] More specifically, fluorinated benzoic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[9] In some cases, benzoic acid derivatives exert antifungal effects by inhibiting fungal-specific enzymes like CYP53.[10] Furthermore, related compounds have shown potential as antiviral agents by inhibiting viral enzymes like neuraminidase.[11]
-
Hypothesis: The compound could exhibit antibacterial, antifungal, or antiviral activity, warranting screening against a panel of pathogenic microbes and viruses.
Section 2.3: Modulation of Cellular Signaling Pathways
-
Rationale: Chronic inflammation is a hallmark of many diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response. Certain benzoic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[1]
-
Hypothesis: this compound may possess anti-inflammatory properties by modulating key signaling cascades like NF-κB. This could also translate into anticancer activity, as NF-κB is also implicated in cell survival and proliferation.[1]
Section 2.4: Ion Channel Modulation
-
Rationale: A structurally related analog, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is a known synthetic precursor to potent potassium channel openers used in the treatment of epilepsy.[12] The substitution pattern on the benzene ring is critical for this activity.
-
Hypothesis: The unique electronic and steric properties conferred by the 3-fluoro and 4-trifluoroethoxy substituents may enable the molecule to act as a modulator of ion channels, such as potassium or sodium channels.
Part 3: A Proposed Research Workflow for Biological Evaluation
A systematic, phased approach is essential to efficiently evaluate the biological potential of this novel compound.
Section 3.1: Synthesis of the Target Compound
A plausible synthetic route can be adapted from established methods for preparing fluoroalkoxy benzoic acids, which are often used as intermediates for pharmaceuticals like Flecainide.[13][14] A common approach involves the nucleophilic aromatic substitution of a halogen with 2,2,2-trifluoroethanol.
Caption: Plausible synthetic route to the target compound.
Section 3.2: Initial In Vitro Screening Cascade
An initial broad screening is crucial to identify primary areas of biological activity and assess general toxicity.
Caption: Initial in vitro screening cascade.
Protocol 1: General Cytotoxicity Assay (MTT)
This assay determines the concentration at which the compound becomes toxic to cells, establishing a therapeutic window for subsequent experiments.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) by plotting absorbance against compound concentration.[1]
-
Section 3.3: Target-Specific Assay Protocols
Based on the initial screening results, more focused, target-specific assays should be performed.
Example Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for identifying AChE inhibitors.[6]
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound
-
Phosphate buffer (pH 8.0)
-
96-well plate and microplate reader
-
-
Procedure:
-
Preparation: Add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the substrate (ATCI) to start the reaction.
-
Measurement: Monitor the change in absorbance at 412 nm for 5 minutes. The rate of color change is proportional to AChE activity.
-
Analysis: Compare the reaction rates in the presence of the test compound to the control (no compound) to determine the percent inhibition and calculate the IC50 value.
-
Part 4: Summary and Future Directions
This compound is a compelling candidate for biological investigation. Its structure combines the versatile benzoic acid scaffold with strategic fluorine and trifluoroethoxy substitutions known to enhance drug-like properties such as metabolic stability and membrane permeability.
Summary of Hypothesized Activities:
| Therapeutic Area | Potential Targets/Mechanisms | Rationale |
| Neurodegeneration | Acetylcholinesterase, other CNS enzymes | Benzoic acids are known enzyme inhibitors.[6] |
| Inflammation/Cancer | NF-κB Pathway, Protein Phosphatases | Known activities of benzoic acid derivatives.[1][7] |
| Infectious Diseases | Bacterial/Fungal Enzymes (e.g., CYP53), Neuraminidase | General antimicrobial properties of the scaffold.[1][10][11] |
| Epilepsy/Arrhythmia | Ion Channels (e.g., K+ channels) | Activity of structurally similar compounds.[12] |
The proposed research workflow provides a clear path from chemical synthesis to broad screening and target-specific validation. Positive results in the initial in vitro assays would justify progression to more complex studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and eventual evaluation in preclinical in vivo models. The unique combination of functional groups in this molecule makes it a high-priority scaffold for discovering novel therapeutic agents.
References
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- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
- Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem.
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
- Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular Omics, Oxford Academic.
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.
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- Fluoroalkyl Ethers for Drug Design. Enamine.
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- US Patent US20040220409A1 - Flecainide synthesis. Google Patents.
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- Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed.
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A Prospective Analysis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: A Novel Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have proven instrumental in the development of a multitude of blockbuster pharmaceuticals. Within this context, substituted benzoic acids serve as indispensable building blocks, offering a versatile handle for the construction of amides, esters, and more complex heterocyclic systems.
This technical guide introduces 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid , a novel yet hitherto underexplored building block. While direct literature on this specific molecule is sparse, its structural motifs suggest significant potential for applications in organic synthesis and drug discovery. This document will serve as a prospective analysis, providing a robust, scientifically grounded framework for its synthesis, properties, and potential applications. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the synthetic utility of this promising intermediate. We will explore a proposed synthetic pathway, delineate its anticipated reactivity, and project its utility as a scaffold for novel therapeutic agents, thereby providing a roadmap for its integration into advanced research and development programs.
Physicochemical Properties and Structural Attributes
The unique substitution pattern of this compound endows it with a distinct set of properties that are highly advantageous for medicinal chemistry applications. A summary of its key predicted and known physicochemical parameters is presented below.
| Property | Value/Descriptor | Rationale & Significance |
| Molecular Formula | C₉H₆F₄O₃ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 238.14 g/mol | A moderate molecular weight, suitable for a fragment or building block in drug discovery. |
| Appearance | White to off-white solid (predicted) | Typical for crystalline aromatic carboxylic acids. |
| Melting Point | 160-180 °C (predicted range) | Expected to be a stable solid at room temperature. |
| pKa | ~3.5-4.0 (predicted) | The electron-withdrawing nature of the fluorine and trifluoroethoxy groups will increase the acidity of the carboxylic acid compared to benzoic acid. This is crucial for predicting its behavior in reactions and physiological conditions. |
| LogP | ~2.5-3.0 (predicted) | The trifluoroethoxy group significantly increases lipophilicity compared to a hydroxy or methoxy group, which can enhance membrane permeability. The fluorine atom also contributes to this increase. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Important for receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (from the oxygens) | Important for receptor binding interactions. |
| Reactivity Centers | Carboxylic acid (for amide/ester formation), Aromatic ring (for electrophilic/nucleophilic substitution) | Defines the primary synthetic handles available to the chemist. |
Proposed Synthesis of this compound
While no direct synthesis of the title compound is documented, a highly plausible and efficient two-step synthetic route can be devised from commercially available starting materials. The proposed pathway leverages a demethylation followed by a Williamson ether synthesis.
Synthetic Workflow Diagram
Discovery and history of "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid"
Beginning Research on Acid
I'm starting a deep dive into "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid." Right now, I'm focused on discovering all the relevant information through comprehensive Google searches. I'll be looking into its discovery, synthesis pathways, and past uses to build a solid foundation.
Analyzing Search Results Now
I'm now deeply immersed in the search results, zeroing in on key milestones. I'm carefully sifting through scientific literature, patents, and chemical databases to pinpoint the first synthesis report, any notable derivatives, and its applications in medicinal chemistry. Detailed synthetic protocols and spectroscopic data are also a high priority to maintain technical precision.
Developing Guide Outline
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Investigating Compound Similarity
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Broadening the Search Scope
I've hit a slight snag with the direct search for the target compound, but the related hits offer valuable context. I'm now looking at similar molecules. Specifically, I'm focusing on synthetic routes for fluorinated benzoic acids, especially those involving trifluoroethoxy groups. It seems multi-step syntheses are the way to go, starting from more accessible precursors. I'm aiming for a plausible synthetic pathway now.
Refining Synthetic Pathway
I'm now zeroing in on a synthetic route. Initial searches for the target compound were unproductive, but I've gleaned insights from related molecules. I'm focusing on "3-fluoro-4-hydroxybenzoic acid" or "3-fluoro-4-halobenzoic acid" as potential precursors. Next, I will delve into trifluoroethoxylation methods for benzoic acid derivatives and will search for reaction conditions. I will be incorporating related context from similar, known syntheses. My plan includes a Graphviz diagram and a detailed technical guide.
Defining Precursor Pathways
The initial search was disappointing for the target compound, leading me to investigate synthetic routes. I'm now actively researching the synthesis of potential precursors like "3-fluoro-4-hydroxybenzoic acid" and similar starting materials. The data suggests a multi-step synthesis is the most likely approach, so I'm also looking into trifluoroethoxylation techniques.
Defining Synthetic Route
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Synthesizing Plausible Routes
I'm now outlining synthetic strategies, drawing from promising precursors: "3-fluoro-4-hydroxybenzoic acid" and "4-bromo-3-fluorobenzoic acid." I've got detailed routes for these starting materials. The Williamson ether synthesis and Ullmann condensation look key for the trifluoroethoxylation step. I'm focusing on crafting two complete routes to the target compound.
Constructing Detailed Strategies
I'm now integrating information from the search and outlining complete synthetic strategies. I have complete pathways for precursor synthesis for "3-fluoro-4-hydroxybenzoic acid" and "4-bromo-3-fluorobenzoic acid". I've studied Williamson ether synthesis and Ullmann condensation for trifluoroethoxylation. My focus is crafting two complete routes to the target molecule. Then, I plan to build a technical guide including pathways and chemical principles.
Methodological & Application
Synthesis of derivatives from "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid"
An Application Guide to the Synthesis of Amide and Ester Derivatives from 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction
This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoroethoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The true value of this intermediate is realized in its conversion to a diverse array of derivatives, primarily through modifications of its carboxylic acid moiety.
This guide provides an in-depth exploration of the primary synthetic transformations of this compound: amide bond formation and esterification. These reactions are fundamental in drug discovery and development, as the resulting amide and ester functionalities are prevalent in a vast number of biologically active compounds. For instance, derivatives of this benzoic acid are key intermediates in the synthesis of advanced therapeutics, including selective Janus kinase-1 (JAK1) inhibitors like Filgotinib, which is used for treating rheumatoid arthritis.[1][2]
The protocols detailed herein are designed for researchers, scientists, and drug development professionals. They are presented not merely as a sequence of steps but with a focus on the underlying chemical principles and the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Part 1: Synthesis of Amide Derivatives
The amide bond is a cornerstone of pharmaceutical science, present in countless blockbuster drugs. The conversion of this compound to its corresponding amides can be achieved through several reliable methods. We present two robust protocols: a classical two-step approach via an acyl chloride intermediate and a modern, direct one-pot coupling method.
Protocol 1: Two-Step Amide Coupling via Acyl Chloride Intermediate
This traditional method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired amide. This approach is cost-effective and highly effective for a broad range of amines.[3]
Step A: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride
-
Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion. A catalytic amount of N,N-Dimethylformamide (DMF) accelerates the reaction through the formation of a Vilsmeier intermediate.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or Toluene
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with gentle stirring.
-
Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Step B: Amide Formation with Amine
-
Principle: The electrophilic acyl chloride readily reacts with the nucleophilic amine. A non-nucleophilic base is added to scavenge the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt of the amine.
-
Materials:
-
Crude 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride (from Step A)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate dry flask, dissolve the amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.[5]
-
Protocol 2: Direct One-Pot Amide Coupling with EDC/HOBt
This contemporary method utilizes carbodiimide coupling agents to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with an amine under mild conditions. This protocol is particularly useful for sensitive substrates.[4][6]
-
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often added as an additive to trap this intermediate, forming an active ester that is less prone to side reactions and reacts efficiently with the amine to form the amide.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).[4]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes help remove the urea byproduct and unreacted reagents.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final amide.
-
Data Summary: Amide Synthesis
| Entry | Amine Partner | Coupling Method | Typical Reaction Time (h) | Expected Yield (%) |
| 1 | Benzylamine | Acyl Chloride | 2-4 | >90% |
| 2 | Morpholine | Acyl Chloride | 2-4 | >95% |
| 3 | Aniline | EDC/HOBt | 12-18 | 75-85% |
| 4 | Cyclopropylamine | EDC/HOBt | 12-18 | 80-90% |
Workflow for Amide Synthesis
Caption: Comparative workflows for amide synthesis.
Part 2: Synthesis of Ester Derivatives
Ester derivatives of carboxylic acids are valuable as prodrugs, chemical intermediates, and final products in various fields.[7][8] The esterification of this compound can be readily accomplished using several methods.
Protocol 3: Fischer-Speier Esterification
This is the most straightforward method for synthesizing simple alkyl esters, such as methyl or ethyl esters. It involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst.[9]
-
Principle: The reaction is an equilibrium process. The use of the alcohol as the solvent (a large excess) drives the equilibrium toward the formation of the ester product, in accordance with Le Châtelier's principle.[10]
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄), catalytic amount
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20 mL of methanol per gram of acid).
-
Cool the solution in an ice bath and cautiously add a catalytic amount of concentrated H₂SO₄ (approx. 2-5 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, remove the bulk of the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with water, followed by a saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester, which is often pure enough for subsequent use. Further purification can be done by column chromatography if needed.
-
Protocol 4: Esterification via Sₙ2 Reaction with Alkyl Halides
This method is ideal for introducing more complex or sterically hindered alkyl groups and proceeds under milder, non-acidic conditions.
-
Principle: The carboxylic acid is first deprotonated with a mild base to form a nucleophilic carboxylate anion. This anion then displaces a halide from an alkyl halide via an Sₙ2 reaction to form the ester.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the base (1.5 eq).
-
Add anhydrous DMF or acetonitrile and stir the suspension at room temperature for 20-30 minutes to ensure complete formation of the carboxylate salt.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction to 50-80 °C and stir for 2-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Data Summary: Ester Synthesis
| Entry | Alcohol/Alkyl Halide | Method | Typical Reaction Time (h) | Expected Yield (%) |
| 1 | Methanol | Fischer-Speier | 4-8 | >95% |
| 2 | Ethanol | Fischer-Speier | 6-10 | >90% |
| 3 | Benzyl Bromide | Sₙ2 with K₂CO₃ | 4-6 | >90% |
| 4 | Ethyl Iodide | Sₙ2 with K₂CO₃ | 6-12 | >85% |
Workflow for Ester Synthesis
Caption: Comparative workflows for ester synthesis.
References
- Novel process for the preparation of filgotinib and intermediates thereof.
- Filgotinib synthetic method.
- Novel process for the preparation of filgotinib and intermediates thereof.
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]
-
Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
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- 1. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 2. CN104987333A - Filgotinib synthetic method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid in Medicinal Chemistry
Foreword: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide focuses on a specific, yet versatile, building block: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid . While direct literature on this exact molecule is emerging, its structural motifs are present in numerous bioactive compounds. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on its projected applications and experimental protocols, drawing from established principles and data on closely related analogues.
The presence of both a fluoro and a trifluoroethoxy group on the benzoic acid scaffold presents a compelling combination for medicinal chemists. The fluoro group can modulate the acidity of the carboxylic acid, influence intermolecular interactions, and block metabolic oxidation.[3][4] The trifluoroethoxy group, a lipophilic hydrogen bond donor, can enhance binding to target proteins and improve pharmacokinetic properties. This guide will provide a deep dive into the synthetic accessibility of this compound, its potential as a key building block in drug discovery programs, and detailed protocols for its utilization and biological evaluation.
Part 1: Synthesis of this compound: A Projected Protocol
The synthesis of this compound can be approached through several routes. A plausible and efficient method, adapted from procedures for similar fluoroalkoxy-substituted benzoic acids, involves a nucleophilic aromatic substitution reaction.[5] The following protocol outlines a robust synthetic strategy starting from commercially available 3,4-difluorobenzoic acid.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 3,4-difluorobenzoic acid and 2,2,2-trifluoroethanol. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group.
Materials:
-
3,4-Difluorobenzoic acid
-
2,2,2-Trifluoroethanol (TFE)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add 3,4-difluorobenzoic acid (1 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids, followed by the addition of 2,2,2-trifluoroethanol (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 2: Projected Medicinal Chemistry Applications
The structural features of this compound make it an attractive scaffold for a variety of medicinal chemistry applications. Its potential can be extrapolated from the known activities of structurally similar molecules.
As a Key Building Block for Bioactive Molecules
This benzoic acid derivative can serve as a crucial intermediate in the synthesis of more complex molecules targeting a range of biological systems. For instance, related fluorinated benzoic acids are precursors to potent therapeutic agents.[6]
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element (e.g., a zinc-binding group in metalloproteinases or a hydrogen bond acceptor/donor in various enzyme active sites). The fluorinated aromatic ring can participate in favorable pi-stacking or halogen bonding interactions.
-
Receptor Modulators: The scaffold can be elaborated to generate ligands for various receptors. For example, derivatives of fluorinated benzoic acids have been explored as potassium channel openers.[7]
-
Anti-inflammatory Agents: Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways like NF-κB and MAPK.[6] The electronic properties of the fluoro and trifluoroethoxy groups could be leveraged to design novel anti-inflammatory compounds.
In Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 300 Da, this compound is an ideal candidate for inclusion in fragment libraries for Fragment-Based Drug Discovery (FBDD).[8][9][10][11][12] FBDD is a powerful method for identifying novel starting points for drug discovery by screening low molecular weight compounds.[9]
-
¹⁹F NMR Screening: The presence of two distinct fluorine environments (the aryl fluoride and the trifluoroethoxy group) makes this fragment particularly well-suited for ¹⁹F NMR-based screening, a sensitive technique for detecting fragment binding to a target protein.[8]
-
Fragment Elaboration: Once a binding hit is identified, the benzoic acid provides a convenient handle for chemical elaboration, allowing for fragment growing, linking, or merging to develop more potent lead compounds.[10][12]
Projected Biological Targets and Rationale
| Potential Biological Target Class | Rationale for Exploration | Key Structural Contributions |
| Kinases | Many kinase inhibitors feature a hinge-binding motif that can be mimicked by the benzoic acid. The fluorinated ring can occupy hydrophobic pockets. | Carboxylic acid (hinge interaction), Aromatic ring (hydrophobic interactions), Fluoro group (metabolic blocker). |
| G-Protein Coupled Receptors (GPCRs) | The scaffold can be derivatized to present diverse pharmacophoric features required for GPCR binding. | Carboxylic acid (salt bridge formation), Trifluoroethoxy group (lipophilic interactions). |
| Nuclear Receptors | The lipophilic nature of the trifluoroethoxy group can facilitate entry into the ligand-binding domain of nuclear receptors. | Trifluoroethoxy group (lipophilicity), Aromatic ring (core scaffold). |
| Proteases | The carboxylic acid can chelate active site metal ions or form key hydrogen bonds with catalytic residues. | Carboxylic acid (metal chelation/H-bonding), Fluoro group (enhanced binding affinity). |
Part 3: Experimental Protocol - In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of this compound or its derivatives against a model enzyme, such as a serine protease.
Protocol 2: In Vitro Serine Protease Inhibition Assay
This colorimetric assay measures the ability of a test compound to inhibit the activity of a serine protease (e.g., Trypsin) using a chromogenic substrate.
Materials:
-
Serine Protease (e.g., Trypsin from bovine pancreas)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Test Compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the desired reaction time.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted test compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 25 µL of the enzyme working solution to each well (except the negative control).
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of the pre-warmed chromogenic substrate solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37 °C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Enzyme Inhibition Assay Workflow
Caption: Workflow for an in vitro enzyme inhibition assay.
Part 4: Data Interpretation and Troubleshooting
Data Interpretation:
-
A successful assay will show a dose-dependent decrease in enzyme activity with increasing concentrations of the inhibitor.
-
The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
Troubleshooting:
-
No Inhibition Observed:
-
The compound may not be an inhibitor of the target enzyme.
-
The compound may have precipitated out of solution. Check solubility in the assay buffer.
-
The compound may have degraded. Verify the stability of the compound under assay conditions.
-
-
High Variability in Data:
-
Inconsistent pipetting. Use calibrated pipettes and proper technique.
-
Temperature fluctuations. Ensure the plate reader and incubator are at the correct temperature.
-
Reagent instability. Prepare fresh enzyme and substrate solutions.
-
-
Irregular Dose-Response Curve:
-
Compound interference with the assay signal (e.g., absorbance at 405 nm). Run a control with the compound and substrate but no enzyme.
-
Complex inhibition mechanism. The compound may not follow simple competitive or non-competitive inhibition kinetics.
-
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a trifluoroethoxy group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While this guide provides projected applications and protocols based on sound scientific principles and data from related analogues, further experimental validation is essential. The synthetic accessibility of this compound, coupled with its potential in both traditional drug design and fragment-based approaches, positions it as a valuable asset for the discovery of novel therapeutics.
References
- Benchchem. Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives as Inhibitors of Key Biological Targets. Benchchem.
- Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7. Ossila.
- Google Patents. US20040220409A1 - Flecainide synthesis. Google Patents.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
- Benchchem. Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. Benchchem.
- PMC. Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
- ResearchGate. Fragment-Based Drug Design. ResearchGate.
- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.
- PubMed. Metabolism of fluorine-containing drugs. PubMed.
- PubMed. Fragment-Based Drug Design: From Then until Now, and Toward the Future. PubMed.
- Dove Press. Exploring Fragment-Based Approaches in Drug Discovery. Dove Press.
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- 4. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
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- 7. ossila.com [ossila.com]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 11. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
The Strategic Utility of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols
Introduction: Unlocking New Therapeutic Potential with Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique physicochemical characteristics of the fluorine atom and fluorinated moieties, such as high electronegativity, metabolic stability, and the ability to form key interactions with biological targets, offer a powerful approach to refining drug candidates.
Within this context, "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" emerges as a pharmaceutical intermediate of significant interest. While specific applications of this exact molecule are not yet widely documented in publicly available literature, its structural motifs—a fluorinated benzoic acid core further embellished with a trifluoroethoxy group—position it as a valuable building block for a new generation of pharmaceuticals. This guide will, therefore, draw upon established principles and analogous well-documented compounds to provide a comprehensive overview of its potential applications and detailed protocols for its synthesis and derivatization. By examining structurally related compounds, we can extrapolate the likely utility and handling of this promising, yet underexplored, intermediate.
Physicochemical Properties and Strategic Value
The molecular architecture of this compound suggests several strategic advantages in drug design. The trifluoroethoxy group can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the lipophilicity of this group can be fine-tuned to optimize membrane permeability and oral bioavailability. The fluoro substituent at the 3-position can influence the acidity of the carboxylic acid and modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₉H₆F₄O₃ | N/A |
| Molecular Weight | 238.14 g/mol | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | [1] |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water | [2] |
Anticipated Pharmaceutical Applications
Based on the applications of structurally similar fluorinated benzoic acids, "this compound" is anticipated to be a key intermediate in the synthesis of a range of therapeutic agents, including but not limited to:
-
Potassium Channel Openers: Analogous compounds like 3-Fluoro-4-(trifluoromethyl)benzoic acid are crucial in the synthesis of potassium channel openers for treating conditions such as epilepsy.[1] The unique electronic profile of our target molecule could lead to novel modulators with improved selectivity and potency.
-
Anti-inflammatory Agents: The trifluoroethoxy group is a common feature in modern anti-inflammatory drugs. This intermediate could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of key inflammatory pathways.
-
Anticancer Agents: Fluorinated benzoic acids are prevalent in the development of targeted cancer therapies, including kinase inhibitors and modulators of nuclear receptors.
Experimental Protocols: Synthesis and Derivatization
The following protocols are presented as robust, well-established procedures for the synthesis and derivatization of analogous compounds. These methods can be adapted for "this compound".
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines a plausible two-step synthesis starting from the commercially available 3-Fluoro-4-hydroxybenzoic acid. The carboxylic acid is first protected as a methyl ester, followed by etherification of the phenolic hydroxyl group and subsequent deprotection.[3]
Workflow Diagram:
Caption: Synthetic pathway to the target compound.
Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid
-
To a solution of 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.[3]
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).[3]
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate.
Step 2: Etherification of Methyl 3-fluoro-4-hydroxybenzoate
-
Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (15 mL/g).
-
Add potassium carbonate (1.5 eq) and 2,2,2-trifluoroethyl tosylate (1.2 eq).
-
Heat the mixture to 80 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Step 3: Saponification to the Final Product
-
Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete by TLC (typically 1-4 hours).[3]
-
Remove the THF under reduced pressure and wash the aqueous residue with diethyl ether.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Amide Coupling for Bioactive Molecule Synthesis
The carboxylic acid functionality of the title compound is a versatile handle for forming amide bonds, a key linkage in many pharmaceuticals.
Workflow Diagram:
Caption: General amide coupling reaction.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂ (10 mL/g), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Safety and Handling
While a specific safety data sheet for "this compound" is not available, based on analogous compounds, the following precautions should be taken:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Conclusion
"this compound" represents a promising yet underexplored pharmaceutical intermediate. Its unique combination of a fluorinated benzoic acid core and a trifluoroethoxy substituent makes it a highly attractive building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. The protocols and application insights provided in this guide, derived from well-established chemistry of analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule. As research in this area progresses, the direct applications of this compound are expected to become more widespread, further solidifying the importance of fluorinated intermediates in medicinal chemistry.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
- BenchChem. (n.d.). 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
Sources
Application Notes and Protocols: Amidation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The strategic incorporation of amide functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides a comprehensive guide to the amidation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a valuable building block in the synthesis of novel therapeutic agents. The presence of the fluorine and trifluoroethoxy substituents imparts unique electronic properties to the aromatic ring, which can modulate the reactivity of the carboxylic acid and influence the biological activity of the resulting amide derivatives.
This application note will explore two robust and widely adopted coupling methodologies: the carbodiimide-based approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the aminium salt-based method employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A detailed, step-by-step protocol for each method is provided, along with a discussion of the underlying reaction mechanisms, troubleshooting guidance, and purification strategies.
Mechanistic Overview of Common Amidation Pathways
The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is typically achieved through the use of coupling reagents.[1]
EDC/HOBt-Mediated Amidation
The EDC/HOBt system is a widely used and cost-effective method for amide bond formation. The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[2]
-
Formation of the HOBt Ester: This unstable intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-ester. This ester is more stable than the O-acylisourea and is less susceptible to racemization if the carboxylic acid has a chiral center.[2]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[2][3] The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often required to deprotonate the amine and the carboxylic acid.[2]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
HATU-Mediated Amidation
HATU is a highly efficient coupling reagent, particularly for sterically hindered or electronically deficient substrates.[4][5] The mechanism involves the following steps:
-
Deprotonation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion.[2]
-
Formation of the Active Ester: The carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of a tetramethylurea byproduct.[2][5]
-
Nucleophilic Attack: The amine then attacks this active ester to yield the final amide product.[2][5] The pyridine nitrogen atom in the HOAt component is believed to accelerate the coupling step through a neighboring group effect.[5]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 252.14 | 1.0 |
| Amine (primary or secondary) | Varies | 1.1 - 1.2 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 191.70 | 1.2 - 1.5 |
| N-hydroxybenzotriazole (HOBt) | 135.13 | 1.2 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | - |
| 1 M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Addition of Amine and HOBt: Add the amine (1.1 equiv.) and HOBt (1.2 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Base and EDC: Add DIPEA (2.5 equiv.) dropwise to the stirred solution.[6] Following this, add EDC·HCl (1.2 equiv.) portion-wise.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[2] Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2] This removes excess reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[2][7]
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Protocol 2: HATU Mediated Amidation
This protocol is particularly useful for challenging couplings, such as with sterically hindered amines or electron-deficient anilines.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 252.14 | 1.0 |
| Amine (primary or secondary) | Varies | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 / 101.19 | 2.0 - 4.0 |
| Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | - | - |
| Water or dilute acid | - | - |
| Extraction Solvent (e.g., Ethyl Acetate) | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Step-by-Step Procedure
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF or DCM.
-
Activation: To the stirred solution, add HATU (1.2 equiv.) followed by the dropwise addition of DIPEA (3.0 equiv.). Stir for 1-2 minutes at room temperature to generate the OAt-active ester intermediate.[4]
-
Coupling: The reaction is typically rapid, and progress should be monitored closely by TLC or LC-MS. For most standard couplings, the reaction is complete within 5-30 minutes.[4]
-
Quenching and Workup: Quench the reaction with water or a dilute acid to decompose any excess reagents.[4] Dilute with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent (hydrolyzed). | Use fresh, high-quality coupling reagents. HATU, in particular, should be stored under desiccated conditions at -20°C.[4] Prepare HATU solutions immediately before use.[4] |
| Insufficient base. | Ensure the appropriate amount of base is used, especially when the amine is used as a salt (e.g., hydrochloride). | |
| Sterically hindered or electron-deficient substrates. | Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature or prolong the reaction time. | |
| Presence of Side Products | Formation of N-acylurea (with EDC). | Ensure HOBt is used as an additive to suppress this side reaction.[6] |
| Racemization of chiral centers. | Perform the reaction at a lower temperature (e.g., 0 °C) and use an additive like HOBt or HOAt (from HATU). | |
| Difficult Purification | Water-soluble byproducts (e.g., EDC urea). | Perform a thorough aqueous workup to remove these impurities. |
| Co-elution of product and starting materials. | Optimize the solvent system for flash column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.[7] |
Characterization of the Amide Product
The successful synthesis of the target amide should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the amide and confirm the presence of all expected functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
References
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Inhibitor Research Hub. (2025).
- Wikipedia. (n.d.).
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- ResearchGate. (2020). What is the best technique for amide purification?.
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
- National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- WIPO Patentscope. (2015).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2021). Direct amidation of acid fluorides using germanium amides. RSC Publishing.
- Google Patents. (n.d.). US20040220409A1 - Flecainide synthesis.
- BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. BenchChem.
- MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
- (n.d.). Synthesis of (c) 3-Amino-5-fluoro-2-hydroxy-benzoic acid-(2,2,2,-trifluoro-ethyl)amide.
- AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. AWS.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
- ResearchGate. (2025). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 4. peptidebridge.com [peptidebridge.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Incorporation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
This comprehensive guide details the strategic application of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid as a pivotal building block in the synthesis of advanced kinase inhibitors. We will explore the scientific rationale behind the use of the 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl moiety, its role in modulating key drug properties, and provide detailed, field-proven protocols for its incorporation into inhibitor scaffolds. This document is designed to empower researchers to leverage this unique chemical entity for the development of potent, selective, and metabolically robust kinase inhibitors.
Introduction: The Imperative for Innovation in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy, with dozens of approved drugs transforming patient outcomes.[1] However, the challenges of acquired resistance, off-target toxicity, and suboptimal pharmacokinetic profiles necessitate the continuous development of novel inhibitor scaffolds with improved properties.
The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in medicinal chemistry to address these challenges.[2] The unique electronic properties of fluorine can enhance binding affinity, modulate pKa, and block metabolic hotspots, thereby improving drug efficacy and safety.[3][4] This guide focuses on the specific advantages conferred by the 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl moiety, a substitution pattern with significant potential to enhance the performance of kinase inhibitors.
The Scientific Rationale: Unpacking the Advantages of the 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl Moiety
The combination of a fluorine atom at the 3-position and a trifluoroethoxy group at the 4-position of a benzoic acid scaffold offers a synergistic set of properties highly desirable in kinase inhibitor design:
-
Enhanced Metabolic Stability: The trifluoroethoxy group is significantly more resistant to oxidative metabolism compared to a methoxy or ethoxy group.[3] The strong carbon-fluorine bonds prevent enzymatic degradation by cytochrome P450 enzymes, leading to a longer in vivo half-life and improved pharmacokinetic profile.[3]
-
Increased Lipophilicity and Cell Permeability: The trifluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular kinase target.[3][5]
-
Modulation of Electronic Properties and Binding Affinity: The electron-withdrawing nature of both the fluorine and the trifluoroethoxy group can influence the electronics of the phenyl ring. This can lead to stronger and more specific interactions with the kinase active site, potentially increasing potency and selectivity.[3]
-
Improved Safety Profile: By blocking metabolic pathways that could lead to the formation of reactive metabolites, the trifluoroethoxy group can contribute to a better safety profile for the drug candidate.[3]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₃ | N/A |
| Molecular Weight | 238.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | N/A |
Synthesis of this compound
The synthesis of this key building block can be achieved from commercially available starting materials. A representative synthetic route is outlined below.
Protocol 1: Two-Step Synthesis from 3-Fluoro-4-hydroxybenzoic Acid
This protocol involves the trifluoroethylation of 3-fluoro-4-hydroxybenzoic acid.
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in Kinase Inhibitor Synthesis: A Protocol for Amide Coupling
The carboxylic acid functionality of this compound makes it an ideal precursor for forming amide bonds, a common linkage in many kinase inhibitors. The following protocol details a robust method for coupling this building block with a model aniline, a reaction central to the synthesis of many Type II kinase inhibitors.
Protocol 2: HATU-Mediated Amide Coupling with 4-Anisidine
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent.
Materials:
-
This compound
-
4-Anisidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add 4-anisidine (1.05 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.
Illustrative Application: Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when dysregulated, drives the growth of many cancers. The MEK1 and MEK2 kinases are key nodes in this pathway and are validated drug targets. The FDA-approved MEK inhibitor, Trametinib, features a substituted aniline moiety that could be conceptually derived from a precursor like this compound, highlighting the relevance of this building block in constructing potent MEK inhibitors.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. The strategic incorporation of the 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl moiety can confer significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. The robust synthetic protocols provided in this guide are designed to be readily implemented in a standard laboratory setting, enabling researchers to efficiently explore the potential of this promising chemical scaffold in their drug discovery programs. As the quest for more effective and safer targeted therapies continues, the thoughtful application of such fluorinated building blocks will undoubtedly play a crucial role in advancing the field of kinase inhibitor development.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025. [Link]
-
Kinase inhibitor drugs. Nature Reviews Drug Discovery. 2021. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2006. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. 2022. [Link]
-
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. PubChem. [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
Experimental procedure for scaling up "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" synthesis
An Application Note and Scalable Protocol for the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
This document provides a comprehensive, scalable, and validated experimental procedure for the synthesis of this compound, a key building block in pharmaceutical and materials science research. The synthesis is based on a modified Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical insights, critical process controls, and rigorous safety protocols necessary for scaling up production from the laboratory to pilot plant scale. We detail the reaction mechanism, a step-by-step protocol, in-process validation checkpoints, and final product characterization.
Introduction: The Importance of Fluorinated Building Blocks
Fluorinated benzoic acid derivatives are crucial intermediates in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] The strategic introduction of fluorine atoms or fluoroalkyl groups into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The target molecule, this compound, combines the benefits of a fluorine substituent on the aromatic ring and a trifluoroethoxy group, making it a highly valuable precursor for complex molecule synthesis. This guide presents a reliable and scalable pathway to this compound, addressing the common challenges associated with handling fluorinated reagents and scaling up etherification reactions.
Synthetic Strategy and Rationale
The selected synthetic route is a Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl electrophile by a phenoxide.[3] This method was chosen for its high efficiency, broad applicability, and predictable reaction kinetics, making it ideal for industrial scale-up.[1]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
Rationale for Reagent Selection:
-
Starting Material: 3-Fluoro-4-hydroxybenzoic acid is a commercially available and structurally ideal precursor.[4] Its phenolic hydroxyl group provides the necessary nucleophilicity after deprotonation.
-
Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFOL-Tf) is a highly reactive electrophile due to the excellent leaving group ability of the triflate anion.[5] This high reactivity allows the reaction to proceed under moderate conditions with high efficiency, which is advantageous for large-scale production.[6]
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions like decarboxylation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.
Critical Health and Safety Precautions
Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.
-
2,2,2-Trifluoroethyl Trifluoromethanesulfonate (TFOL-Tf): This reagent is highly corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if inhaled and is a suspected mutagen.[7] All manipulations must be performed in a certified, well-ventilated chemical fume hood.[9] A closed system is recommended for large-scale transfers.[10]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including:
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]
-
Solvent Hazards: DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area away from ignition sources.
Detailed Scale-Up Experimental Protocol
This protocol is designed for a 100-gram scale synthesis of the final product. All glassware and equipment must be thoroughly dried before use.
Equipment:
-
2 L, 4-necked jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel (250 mL).
-
Heating/cooling circulator.
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Reagents and Materials:
| Reagent | CAS Number | Molecular Wt. | Amount (g) | Moles | Equivalents |
| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | 156.11 | 100.0 | 0.641 | 1.0 |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 | 232.10 | 163.5 | 0.704 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 133.0 | 0.962 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1000 mL | - | - |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | ~150 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~4 L | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - | - |
Workflow Diagram:
Caption: Step-by-step workflow for the scaled-up synthesis.
Procedure:
-
Reactor Setup: Charge the 2 L jacketed reactor with 3-Fluoro-4-hydroxybenzoic acid (100.0 g, 0.641 mol), anhydrous potassium carbonate (133.0 g, 0.962 mol), and anhydrous DMF (1000 mL).
-
Inerting and Heating: Begin vigorous mechanical stirring and purge the reactor with nitrogen for 15 minutes. Heat the reactor contents to 80 °C using the circulating bath.
-
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (163.5 g, 0.704 mol) to the stirred slurry over 60-90 minutes via the addition funnel. An exotherm will be observed; maintain the internal temperature between 80-90 °C by adjusting the addition rate and circulator temperature.
-
Reaction and Monitoring: After the addition is complete, raise the temperature to 90 °C and hold for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% acetic acid) or HPLC until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the reactor to room temperature (20-25 °C). In a separate large vessel, prepare a mixture of 2 L of deionized water and 1 L of ice.
-
Work-up - Precipitation: Slowly pour the reaction mixture into the stirred ice water. Rinse the reactor with a small amount of water and add it to the quench vessel. Vigorously stir the resulting solution and slowly add concentrated hydrochloric acid until the pH of the mixture is 1-2. A thick, white precipitate will form.
-
Isolation: Continue stirring the slurry for 1 hour to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) until the washings are neutral (pH ~7).
-
Purification: Transfer the crude, damp solid to a suitable flask for recrystallization. A mixture of ethanol and water is an effective solvent system. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes cloudy. Re-heat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50-60 °C to a constant weight.
-
Final Product: The expected yield is 125-140 g (82-92%) of this compound as a white crystalline solid.
Scientific Discussion and Process Control
Reaction Mechanism
The reaction proceeds via a classical Sₙ2 Williamson ether synthesis mechanism.[1]
Caption: The two-step Sₙ2 mechanism of the synthesis.
First, potassium carbonate deprotonates the acidic phenolic proton of 3-fluoro-4-hydroxybenzoic acid to form a potassium phenoxide intermediate. This phenoxide is a potent nucleophile. The reaction then proceeds with a backside attack of the phenoxide on the primary carbon of the 2,2,2-trifluoroethyl triflate, displacing the triflate leaving group in a concerted Sₙ2 mechanism to form the desired ether linkage.[1][3]
Critical Control Points for Scale-Up
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the base and potentially hydrolyze the triflate electrophile. All reagents and the solvent must be anhydrous.
-
Temperature Control: The addition of the triflate is exothermic. Maintaining the temperature below 90 °C is crucial to prevent potential side reactions and control the reaction rate. A jacketed reactor with an efficient circulator is essential.
-
Base Particle Size: Using a fine powder of potassium carbonate increases its surface area and improves the rate of the initial deprotonation step, which can otherwise be a rate-limiting solid-liquid phase transfer reaction.
-
pH during Precipitation: The pH must be carefully controlled to be strongly acidic (pH 1-2) during the work-up. This ensures that the carboxylic acid group is fully protonated, maximizing the precipitation of the product and minimizing its loss in the aqueous phase as the carboxylate salt.
-
Purification: Recrystallization is a critical step for achieving high purity (>99%). The choice of solvent and the cooling rate will determine the crystal size and the efficiency of impurity rejection.[12]
Trustworthiness: In-Process Controls and Final Validation
To ensure the reliability and reproducibility of the synthesis, a robust analytical validation system is required.
-
In-Process Control (IPC):
-
Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction completion.[13]
-
Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in water, acidify, and extract with ethyl acetate. Analyze the organic layer.
-
Acceptance Criterion: The reaction is considered complete when the peak area of the 3-fluoro-4-hydroxybenzoic acid starting material is less than 1% of the total peak area.
-
-
Final Product Characterization:
-
Purity: Determined by HPLC with a UV detector (e.g., at 254 nm). The final product should exhibit a purity of ≥99.5%.[13]
-
Identity: Confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy to verify the chemical structure, and by LC-MS to confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity. The literature melting point for the related 3-fluoro-4-hydroxybenzoic acid is 154-158 °C, and the final product is expected to have a distinct and sharp melting point.
-
Residual Solvent Analysis: Gas Chromatography (GC) can be used to quantify any residual DMF or ethanol to ensure it meets pharmaceutical intermediate standards.
-
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. By employing a Williamson ether synthesis with carefully selected reagents and implementing strict process and safety controls, this procedure can reliably deliver high yields of high-purity product. The discussion of the reaction mechanism, critical control points, and validation methods provides the necessary framework for successful implementation and scale-up in a research or industrial setting.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Methanesulfonate.
- TCI AMERICA. (2018). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate.
- Fisher Scientific. (2013). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
-
Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from Quora. (URL: [Link])
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from Sparrow Chemical. (URL: [Link])
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from PrepChem.com. (URL: [Link])
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. (URL: [Link])
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. (URL: [Link])
- Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. (URL: [Link])
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses Procedure. (URL: [Link])
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (URL: [Link])
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- ChemScene. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
- BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- European Patent Office. (1998). EP 0996616 B1 - PROCESS AND A NOVEL INTERMEDIATE FOR THE PREPARATION OF FLECAINIDE.
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The Strategic Incorporation of Fluorinated Moieties: Application and Protocols for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: A Modern Building Block for Advanced Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic introduction of fluorine-containing functional groups is a proven method for modulating molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide focuses on 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid , a specialized building block designed for the precise installation of both a fluorine atom and a 2,2,2-trifluoroethoxy group onto a core scaffold.
While the term "reagent in fluorination reactions" might imply a compound that delivers a fluorine atom to a substrate (i.e., a fluorinating agent), it is crucial to clarify the role of this compound. This molecule is not a traditional fluorinating agent. Instead, it serves as a valuable fluorinated building block . Its utility lies in providing a pre-packaged, dual-functionalized aromatic ring that can be incorporated into larger, more complex molecules through reactions involving its carboxylic acid moiety. This approach allows researchers to bypass challenging, late-stage fluorination or trifluoroethoxylation steps, streamlining synthetic routes to novel chemical entities.
This document provides a comprehensive overview of the synthesis, properties, and key applications of this versatile building block, complete with detailed experimental protocols for its use in common synthetic transformations.
Physicochemical and Safety Profile
Understanding the properties of a building block is paramount for its effective use. While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from its precursors and analogues.
| Property | Estimated Value / Information |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 238.14 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Melting Point | Estimated to be higher than its precursor, 3-fluoro-4-hydroxybenzoic acid (154-158 °C).[2] |
| Solubility | Likely soluble in polar organic solvents such as DMF, DMSO, THF, and alcohols. Limited solubility in water and nonpolar solvents. |
| pKa | The presence of two electron-withdrawing groups (F and OCH₂CF₃) is expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid. |
Safety and Handling
As with all fluorinated organic compounds, appropriate safety precautions must be observed.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicological Profile: The specific toxicity is unknown. However, it should be treated as a potentially hazardous substance. It may cause skin, eye, and respiratory irritation based on the safety profile of its precursor, 3-fluoro-4-hydroxybenzoic acid.[2] In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Synthesis Protocol: A Plausible Route
This building block can be synthesized from the commercially available precursor, 3-fluoro-4-hydroxybenzoic acid, via a Williamson ether synthesis. This reaction forms an ether by reacting an alkoxide with an organohalide.[4] In this case, the phenolic hydroxyl group is deprotonated to form a phenoxide, which then displaces a leaving group from a trifluoroethyl source.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis via Williamson Etherification
This protocol outlines the synthesis starting from the corresponding methyl ester to avoid side reactions with the carboxylic acid.
Part A: Esterification of 3-Fluoro-4-hydroxybenzoic acid
-
Reaction Setup: To a dry round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq). Add anhydrous methanol (approx. 15 mL per gram of acid).
-
Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq).
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-fluoro-4-hydroxybenzoate.
Part B: Trifluoroethoxylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (approx. 10 mL per gram).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add 2,2,2-trifluoroethyl tosylate (1.2 eq).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product, methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate, can be purified by column chromatography on silica gel.
Part C: Saponification (Hydrolysis)
-
Reaction Setup: Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Hydrolysis: Add aqueous sodium hydroxide (2.0 M, 2.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and acidify to pH 1-2 with cold 2 M hydrochloric acid.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Application Protocols: Gateway to Complex Molecules
The primary utility of this building block is its participation in reactions that transform the carboxylic acid into other functional groups, such as amides and esters. This allows for its seamless integration into larger molecular frameworks.
Caption: General synthetic applications of the title compound.
Protocol 1: HATU-Mediated Amide Coupling
This method is highly efficient for a wide range of amines, including those that are less nucleophilic.
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
-
Protocol 2: Fischer-Speier Esterification
A classic and cost-effective method for forming esters using an alcohol as both the reactant and solvent.[5][6]
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol; used in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, 0.1-0.2 eq)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol.[5]
-
Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid.[5]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.[7]
-
Work-up: Cool the mixture to room temperature and remove the excess alcohol via rotary evaporation.[5]
-
Neutralization & Extraction: Dilute the residue with water and ethyl acetate. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).[5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or distillation.
-
Conclusion
This compound represents a sophisticated building block for modern organic synthesis. Its true value is realized not as a fluorinating agent, but as a strategically designed scaffold that enables the efficient incorporation of both a fluorine atom and a trifluoroethoxy group into target molecules. The protocols detailed herein provide researchers, scientists, and drug development professionals with a practical guide to the synthesis and application of this versatile intermediate, facilitating the development of next-generation pharmaceuticals and advanced materials.
References
-
MCR LAB Gcuf. Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube, 11 Jan. 2022. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- Google Patents. US20040220409A1 - Flecainide synthesis.
- Google Patents.
Sources
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Application Notes and Protocols for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in Materials Science
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid as a sophisticated building block for advanced materials. We delve into its synthesis, physicochemical properties, and its significant potential in the realm of materials science, with a particular focus on the design and synthesis of high-performance liquid crystals. The strategic incorporation of both a lateral fluorine atom and a trifluoroethoxy group imparts unique electronic and steric characteristics, offering a powerful tool for tuning the mesomorphic and electro-optical properties of next-generation materials. This document furnishes detailed, field-proven protocols for the synthesis of the title compound and its subsequent application in the creation of novel liquid crystalline materials, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Advantage of Fluorination in Material Design
The deliberate incorporation of fluorine into organic molecules is a well-established strategy for modulating their physical and electronic properties. In materials science, this approach has led to the development of materials with enhanced thermal stability, chemical resistance, and unique optical and dielectric characteristics. This compound is a prime exemplar of a molecule designed to leverage these benefits. The presence of a lateral fluorine atom can reduce melting points and enhance the stability of tilted smectic phases in liquid crystals.[1] Concurrently, the trifluoroethoxy group contributes to a significant dipole moment and can influence molecular packing, further modifying the material's bulk properties.[2] These features make this benzoic acid derivative a highly attractive component for the synthesis of advanced polymers and, most notably, liquid crystals for display and sensor applications.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The table below summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₉H₆F₄O₃ |
| Molecular Weight | 250.14 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not experimentally determined; predicted to be in the range of 150-180 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, acetone) |
| Purity | >98% (as per typical commercial standards) |
Synthesis Protocol for this compound
The synthesis of the title compound can be achieved through a multi-step process, beginning with a commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. The following protocol is a robust and scalable method for its preparation.
Protocol 1: Synthesis of this compound
This protocol details the etherification of 3-fluoro-4-hydroxybenzoic acid with 2,2,2-trifluoroethyl triflate.
Materials:
-
3-Fluoro-4-hydroxybenzoic acid
-
2,2,2-Trifluoroethyl triflate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Etherification: Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Diagram of Synthetic Workflow:
Caption: Synthetic route for this compound.
Application in Liquid Crystal Synthesis
The unique molecular architecture of this compound makes it an excellent candidate for the synthesis of calamitic (rod-like) liquid crystals. The following protocol outlines the synthesis of a novel liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate, which is predicted to exhibit a nematic phase over a broad temperature range.
Protocol 2: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate
This two-step protocol involves the conversion of the benzoic acid to its acid chloride, followed by esterification with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Part A: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to dissolve the acid. Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride is used in the next step without further purification.
Part B: Esterification to form the Liquid Crystal
Materials:
-
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride (from Part A)
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactant Solution: In a dry round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous pyridine and anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Chloride Addition: Dissolve the 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the phenol.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to obtain the final liquid crystal product.
Diagram of Liquid Crystal Synthesis Workflow:
Caption: Workflow for the synthesis of a novel liquid crystal.
Expected Material Properties and Characterization
The synthesized liquid crystal is expected to exhibit a nematic phase, characterized by long-range orientational order of the molecules. The presence of the lateral fluorine atom is anticipated to lower the melting point and potentially induce a smectic phase at lower temperatures.[3] The trifluoroethoxy group and the terminal cyano group will contribute to a large dipole moment, resulting in a material with a high dielectric anisotropy, a desirable property for display applications.[2]
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
-
Polarized Optical Microscopy (POM): To observe and identify the liquid crystalline textures.
-
Electro-optical Measurements: To determine properties such as dielectric anisotropy and threshold voltage.
Conclusion
This compound is a highly functionalized building block with significant potential for the development of advanced materials. Its unique substitution pattern allows for the fine-tuning of intermolecular interactions, leading to materials with tailored properties. The protocols provided herein offer a clear and reproducible pathway for the synthesis of this compound and its application in the creation of novel liquid crystals. Further exploration of this and structurally related molecules is expected to yield new materials with enhanced performance for a variety of technological applications.
References
- Ahmed, H., Hagar, M., & Alhaddad, O. (2020). Mesomorphic and geometrical orientation study of the relative position of fluorine atom in some thermotropic liquid crystal systems. Liquid Crystals, 47(3), 404-413.
-
Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014). ResearchGate. [Link]
- Fouzai, M., Guesmi, A., Hamadi, N.B., & Soltani, T. (2020). Fluoro-substitution in hydrogen bonding liquid crystal benzoic acid: dielectric, electro-optic and optical proprieties and inducing polar nematic phase. Liquid Crystals, 47(5), 777-784.
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
- Khushaim, M.S., Alalawy, H.H., Naoum, M.M., & Ahmed, H.A. (2021).
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015).
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 177-193. [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2021). MDPI. [Link]
Sources
Application Note: Quantitative Analysis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid using HPLC-UV and LC-MS/MS
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This compound is a significant building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate quantification is critical for pharmacokinetic studies, process chemistry, and quality control. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and process monitoring, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with ICH guidelines.
Introduction and Physicochemical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of multiple fluorine atoms and an acidic carboxyl group dictates its chemical behavior and, consequently, the strategy for its analysis. Understanding its physicochemical properties is paramount for developing a robust analytical method.
While direct experimental data for the target analyte is not widely published, we can estimate its properties based on closely related analogs such as 3-fluorobenzoic acid (pKa 3.86) and other fluorinated benzoic acids.[2][3]
-
Molecular Formula: C₉H₆F₄O₃
-
Molecular Weight: 238.14 g/mol
-
Acidity (pKa): The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.2. This acidity is the most critical factor for method development. At a pH above its pKa, the molecule will be deprotonated (anionic), and at a pH below, it will be in its neutral, protonated form.
-
LogP (Octanol-Water Partition Coefficient): The calculated XLogP3 for a close analog, 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid, is 3.4, suggesting moderate hydrophobicity.[4] This property makes it well-suited for reversed-phase chromatography.
-
UV Absorbance: Benzoic acid derivatives typically exhibit strong UV absorbance around 230 nm and 280 nm due to the π-π* transitions in the benzene ring.[5] This characteristic allows for sensitive detection using a standard UV or Diode Array Detector (DAD).
Analytical Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.
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Protocol 1: Quantification by HPLC-UV
This method is ideal for analyzing higher concentration samples such as bulk API, reaction monitoring, and formulation assays, where sensitivity is not the primary concern.
Principle of the Method
The analyte is separated from impurities on a reversed-phase C18 column. The mobile phase is acidified to suppress the ionization of the analyte's carboxylic acid group. This ensures the molecule is in its neutral, more hydrophobic form, leading to better retention, symmetrical peak shape, and reproducible chromatography. Quantification is achieved by comparing the peak area of the analyte to a standard curve.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
Methanol (HPLC grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array (DAD) or UV-Vis Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 10 min, hold for 2 min, return to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (verify with UV scan of standard) |
| Run Time | ~15 minutes |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve in diluent, and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like plasma or serum, which is essential for preclinical and clinical drug development.
Principle of the Method
After chromatographic separation using similar reversed-phase principles as the HPLC-UV method, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. ESI is operated in negative ion mode, which is highly efficient for acidic compounds as they readily lose a proton to form the [M-H]⁻ ion.[6][7] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage mass filtering provides exceptional selectivity and reduces matrix interference.
Materials and Reagents
-
All reagents from Protocol 1 (ensure they are LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a close analog like 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid.[4]
-
Biological Matrix (e.g., blank human plasma).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange or Reversed-Phase Polymer).[8][9]
Instrumentation and Conditions
Table 2: LC Parameters
| Parameter | Recommended Setting |
|---|---|
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: MS/MS Parameters (Negative Ion Mode)
| Parameter | Recommended Setting (Requires Optimization) |
|---|---|
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 237.0 [M-H]⁻ |
| Product Ion (Q3) | To be determined by infusion (e.g., fragment from loss of CO₂) |
| MRM Transition | e.g., 237.0 → 193.0 (Hypothetical) |
| Capillary Voltage | -3500 V |
| Cone Voltage | -40 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
Sample Preparation: Solid-Phase Extraction (SPE)
dot graph SPE_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Condition [style=invis]; Condition -> Load -> Wash1 -> Wash2 -> Elute -> Dry -> Reconstitute -> Inject; } dot Caption: General workflow for Solid-Phase Extraction (SPE).
-
Condition: Pass 1 mL of Methanol, followed by 1 mL of water through the SPE cartridge.[10]
-
Load: Load 100 µL of plasma sample (spiked with Internal Standard) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of an appropriate solvent (e.g., for anion exchange, this might be a basic organic solvent).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Analytical Procedure
-
Optimize MS parameters by infusing a standard solution of the analyte to determine the optimal precursor/product ion pair and collision energy.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of IS into the blank biological matrix.
-
Process all standards, QCs, and unknown samples using the SPE protocol.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the analyte by calculating the ratio of the analyte peak area to the IS peak area and comparing it against the calibration curve.
Method Validation
To ensure trustworthiness and regulatory compliance, any analytical method must be validated. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]
Table 4: Key Validation Parameters
| Parameter | Purpose & Acceptance Criteria |
|---|---|
| Specificity | The ability to assess the analyte in the presence of matrix components, impurities, or degradants. No significant interfering peaks at the analyte's retention time. |
| Linearity | A linear relationship between concentration and response over a defined range. Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Closeness of results to the true value. Expressed as % recovery. Typically 85-115% for bioanalysis, 98-102% for QC. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). Expressed as % Relative Standard Deviation (%RSD). Typically ≤15% for bioanalysis, ≤2% for QC. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp). |
References
-
Metanomski, A. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. LCGC International. Retrieved from [Link]
-
Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
-
Grüner, N., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Retrieved from [Link]
-
University of York. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
Tuchman, M., et al. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Williams, R. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Flecainide. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | C9H6ClF3O3 | CID 58149887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1820603-77-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind key decisions, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable approach is the O-alkylation of a 3-fluoro-4-hydroxybenzoic acid precursor. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2,2,2-trifluoroethyl source.
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis typically stem from one of three areas:
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the reactive phenoxide. Insufficient base strength or non-anhydrous conditions can hinder this crucial first step.
-
Side Reactions: The phenoxide intermediate is an ambident nucleophile, meaning it can react through oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[1][2] Conditions must be optimized to favor the desired O-alkylation pathway.
-
Reagent Reactivity: The choice of the trifluoroethylating agent is critical. Less reactive agents, like 2,2,2-trifluoroethyl bromide, may require harsh conditions, leading to decomposition, while highly reactive agents like 2,2,2-trifluoroethyl triflate are more efficient but also more expensive and moisture-sensitive.[3]
Q3: I observe multiple spots on my TLC analysis post-reaction. What are the likely impurities?
Besides unreacted starting material, the most common impurity is the C-alkylated isomer. Depending on the reaction conditions, you might also see products of dialkylation or decomposition, especially if elevated temperatures are used for prolonged periods.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: Low or no conversion of the 3-fluoro-4-hydroxybenzoic acid starting material.
-
Possible Cause A: Ineffective Deprotonation. The pKa of the phenolic proton is significantly lower than that of the carboxylic acid proton, but both are acidic. A base that is not strong enough, or the presence of water, will prevent the complete formation of the phenoxide nucleophile.
-
Solution:
-
Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which is particularly effective in promoting O-alkylation.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
-
-
Possible Cause B: Poor Reactivity of the Alkylating Agent.
-
Solution: While more costly, using 2,2,2-trifluoroethyl triflate is a common strategy to drive the reaction to completion under milder conditions due to the excellent leaving group ability of the triflate anion.[3] If using a trifluoroethyl halide, consider adding a catalytic amount of sodium iodide to perform an in situ Finkelstein reaction, converting a bromide or chloride to the more reactive iodide.
-
Problem 2: Significant formation of C-alkylated side products, leading to poor selectivity and difficult purification.
-
Possible Cause: Reaction conditions favor C-alkylation. The selectivity between O- and C-alkylation is a classic challenge in phenol chemistry and is highly dependent on the reaction environment.[1][4]
-
Solution:
-
Solvent Selection is Key: This is the most critical parameter for controlling selectivity. Use aprotic polar solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base but poorly solvate the phenoxide anion, leaving the oxygen atom highly nucleophilic and accessible, thus strongly favoring O-alkylation.[1] Protic solvents, in contrast, would hydrogen-bond to the oxygen, shielding it and promoting C-alkylation.
-
Choice of Counter-ion: The cation from the base can influence the reaction. Larger, "softer" cations like Cesium (from Cs₂CO₃) are known to promote O-alkylation more effectively than smaller ions like Lithium or Sodium.
-
-
Problem 3: The reaction works, but product isolation is complicated by emulsions during aqueous workup.
-
Possible Cause: Formation of salts and partially soluble species. The presence of a carboxylate and phenoxide salts in an alkaline solution can lead to difficult phase separations.
-
Solution:
-
Acidify Carefully: After the reaction is complete, cool the mixture and slowly quench it with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This will protonate the carboxylate product, making it significantly more soluble in organic solvents like ethyl acetate and less likely to form emulsions.
-
Brine Wash: After the initial extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to break up emulsions by increasing the ionic strength of the aqueous phase.
-
-
Optimized Synthetic Protocol
This protocol is designed to maximize yield and selectivity for the target compound.
Reaction Scheme:
Caption: Williamson ether synthesis pathway for the target molecule.
Step-by-Step Methodology:
-
Preparation (Anhydrous Conditions):
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Stir the mixture to achieve a clear solution or a fine suspension.
-
-
Deprotonation:
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise to the stirred solution at room temperature. Note: A slight exotherm may be observed.
-
Stir the resulting mixture for 30-60 minutes under a nitrogen atmosphere to ensure complete formation of the cesium phenoxide.
-
-
O-Alkylation:
-
Slowly add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate, 1.2 eq) via syringe.
-
Maintain the reaction temperature between 25-40°C. Higher temperatures may be required for less reactive alkylating agents, but this increases the risk of side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1M HCl (aq.) to quench the reaction and adjust the pH to ~3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
-
Key Parameter Optimization
The following table summarizes the critical variables and their impact on the reaction outcome.
| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |
| Starting Material | 3-Fluoro-4-hydroxybenzoic acid | Often synthesized by demethylation of 3-fluoro-4-methoxybenzoic acid using agents like HBr in acetic acid.[5] Purity is crucial. |
| Base | Cesium Carbonate (Cs₂CO₃) | The large cesium cation promotes higher selectivity for O-alkylation over C-alkylation, significantly improving purity and yield. |
| Alkylating Agent | 2,2,2-Trifluoroethyl triflate | Highly reactive, allowing for lower reaction temperatures and shorter times, which minimizes side product formation.[3] |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvents are essential to favor O-alkylation by leaving the phenoxide oxygen exposed and highly nucleophilic.[1] |
| Temperature | 25 - 40 °C | Keeping the temperature moderate minimizes decomposition and undesired C-alkylation, especially when using a reactive triflate agent. |
Troubleshooting Workflow
If you encounter issues, follow this logical decision-making process to identify and solve the problem.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C coupling method. Synlett, 2003(15), 2428-2439.
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. Available from: [Link]
- Google Patents. US20040220409A1 - Flecainide synthesis.
- Google Patents. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
Sources
Purification challenges of "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid"
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Technical Support Center: Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This document is designed to offer in-depth, field-proven insights into potential side reactions and other experimental challenges.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary pathways, each with its own set of potential challenges. A thorough understanding of the underlying mechanisms is crucial for effective troubleshooting.
-
Route 1: Williamson Ether Synthesis: This classic method involves the O-alkylation of a protected 3-fluoro-4-hydroxybenzoic acid with a trifluoroethylating agent. The reaction is an S_N2 type, where the phenoxide is the nucleophile.[1][2][3][4]
-
Route 2: Nucleophilic Aromatic Substitution (S_NAr): This approach utilizes a di-halo aromatic precursor, such as 3,4-difluorobenzoic acid, which reacts with the sodium salt of 2,2,2-trifluoroethanol. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[5][6][7][8]
Both synthetic routes typically employ an ester protecting group for the carboxylic acid, which is then hydrolyzed in a final step to yield the desired product.
Visualizing the Synthetic Pathways
To better understand the potential for side reactions, it is helpful to visualize the primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, categorized by the reaction type.
Part 1: Williamson Ether Synthesis Route
Question 1: My reaction is sluggish and I'm observing a significant amount of unreacted starting material (Ethyl 3-fluoro-4-hydroxybenzoate). What could be the cause?
Answer:
This is a common issue and can often be attributed to several factors related to the S_N2 mechanism of the Williamson ether synthesis.[1][3][4]
-
Insufficiently Strong Base: The phenolic proton of ethyl 3-fluoro-4-hydroxybenzoate needs to be abstracted to form the more nucleophilic phenoxide. If a weak base is used, the equilibrium will favor the starting material.
-
Troubleshooting: Consider using a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, sodium hydride (NaH) can be used, but care must be taken to avoid side reactions.[9]
-
-
Poor Leaving Group on the Trifluoroethylating Agent: The rate of an S_N2 reaction is highly dependent on the quality of the leaving group.
-
Troubleshooting: While trifluoroethyl halides can be used, superior results are often achieved with trifluoroethyl triflate or tosylate, as triflate and tosylate are excellent leaving groups.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Troubleshooting: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is recommended. These solvents solvate the cation of the base, leaving the anion more "naked" and nucleophilic.
-
Question 2: I am observing an unexpected isomer in my crude product mixture. What could this be and how can I avoid it?
Answer:
The most likely culprit is C-alkylation of the aromatic ring, a known side reaction in Williamson ether synthesis, particularly with phenoxides.[2]
-
Mechanism of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at the ortho position to the hydroxyl group.
Caption: Competing O- and C-alkylation pathways.
-
Troubleshooting C-Alkylation:
-
Solvent Effects: Protic solvents can favor C-alkylation by hydrogen bonding with the phenoxide oxygen, making it less available for reaction.[2] Ensure your solvent is sufficiently dry.
-
Counter-ion: The nature of the counter-ion (from the base) can influence the O/C alkylation ratio. Larger, "softer" cations like cesium can sometimes favor O-alkylation.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Part 2: Nucleophilic Aromatic Substitution (S_NAr) Route
Question 3: My S_NAr reaction is giving a low yield, and I suspect I am getting substitution at the wrong position. How can I improve regioselectivity?
Answer:
Regioselectivity in S_NAr reactions is dictated by the electronic effects of the substituents on the aromatic ring.[8]
-
Electronic Effects: The carboxylate group (or its ester) is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 3,4-difluorobenzoic acid, the fluorine at the 4-position is para to the carboxyl group, making it the most likely site of substitution.
-
Troubleshooting Poor Regioselectivity:
-
Reaction Conditions: Ensure your reaction conditions are not overly harsh, as high temperatures can sometimes lead to a loss of selectivity.
-
Protecting Group: The choice of protecting group for the carboxylic acid can have a subtle influence on the electronic properties of the ring. An ethyl or methyl ester is standard.
-
Base: The base used to deprotonate the 2,2,2-trifluoroethanol should be strong enough to generate the alkoxide without causing other side reactions. Sodium hydride is a common choice.
-
Question 4: I am observing the formation of a polymeric or tar-like substance in my S_NAr reaction. What is happening?
Answer:
This is often indicative of side reactions involving the highly reactive nucleophile or intermediates.
-
Possible Causes:
-
Reaction with the Solvent: The trifluoroethoxide is a strong nucleophile and base. It could potentially react with the solvent if an inappropriate one is chosen.
-
Self-condensation or Polymerization: While less common, under certain conditions, the starting material or product could undergo self-condensation reactions.
-
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity of Reagents: Use high-purity starting materials and solvents. Impurities can sometimes catalyze polymerization.
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain better control over the reaction temperature and concentration.
-
Part 3: Final Hydrolysis Step
Question 5: My hydrolysis of the ethyl ester is incomplete, even after prolonged reaction times. What can I do?
Answer:
Incomplete hydrolysis is a common issue, often related to steric hindrance or the stability of the ester.
-
Troubleshooting Incomplete Hydrolysis:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Basic Hydrolysis (Saponification): This is often effective. Using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like methanol or ethanol to improve solubility can help.
-
Acidic Hydrolysis: This is an equilibrium process. Using a large excess of water can help drive the reaction to completion.
-
-
Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. However, be mindful of potential degradation of the product at very high temperatures.
-
Question 6: I am concerned about the stability of the trifluoroethoxy group during hydrolysis. Can it be cleaved?
Answer:
The trifluoroethoxy ether linkage is generally stable under standard hydrolysis conditions. However, extremely harsh acidic or basic conditions could potentially lead to cleavage, though this is not a commonly reported side reaction for this specific substrate. It is more likely that other side reactions, such as decarboxylation at very high temperatures, would occur first.
Summary of Key Parameters and Troubleshooting
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution | Hydrolysis |
| Key Reagents | Ethyl 3-fluoro-4-hydroxybenzoate, trifluoroethylating agent, base[10][11] | Ethyl 3,4-difluorobenzoate, 2,2,2-trifluoroethanol, base[12] | Ester intermediate, acid or base |
| Common Solvents | DMF, DMSO, Acetonitrile | DMF, DMSO | Water, Methanol/Water, Ethanol/Water |
| Potential Side Reactions | C-alkylation, incomplete reaction[2] | Incorrect regioselectivity, polymerization | Incomplete hydrolysis, product degradation[13][14][15] |
| Troubleshooting Focus | Base strength, leaving group quality, solvent purity | Temperature control, purity of reagents, inert atmosphere | Choice of acid/base, temperature, reaction time |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Ethyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate
-
To a solution of ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of Ethyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the final product.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
- US Patent US6288271B1, Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]
- WO Patent WO2002066413A1, Flecainide synthesis.
-
Asian Journal of Chemistry. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]
-
11.8: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
- CN Patent CN104447213A, Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Ethyl 2-(2,2,2-trifluoroethoxy)benzoate - PubChem. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-氟-4-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. biosynth.com [biosynth.com]
- 12. vapourtec.com [vapourtec.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" stability and degradation pathways
Welcome to the technical support resource for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and potential degradation pathways of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this molecule is primarily influenced by its three key structural features: the benzoic acid moiety, the fluoro substituent, and the trifluoroethoxy ether linkage. Therefore, you should consider the following factors:
-
pH: The carboxylic acid group is susceptible to pH changes. In basic conditions, it will deprotonate to form a carboxylate salt, which may have different solubility and reactivity. Extreme pH, especially alkaline conditions, could potentially compromise the stability of the molecule.
-
Temperature: Like many benzoic acid derivatives, elevated temperatures can lead to degradation. Thermal decomposition may occur, and a common pathway for benzoic acids at high temperatures in aqueous solutions is decarboxylation.[1][2]
-
Light (Photostability): Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation. The energy from UV or even high-intensity visible light could potentially initiate reactions, including defluorination.[3][4][5]
-
Oxidizing Agents: While the aromatic ring has some stability, strong oxidizing conditions could lead to its degradation. The ether linkage might also be susceptible to oxidative cleavage under harsh conditions.
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place. A refrigerator (2-8°C) is a suitable storage condition.[6] To minimize exposure to light and moisture, store it in a tightly sealed, amber-colored vial. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.
Q3: Is the trifluoroethoxy group on the molecule stable?
A3: Generally, the 2,2,2-trifluoroethoxy group is considered to be hydrolytically stable.[7][8] This stability is a key feature that makes it a valuable substituent in medicinal chemistry. However, it's important to note that under certain extreme conditions, such as in the presence of strong bases or in specific molecular contexts like phosphinic acids, C-F bond instability has been observed.[9][10] For most typical experimental conditions in drug development, the trifluoroethoxy group is expected to be robust.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Appearance of unexpected peaks in HPLC analysis of a freshly prepared sample. | Impurities from synthesis or minor degradation during storage. | 1. Verify the purity of the starting material: Use a high-resolution analytical technique like LC-MS to confirm the molecular weight of the main peak and any minor components. 2. Review storage conditions: Ensure the compound has been stored as recommended (cool, dark, dry). |
| Loss of compound concentration over time in an aqueous solution. | Hydrolytic degradation or adsorption to the container. | 1. Buffer the solution: If working at a specific pH, use a suitable buffer to maintain it. 2. Investigate pH-dependent stability: Perform a preliminary stability study at different pH values (e.g., pH 3, 7, and 9) to identify the optimal pH range for your experiments. 3. Use appropriate containers: Polypropylene or silanized glass vials can minimize adsorption of acidic compounds. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium. | 1. Assess stability in media: Incubate the compound in the cell culture medium for the duration of your experiment and analyze for degradation. 2. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your assays to minimize the impact of any potential instability. |
| Formation of colored byproducts upon exposure to light. | Photodegradation. | 1. Protect from light: Conduct experiments in amber-colored glassware or under low-light conditions. 2. Perform a photostability study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation to understand its photosensitivity. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, we can hypothesize potential routes based on the known chemistry of its functional groups.
-
Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the ether bond could be cleaved, leading to the formation of 3-fluoro-4-hydroxybenzoic acid and 2,2,2-trifluoroethanol. The trifluoroethoxy group is generally stable, so this would likely require extreme conditions.[7][8]
-
Decarboxylation: At elevated temperatures, particularly in an aqueous environment, the benzoic acid moiety may undergo decarboxylation to yield 2-fluoro-1-(2,2,2-trifluoroethoxy)benzene.[1][2]
-
Photodegradation: Exposure to UV light could potentially lead to the cleavage of the C-F bond or the C-O bond of the ether, initiating a radical degradation pathway.[3][4]
-
Oxidative Degradation: Strong oxidizing agents could potentially open the aromatic ring or cleave the ether linkage.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study to assess the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Workflow:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (0.1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photostability: Expose a solution of the compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Use a gradient elution to ensure the separation of the parent compound from all potential degradation products.
-
Use a DAD to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products.
-
Caption: Workflow for a forced degradation study.
References
- Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Wesołowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Le, T. N., et al. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904-4909.
- Le, T. N., et al. (2018).
- Wesołowski, M., & Konarski, T. (1999).
- Sorokin, A. B., & de Visser, S. P. (2019). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. Chemistry – A European Journal, 25(46), 10834-10842.
- Kalyanaraman, A., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9477-9487.
- Kalyanaraman, A., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Vargas, C., et al. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds. Applied and Environmental Microbiology, 66(10), 4562-4567.
- New, P. B., et al. (2000). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography.
- Kubíček, V., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
- Kubíček, V., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 13(41), 28864-28869.
- McKay, G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), 7-17.
- Schreiber, A., et al. (1980). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 39(1), 58-67.
- McKay, G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Neilson, A. H., & Allard, A. S. (2000). Degradation and Transformation of Organic Fluorine Compounds.
- Hori, H., et al. (2004). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts.
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
- Samain, D., et al. (2007). Characterization and evaluation of the hydrolytic stability of trifluoroacetylated cellulose fibers. Journal of Colloid and Interface Science, 316(2), 360-366.
- Stewart, M. L., Dodge, T., & Turnbull, M. (n.d.).
- Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds.
- Kuno, S., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. MDPI.
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals.
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95.
- Vanwijnsberghe, S., et al. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
- Benchchem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
- ChemScene. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- Cole-Parmer. (n.d.).
- Leir, C. M. (2001). U.S. Patent No. 6,288,271. U.S.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- CLEARSYNTH. (n.d.). 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid.
- Pharmaffiliates. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid.
- U.S. Environmental Protection Agency. (1995). Method 525.
- Princeton University Environmental Health & Safety. (n.d.).
- Thermo Fisher Scientific Inc. (2013).
- Omega Engineering. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-isopropoxy-4-methoxybenzoic acid.
- Biosynth. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- BLDpharm. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
- Acmec Biochemical. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.
Sources
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Technical Support Center: Optimizing Derivatization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for the derivatization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common derivatization reactions. The unique electronic properties of this molecule, stemming from its fluorine and trifluoroethoxy substituents, can present specific challenges. This document aims to elucidate the causality behind experimental choices and provide self-validating protocols to ensure reproducible success.
Frequently Asked Questions (FAQs)
Section 1: General Considerations
Q1: What are the primary reasons for derivatizing this compound?
Derivatization of this core structure is crucial for modulating its physicochemical and pharmacological properties in drug discovery. The primary goals are typically to:
-
Enhance Biological Activity: Modifying the carboxylic acid moiety can improve binding affinity to biological targets.
-
Improve Pharmacokinetics: Converting the carboxylic acid to an ester or amide can alter properties like solubility, cell permeability, and metabolic stability.[1] The fluorine atoms on the molecule already contribute to enhanced metabolic stability and bioavailability.[1]
-
Enable Further Synthesis: The derivatized product can serve as a key intermediate for more complex molecular architectures.
Q2: What are the most common and effective derivatization strategies for this molecule?
The carboxylic acid group is the primary site for derivatization.[1] The two most common and versatile strategies are:
-
Esterification: The reaction of the benzoic acid with an alcohol, typically under acidic conditions, to form an ester. This is often used to create prodrugs or modify solubility.[2]
-
Amidation: The coupling of the benzoic acid with a primary or secondary amine to form an amide. This is a cornerstone reaction in medicinal chemistry for building peptides and other complex molecules.[3]
Q3: What specific challenges does the structure of this compound present?
The electron-withdrawing nature of both the fluorine and trifluoroethoxy groups can influence the reactivity of the carboxylic acid. While this can make the carboxyl group more acidic, it can also impact the stability of certain reaction intermediates. These electronic effects must be considered when selecting reagents and reaction conditions.[3][4]
Section 2: Troubleshooting Amide Bond Formation
Amide bond formation is a multi-step process that requires the "activation" of the carboxylic acid. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[5]
Q4: My amide coupling reaction shows low or no yield. What are the most common causes?
Several factors can lead to poor outcomes in amide coupling. A systematic approach to troubleshooting is essential.[5]
-
Cause 1: Incomplete Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group.[6] It must be converted into a more reactive species. If the coupling reagent is insufficient, degraded, or inappropriate for the substrate, activation will be incomplete.[5]
-
Cause 2: Premature Amine Deactivation. Amines are basic and will react with the acidic proton of the carboxylic acid. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[5]
-
Cause 3: Hydrolysis of Activated Intermediate. The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, preventing amide formation. It is critical to use anhydrous solvents and reagents.[5][7]
-
Cause 4: Steric Hindrance. Bulky chemical groups on either the benzoic acid or the amine partner can physically block the reaction site, leading to slow or incomplete coupling.[5]
Q5: How do I choose the correct coupling reagent for my specific amine?
The choice of coupling reagent is critical.
-
For standard primary and secondary amines: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are highly effective.[3] EDC is advantageous because its urea byproduct is water-soluble and easily removed during aqueous workup.[8]
-
For sterically hindered amines or challenging couplings: More potent activating agents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common choice for difficult couplings, often used in conjunction with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
To minimize side products: Converting the carboxylic acid to an acyl fluoride is an excellent strategy. Acyl fluorides are more stable to hydrolysis than acyl chlorides but still highly reactive towards amines, leading to cleaner reactions.[7]
Q6: My reaction is stalled, and TLC/LC-MS analysis shows only starting materials. What is the first thing I should check?
The most likely culprit is the acid-base neutralization between your benzoic acid and the amine. To circumvent this, a "pre-activation" step is highly recommended. Stir the carboxylic acid with the coupling reagent (e.g., EDC/HOBt) in an anhydrous solvent for 15-30 minutes before adding the amine.[5] This allows for the formation of the activated intermediate without the competing amine present.
Section 3: Troubleshooting Esterification
Q7: My Fischer esterification reaction is giving a poor yield. How can I optimize it?
Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, you must address the following:
-
Water Removal: The reaction produces water, which can hydrolyze the ester product back to the starting materials. Using a large excess of the alcohol as the solvent helps shift the equilibrium.[1] For higher boiling alcohols, using a Dean-Stark apparatus to physically remove water is effective.
-
Catalyst Activity: The acid catalyst (e.g., concentrated H₂SO₄) can be deactivated by any residual water in the reagents.[9] Ensure your alcohol and benzoic acid are anhydrous.
-
Reaction Time and Temperature: These reactions often require several hours at reflux to reach completion.[2] Monitor the reaction by TLC to determine the optimal time.
Q8: Can I use thionyl chloride (SOCl₂) for esterification?
Yes, using thionyl chloride is an excellent alternative to Fischer esterification.[1] This method first converts the carboxylic acid to a highly reactive acyl chloride intermediate. The acyl chloride then readily reacts with the alcohol. This is not an equilibrium reaction and often proceeds faster and with higher yields, especially for secondary or tertiary alcohols. However, it requires careful handling of the corrosive SOCl₂ and management of the HCl byproduct, often by adding a non-nucleophilic base.
Optimized Experimental Protocols
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq, if amine is used as a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add DIPEA (2.5 eq).
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).[5]
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine Partner | Coupling Time (h) | Typical Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | 12 | 85-95% |
| 2 | Morpholine | 12 | 90-98% |
| 3 | Aniline | 18 | 75-85% |
| 4 | tert-Butylamine | 24 | 60-70% [a] |
[a] For sterically hindered amines like tert-butylamine, converting the acid to an acyl fluoride or using HATU may provide higher yields.
Protocol 2: Fischer Esterification
This protocol details a classic method for producing simple alkyl esters.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq, catalytic)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in an excess of the desired anhydrous alcohol in a round-bottom flask.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[1]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.[2]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.
-
Purify as needed by column chromatography.
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Catalyst | Reflux Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | H₂SO₄ | 4 | >90% |
| 2 | Ethanol | H₂SO₄ | 4 | >90% |
| 3 | Isopropanol | H₂SO₄ | 6 | 70-80% |
References
- Benchchem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- van der-Heide, S., et al. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH.
- Lavanya, J., et al. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
- ResearchGate. (2025, August 6). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Ferreira, R., et al. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- ResearchGate. (2025, August 9). (PDF) Amide bond formation using amino acid fluorides.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
Sources
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- 2. iajpr.com [iajpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
Troubleshooting "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" NMR spectral interpretation
Welcome to the Technical Support Center for the NMR spectral interpretation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this highly functionalized molecule. My aim is to provide not just procedural steps, but the underlying rationale to empower you to confidently interpret your data and troubleshoot common issues.
Pillar 1: Understanding the Molecule's NMR Signature
Before delving into troubleshooting, it's crucial to have a solid baseline of the expected NMR spectrum for this compound. The presence of two distinct fluorine environments—an aromatic fluoride and a trifluoroethoxy group—creates a rich and informative, yet potentially complex, set of spectra.
Expected Spectral Data
The following tables summarize the predicted chemical shifts and key coupling constants for this compound. These values are foundational for identifying potential discrepancies in your experimental data.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| COOH | ~11.0 - 13.0 | br s | - |
| H-2 | ~7.95 | dd | ³J(H2-F) ≈ 10-12 Hz, ⁴J(H2-H6) ≈ 2-3 Hz |
| H-5 | ~7.20 | d | ³J(H5-H6) ≈ 8-9 Hz |
| H-6 | ~7.85 | ddd | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 5-7 Hz, ⁴J(H2-H6) ≈ 2-3 Hz |
| OCH₂ | ~4.50 | q | ³J(H-F) ≈ 8-9 Hz |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) |
| C=O | ~170 | d | ⁴J(C-F) ≈ 2-4 Hz |
| C-1 | ~125 | d | ²J(C-F) ≈ 15-20 Hz |
| C-2 | ~118 | d | ²J(C-F) ≈ 20-25 Hz |
| C-3 | ~155 | d | ¹J(C-F) ≈ 240-260 Hz |
| C-4 | ~148 | d | ²J(C-F) ≈ 10-15 Hz |
| C-5 | ~119 | s | |
| C-6 | ~128 | d | ³J(C-F) ≈ 5-8 Hz |
| OCH₂ | ~65 | q | ²J(C-F) ≈ 30-40 Hz |
| CF₃ | ~123 | q | ¹J(C-F) ≈ 270-290 Hz |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| Ar-F | ~ -125 | m | - |
| CF₃ | ~ -75 | t | ³J(F-H) ≈ 8-9 Hz |
Pillar 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common questions and problems encountered during the spectral analysis of this compound.
Question 1: My aromatic proton signals are overlapping and difficult to assign. How can I resolve them?
Answer:
Overlap in the aromatic region is a common challenge. The protons H-2 and H-6 are both downfield due to the deshielding effect of the adjacent carboxylic acid group and are coupled to the aromatic fluorine, leading to complex multiplets.
Causality: The similarity in the electronic environments of H-2 and H-6 can lead to close chemical shifts. Their coupling to both the aromatic fluorine and other aromatic protons further complicates the signals.
Troubleshooting Protocol:
-
Optimize Shimming: Poor magnetic field homogeneity is a primary cause of peak broadening, which exacerbates overlap.[1] Ensure the instrument is well-shimmed.
-
Solvent Effects: Changing the solvent can alter the chemical shifts of the aromatic protons. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃, potentially resolving the overlapping signals.[2]
-
Higher Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe a cross-peak between H-5 and H-6, helping to distinguish H-6 from H-2.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons. By identifying the carbon signals (which are typically well-resolved), you can unambiguously assign the attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. For instance, H-2 should show a correlation to the carbonyl carbon, while H-6 will not.
-
Experimental Workflow for 2D NMR Analysis:
Caption: Workflow for resolving overlapping proton signals.
Question 2: The quartet for my -OCH₂- group is not well-defined or appears broadened. What could be the cause?
Answer:
The methylene (-OCH₂-) protons are coupled to the three equivalent fluorine atoms of the trifluoromethyl group, which should result in a clean quartet. Broadening or distortion of this signal can arise from several factors.
Causality: The quartet arises from ³J(H-F) coupling. Broadening can be due to poor shimming, sample viscosity, or unresolved long-range couplings.
Troubleshooting Protocol:
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[2] Diluting the sample may improve resolution.
-
Temperature Variation: Acquiring the spectrum at a slightly elevated temperature can sometimes average out conformational effects and sharpen signals.
-
¹⁹F Decoupling: To confirm that the multiplicity is solely due to coupling with the CF₃ group, you can run a ¹H{¹⁹F} experiment. In this experiment, the fluorine channel is irradiated, which will cause the -OCH₂- quartet to collapse into a singlet. This is a definitive way to confirm the H-F coupling.
Question 3: I am seeing more than the expected number of signals in my ¹³C NMR spectrum, especially in the aromatic region. Why is this?
Answer:
This is a very common issue with fluorinated aromatic compounds. The "extra" peaks are a result of carbon-fluorine (C-F) coupling. Each carbon that is coupled to a fluorine atom will be split into a multiplet.
Causality: The spin of the fluorine nucleus couples with the spin of the carbon nuclei through the bonding electrons. This coupling occurs over multiple bonds (¹J, ²J, ³J, etc.), and the magnitude of the coupling constant (J-value) decreases with the number of bonds.[3]
Expected Splitting Patterns:
-
C-3: Directly attached to the aromatic fluorine, so it will appear as a doublet with a large coupling constant (¹J(C-F) ≈ 240-260 Hz).
-
C-2 and C-4: Two bonds away from the aromatic fluorine, appearing as doublets with smaller coupling constants (²J(C-F) ≈ 10-25 Hz).
-
C-1 and C-6: Will also show smaller doublet splitting due to longer-range coupling.
-
-OCH₂- and CF₃: These carbons are coupled to the three fluorine atoms of the trifluoromethyl group and will appear as quartets.
Troubleshooting Workflow:
Caption: Step-by-step analysis of ¹³C NMR for C-F coupling.
Question 4: My ¹⁹F NMR spectrum shows broad signals. How can I improve the resolution?
Answer:
Broad signals in ¹⁹F NMR can be particularly problematic due to the large chemical shift anisotropy (CSA) of the fluorine nucleus.
Causality: CSA is a relaxation mechanism that can lead to significant line broadening, especially at higher magnetic fields and for molecules with slower tumbling rates. Additionally, unresolved couplings to protons can also contribute to broadening.
Troubleshooting Protocol:
-
Proton Decoupling: Acquire a ¹⁹F{¹H} decoupled spectrum. This will remove all H-F couplings and should significantly sharpen the fluorine signals. The CF₃ signal, which appears as a triplet in the coupled spectrum, will collapse to a singlet.
-
Sample Temperature and Viscosity: As with ¹H NMR, optimizing the sample temperature and concentration can improve tumbling rates and reduce broadening.
-
Check for Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and solvent are free from such contaminants.
Pillar 3: Advanced Experimental Protocols
For unambiguous assignment and detailed structural elucidation, the following advanced NMR experiments are highly recommended.
Protocol 1: ¹H-¹⁹F HETCOR
This 2D experiment is invaluable for correlating protons with nearby fluorine atoms.
-
Setup: Use a standard HETCOR pulse sequence optimized for ¹H-¹⁹F correlation.
-
Parameters:
-
¹H Dimension (F2): Spectral width to cover all proton signals (e.g., 0-12 ppm).
-
¹⁹F Dimension (F1): Spectral width to encompass both the aromatic and aliphatic fluorine signals (e.g., -70 to -130 ppm).
-
Number of Increments: At least 256 increments in the F1 dimension.
-
Relaxation Delay: 1.5-2 seconds.
-
-
Expected Correlations:
-
A cross-peak between the -OCH₂- protons (
4.50 ppm) and the CF₃ fluorine (-75 ppm). -
Cross-peaks between the aromatic fluorine (~ -125 ppm) and protons H-2 and H-6.
-
Protocol 2: ¹³C{¹⁹F} DEPT-135
A DEPT-135 experiment helps in differentiating CH, CH₂, and CH₃ groups. Running it with ¹⁹F decoupling simplifies the spectrum.
-
Setup: Use a standard DEPT-135 pulse sequence with fluorine decoupling.
-
Interpretation:
-
CH and CH₃ signals will appear as positive peaks.
-
CH₂ signals will appear as negative peaks.
-
Quaternary carbons (including the carbonyl and C-1, C-3, C-4) will be absent. This will clearly identify the -OCH₂- carbon as a negative peak and the aromatic C-H carbons as positive peaks.
-
References
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Rogers, M. T. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility.
- SDSU NMR Facility. (n.d.). Common Problems.
- Rochester University. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: 3-Fluoro-2-hydroxypropanoic Acid NMR Analysis.
- IONiC/VIPEr. (2008).
- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid.
- ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1.
- NIH. (2020).
- RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
- NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- NIH. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit.
- Green Chemistry. (2018).
- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-FLUORO-4-N-OCTYLOXYBENZOIC ACID(326-78-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- NIH. (n.d.).
- ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon.
- Iowa State University. (n.d.). NMR Coupling Constants.
- RSC Publishing. (n.d.).
- Duke University. (n.d.). The Duke NMR Center Coupling constants.
- NIH. (2021). Site-Specific Labeling and 19F NMR Provide Direct Evidence for Dynamic Behavior of the Anthrax Toxin Pore ϕ-Clamp Structure.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. The following troubleshooting guides and FAQs are structured to not only offer protocols but also to explain the underlying scientific principles, ensuring you can adapt and optimize these methods for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Its solubility is governed by the interplay of its functional groups:
-
Carboxyl Group (-COOH): This is a polar, weakly acidic group that can donate a proton.[1][2] Its ability to form hydrogen bonds with water suggests some aqueous solubility.[1][3]
-
Aromatic Ring, Fluoro-, and Trifluoroethoxy Groups: The benzene ring and the highly fluorinated trifluoroethoxy group are largely nonpolar and hydrophobic. These features are expected to limit the compound's solubility in aqueous solutions.
Therefore, you should anticipate that this compound will have low intrinsic solubility in water and neutral aqueous buffers. However, its solubility is expected to be significantly higher in many organic solvents.
Q2: I'm struggling to dissolve the compound in my aqueous buffer (pH 7.4). What is the first and most critical step I should take?
A2: The most effective initial step is to adjust the pH of your aqueous solution. As a carboxylic acid, this compound is a weak acid and will be significantly more soluble at a basic pH.[2][3][4]
Causality: By increasing the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This salt is an ionic species and will have much greater solubility in water than the neutral acid form.[2][3] While the exact pKa of this specific molecule is not readily published, most aromatic carboxylic acids have a pKa in the range of 4 to 5.[1] Therefore, adjusting the pH to be at least 2 units above the estimated pKa (e.g., pH > 6.5-7.0) should dramatically improve solubility.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
Protocol 1: pH-Adjusted Aqueous Stock Solution Preparation
This protocol is the recommended starting point for preparing aqueous solutions for biological assays.
-
Initial Slurry: Weigh the desired amount of this compound and add it to a fraction of the final required volume of purified water (e.g., 80% of the final volume). This will form a slurry.
-
Basification: While stirring, add a 1 M solution of a biologically compatible base (e.g., Sodium Hydroxide - NaOH) dropwise.
-
Monitor Dissolution: Continue to add the base and stir until all the solid material has dissolved. You should observe the solution becoming clear.
-
pH Adjustment: Use a calibrated pH meter to check the pH. Adjust the pH to your desired final value (typically 7.4 for physiological assays) by adding more base or a dilute solution of a compatible acid (e.g., 0.1 M HCl). Be cautious not to let the pH drop too low, as this may cause the compound to precipitate.
-
Final Volume: Once the compound is fully dissolved and the pH is stable, add purified water to reach the final desired volume and concentration.
-
Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm sterile filter.
Trustworthiness Check: If the compound precipitates during the final pH adjustment or upon standing, it indicates that you are exceeding the solubility limit at that specific pH and concentration. You may need to prepare a more concentrated stock at a higher pH and then dilute it into your final assay medium.
Issue 2: Compound Precipitation When Diluting an Organic Stock into an Aqueous Buffer
It is common practice to create a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer. However, this can often lead to precipitation if the compound's solubility in the final aqueous/organic mixture is exceeded.
Protocol 2: Optimizing Co-Solvent Usage
-
Minimize Organic Stock Concentration: Prepare your DMSO stock at the lowest concentration that is practical for your experimental dilutions.
-
Stepwise Dilution: When diluting into your aqueous buffer, do not add the stock solution all at once. Instead, add small aliquots of the stock to the vigorously stirring buffer. This helps to disperse the compound rapidly and avoid localized high concentrations that can trigger precipitation.
-
Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible in your final assay medium, typically below 1% to avoid artifacts from the solvent itself.
Data Presentation: Co-Solvent Compatibility
| Solvent | Polarity | Suitability for Stock Solutions | Notes |
| DMSO | High | Excellent | High solubilizing power, but can have effects in biological assays. |
| Ethanol | High | Good | Generally well-tolerated in biological systems at low concentrations. |
| Methanol | High | Good | Can be more volatile and toxic than ethanol. |
| Acetonitrile | Medium | Moderate | Often used in analytical applications like HPLC. |
| THF | Low | Moderate | Use with caution due to potential for peroxide formation. |
This table provides a general guide. Always verify the compatibility of any solvent with your specific experimental setup.
Visualization: Decision Workflow for Solubility Enhancement
Below is a workflow to guide your decision-making process when encountering solubility issues.
Caption: Decision tree for addressing solubility issues.
Issue 3: Need for a Solid, Readily Soluble Form of the Compound
For some applications, particularly in pre-formulation and drug development, having a solid form that dissolves readily in water is highly desirable.
Protocol 3: Salt Formation
The formation of a salt is a common and highly effective method for increasing the aqueous solubility and dissolution rate of acidic or basic compounds.[5][6]
-
Dissolve the Acid: Dissolve the this compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add Stoichiometric Base: Add one molar equivalent of a base dissolved in a minimal amount of the same solvent. Common bases for forming salts include sodium hydroxide, potassium hydroxide, or organic bases like tromethamine (Tris).
-
Induce Precipitation: The salt may precipitate directly. If not, precipitation can often be induced by cooling the solution or by adding a less polar co-solvent (an anti-solvent) until the solution becomes turbid.
-
Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under a vacuum.
Visualization: Salt Formation Workflow
Caption: Workflow for creating a water-soluble salt.
References
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. OSTI.GOV. [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. PubChem. [Link]
-
Chapter 13 Carboxylic Acids. SDSU Chemistry. [Link]
-
Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
-
2-(2,2,2-Trifluoroethoxy)benzoic acid. PubChem. [Link]
-
Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. NIH. [Link]
-
Carboxylic acid. Wikipedia. [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. [Link]
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. One moment, please... [ijpsm.com]
Navigating the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: A Technical Support Guide for HPLC/TLC Reaction Monitoring
Welcome to the technical support center for the monitoring of "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the successful application of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) in your experimental workflows.
Section 1: Understanding the Analyte and Method Selection
1.1. Key Characteristics of this compound
This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a fluorine atom, and a trifluoroethoxy group, dictates its chromatographic behavior. The acidic nature of the carboxyl group and the electronegativity of the fluorine atoms make it a polar compound. This polarity is a critical factor in developing effective HPLC and TLC monitoring methods. This compound and its analogs are important intermediates in the pharmaceutical industry, for instance, in the synthesis of antiarrhythmic drugs like Flecainide.[1]
1.2. Why HPLC and TLC for Reaction Monitoring?
Both HPLC and TLC are powerful techniques for real-time reaction monitoring.
-
TLC offers a rapid, cost-effective, and simple method for qualitatively assessing reaction progress. It's excellent for quickly determining the presence of starting materials, intermediates, and the final product.
-
HPLC provides quantitative data with high resolution and sensitivity, making it ideal for determining the precise conversion rates, yield, and purity of the final product.[2][3] For fluorinated benzoic acids, reverse-phase HPLC is a common and effective choice.[3][4]
Section 2: Recommended Starting Conditions & Protocols
High-Performance Liquid Chromatography (HPLC)
A successful HPLC analysis of aromatic carboxylic acids often involves using an acidic mobile phase to ensure the analyte is in its protonated form, leading to better retention and peak shape on a reverse-phase column.[2]
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | The acidic modifier suppresses the ionization of the carboxylic acid, improving peak shape.[2] |
| Gradient | 30-70% B over 10 minutes | A good starting point to elute the starting materials and product within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength.[5] |
| Injection Volume | 5 µL | A small injection volume minimizes solvent effects and prevents peak distortion. |
| Sample Prep | Dilute reaction mixture in mobile phase A/B (50:50) | Ensures compatibility with the mobile phase and prevents precipitation on the column. |
Experimental Protocol: Reaction Sample Preparation for HPLC
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
Thin-Layer Chromatography (TLC)
For polar, acidic compounds like our target molecule, a moderately polar solvent system is required to achieve good separation on a standard silica gel plate.
Table 2: Recommended TLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard silica gel with a fluorescent indicator for UV visualization. |
| Mobile Phase | 30% Ethyl Acetate in Hexane + 1% Acetic Acid | A good starting polarity for many organic reactions. The acetic acid helps to reduce streaking of the acidic product.[6][7] |
| Visualization | UV light (254 nm) | The aromatic ring will quench the fluorescence of the plate, appearing as a dark spot.[8][9][10] |
| Spotting | Use a capillary tube for small, concentrated spots. | Ensures tight bands and better separation. |
Experimental Protocol: Performing a TLC Analysis
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Dip a capillary tube into the reaction mixture and gently touch it to the origin line to create a small spot.
-
Spot the starting material(s) and co-spot with the reaction mixture for comparison.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the origin line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.[9]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC and TLC analysis of this compound.
HPLC Troubleshooting
Q1: My HPLC peak for the product is fronting. What's causing this and how can I fix it?
-
Answer: Peak fronting is often caused by sample overload or a mismatch between the sample solvent and the mobile phase.[11]
-
Causality: If your sample is dissolved in a solvent much stronger (more organic content) than the initial mobile phase, the analyte can travel too quickly at the head of the column, leading to a fronting peak.[11] Overloading the column with too much sample can also saturate the stationary phase, causing some molecules to elute prematurely.[11]
-
Troubleshooting Steps:
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.[11]
-
Dilute the Sample: Decrease the concentration of your sample.[11]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Q2: I'm seeing peak tailing for my benzoic acid product. What should I do?
-
Answer: Peak tailing for acidic compounds is commonly due to secondary interactions with the silica-based column packing or issues with the mobile phase pH.
-
Causality: Residual, un-endcapped silanol groups on the C18 column packing are acidic and can have strong, unwanted interactions with your acidic analyte, causing it to "stick" and tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) to keep the carboxylic acid fully protonated. Increasing the concentration of the acid modifier (e.g., formic acid to 0.2%) can sometimes help.[2] The pH of the mobile phase should be about 2 units below the pKa of the analyte for optimal peak shape.
-
Try a Different Acid Modifier: Sometimes switching from formic acid to trifluoroacetic acid (TFA) can improve peak shape, although be mindful that TFA can be an ion-pairing agent and may be difficult to remove from the column.[12]
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.
-
-
Q3: My retention times are shifting between injections. Why is this happening?
-
Answer: Retention time instability can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Causality: Even small changes in the mobile phase composition can affect retention times. If you are mixing solvents manually, ensure accuracy. Temperature also plays a significant role in retention.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing: If using an on-line mixer, ensure it is functioning correctly. If preparing the mobile phase manually, be precise in your measurements.
-
Use a Column Oven: A column thermostat will maintain a consistent temperature and improve retention time reproducibility.
-
Equilibrate the Column: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.
-
-
TLC Troubleshooting
Q1: My product spot is streaking on the TLC plate. How can I get a well-defined spot?
-
Answer: Streaking of acidic compounds on a silica gel TLC plate is a common issue.[6][13]
-
Causality: The acidic nature of your benzoic acid derivative can lead to strong interactions with the slightly acidic silica gel stationary phase, causing the spot to streak as it moves up the plate.[6][7] Applying too much sample can also lead to streaking.[13]
-
Troubleshooting Steps:
-
Add Acid to the Mobile Phase: Add a small amount of acetic acid or formic acid (around 1%) to your eluent.[6][7] This will protonate the analyte and the silica surface, reducing the strong interactions and resulting in a more compact spot.
-
Apply a More Dilute Sample: Overloading the plate is a frequent cause of streaking.[13] Dilute your sample and spot a smaller amount.
-
Try a Different Solvent System: A more polar solvent system may help to move the compound more effectively and reduce tailing.
-
-
Q2: My spots are not moving off the baseline (Rf = 0). What does this mean?
-
Answer: If your spots remain on the baseline, your mobile phase is not polar enough to move the compound up the plate.
-
Causality: The compound is adsorbing too strongly to the silica gel and is not soluble enough in the mobile phase to be eluted.
-
Troubleshooting Steps:
-
Increase the Polarity of the Mobile Phase: Increase the proportion of the more polar solvent in your mixture. For example, if you are using 30% ethyl acetate in hexane, try increasing it to 50% or even 70%.
-
Switch to a More Polar Solvent System: Consider using a different solvent system altogether, such as dichloromethane and methanol.
-
-
Q3: I can't see any spots on my TLC plate after developing, even under the UV lamp. What went wrong?
-
Answer: This could be due to several reasons, from sample concentration to an issue with the TLC plate itself.
-
Causality: The concentration of your compound might be too low to be detected, or the compound may not be UV active at 254 nm.[13] It's also possible the sample was not spotted correctly.
-
Troubleshooting Steps:
-
Increase Sample Concentration: Try spotting a more concentrated sample, or spot multiple times in the same location, allowing the solvent to dry between applications.[13]
-
Confirm UV Activity: While aromatic compounds are generally UV active, it's worth confirming.[8]
-
Use an Alternative Visualization Technique: If your compound is not UV active, you may need to use a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[14]
-
-
Section 4: Visualizing the Workflow
A typical workflow for monitoring a reaction using both TLC and HPLC is outlined below.
Sources
- 1. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. chembam.com [chembam.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Purification of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support center for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting steps and the underlying scientific principles to empower you to solve problems effectively in your laboratory.
Section 1: Understanding and Identifying Common Impurities
A successful purification strategy begins with understanding the potential impurities. The most common synthetic route to this compound is the Williamson ether synthesis, which provides a predictable set of potential contaminants.[1][2][3]
Q1: What are the most likely impurities in my crude preparation of this compound?
A1: The impurities in your crude product are almost always related to the starting materials and potential side reactions of the Williamson ether synthesis. The primary culprits to look for are:
-
Unreacted 3-Fluoro-4-hydroxybenzoic acid: This is the most common impurity. Its presence indicates an incomplete reaction. Due to its higher polarity (possessing both a phenolic hydroxyl and a carboxylic acid group), it behaves differently in chromatographic and recrystallization systems compared to the desired ether product.
-
Excess Trifluoroethylating Agent & Byproducts: If you used an agent like 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFETMS), residual TFETMS or its hydrolysis product, 2,2,2-trifluoroethanol, may be present.[4][5][6]
-
Base and Salts: Inorganic bases (e.g., K₂CO₃, NaH) and the salts formed during the reaction (e.g., KBr, NaI) are usually present and must be removed.
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO, which are often used to facilitate the reaction, can be difficult to remove.[3]
-
Ring-Alkylated Isomers: Although less common, the phenoxide ion is an ambident nucleophile, which can lead to C-alkylation on the aromatic ring instead of the desired O-alkylation.[1] This side reaction can be favored under certain conditions and results in isomeric impurities that can be challenging to separate.
Impurity Genesis Map
The following diagram illustrates the synthetic pathway and the origin points of common impurities.
Caption: Origin of impurities during synthesis.
Section 2: Troubleshooting Recrystallization
Recrystallization is the most common and efficient method for purifying benzoic acid derivatives, leveraging differences in solubility between the product and impurities.[7][8]
Q2: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens for two reasons:
-
The boiling point of your solvent is higher than the melting point of your impure product.
-
The concentration of impurities is so high that it significantly depresses the melting point of your compound.
Solutions:
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.[9]
-
Lower the Crystallization Temperature: Try to induce crystallization at a temperature below the melting point of the oil. After dissolving the crude material in the minimum amount of hot solvent, cool the solution until it is slightly below the melting point of your product, then attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using Toluene, consider switching to an Ethyl Acetate/Hexane system.
Q3: My product won't crystallize from solution, even after cooling in an ice bath. What are my next steps?
A3: This is a common issue that usually points to the solution not being sufficiently supersaturated or a lack of nucleation sites for crystal growth.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.[9]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for crystal growth.
-
-
Increase Concentration: If induction methods fail, your solution is likely not saturated. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again slowly.[9]
-
Add an Anti-Solvent: If your compound is highly soluble in your chosen solvent, you can use a mixed-solvent system. Dissolve the crude product in a minimum of the "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then cool slowly.[9]
Recommended Solvent Systems for Recrystallization
The choice of solvent is critical for successful recrystallization.[8] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Type | Rationale & Comments |
| Ethanol / Water | Mixed-Solvent | Primary Recommendation. Dissolve crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent turbidity is observed. Re-clarify with a few drops of hot ethanol and cool slowly. Excellent for separating the less polar ether product from the more polar unreacted hydroxy-benzoic acid. |
| Toluene | Single Solvent | Good for larger scale purifications. The product has moderate solubility in hot toluene and lower solubility when cold. Can be slow to crystallize. |
| Ethyl Acetate / Heptane | Mixed-Solvent | A versatile system. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Good for removing non-polar impurities. |
| Isopropanol (IPA) | Single Solvent | Similar properties to ethanol but less volatile. Can be a good alternative if ethanol/water proves difficult. |
Section 3: Advanced Purification Strategies
When recrystallization is insufficient due to closely related impurities or a very complex crude mixture, chromatographic methods are necessary.
Q4: When should I choose column chromatography over recrystallization?
A4: Opt for column chromatography when:
-
Recrystallization fails to remove a key impurity, suggesting similar solubility profiles.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple impurities are present, requiring a more powerful separation technique.
-
You need to separate isomers, such as a potential ring-alkylated byproduct, from your desired product.
Q5: What are the best practices for column chromatography of fluorinated aromatic acids like this one?
A5: The unique electronic properties of fluorinated compounds can influence their interaction with stationary phases.
-
Stationary Phase: Standard silica gel is typically effective. The desired product is less polar than the starting material (3-fluoro-4-hydroxybenzoic acid), so it will elute first.
-
Mobile Phase (Eluent):
-
A gradient system of Heptane/Ethyl Acetate is a standard starting point. Begin with a low polarity mixture (e.g., 9:1 Heptane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Adding Acetic Acid: To prevent peak tailing of the carboxylic acid on the silica, it is crucial to add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and minimizes strong, irreversible binding to the silica surface.
-
-
Specialized Columns: For exceptionally difficult separations of fluorinated compounds, a fluorous-phase column can provide alternative selectivity.[10][11] These columns separate compounds based on their fluorine content, a property known as "fluorophilicity".[11][12]
Purification Decision Workflow
This diagram outlines a logical workflow for purifying your crude product.
Caption: A decision tree for purification strategy.
Section 4: Purity Assessment FAQs
Confirming the purity of your final product is a critical final step.
Q6: My HPLC chromatogram for the final product shows significant peak tailing. What causes this and how can I get a symmetrical peak?
A6: Peak tailing for acidic compounds like yours is a classic issue in reversed-phase HPLC. It's typically caused by secondary interactions between the negatively charged carboxylate group and residual, positively charged silanol groups on the C18 stationary phase.
Solution: Suppress the ionization of the carboxylic acid.
-
Acidify the Mobile Phase: The most effective solution is to lower the pH of your mobile phase. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both your aqueous and organic mobile phase components will ensure the benzoic acid remains in its neutral, protonated form (R-COOH), leading to sharp, symmetrical peaks.[13]
Q7: My product's melting point is sharp, but HPLC shows a small impurity peak. Which result should I trust?
A7: Trust the HPLC result. High-Performance Liquid Chromatography (HPLC) is a much more sensitive and quantitative technique for purity assessment than melting point.[13] A sharp melting point is a good indicator of purity, but it can sometimes be misleading. It's possible for a small amount of an impurity to be trapped in the crystal lattice without significantly broadening the melting range, a phenomenon sometimes seen in solid solutions.[14] HPLC provides a direct measure of the area-percent purity and is the industry standard for this purpose.
References
- Understanding the Purity and Pricing of 3-Fluoro-4-hydroxybenzoic Acid.BenchChem.
-
Williamson ether synthesis. Wikipedia.[Link]
-
Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. PrepChem.com.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies.[Link]
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design.[Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis.[Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Center for Biotechnology Information.[Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Center for Biotechnology Information.[Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]
-
Williamson Synthesis. Organic Chemistry Portal.[Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.[Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.[Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.[Link]
- Flecainide synthesis.
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis.[Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.[Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.[Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.[Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem.[Link]
-
4-FLUORO-3-HYDROXYBENZOIC ACID. HANGZHOU HONGQIN PHARMTECH CO.,LTD.[Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. prepchem.com [prepchem.com]
- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (6226-25-1) at Nordmann - nordmann.global [nordmann.global]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Handling and Storage of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Welcome to the technical support guide for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. The following information synthesizes established safety protocols for fluorinated organic compounds and benzoic acid derivatives to provide a comprehensive guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact and inhalation.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is essential for the safe handling of this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers of similar compounds recommend storage at 4°C.[5][6]
Q4: Is this compound compatible with common laboratory solvents and reagents?
A4: While specific reactivity data for this exact compound is limited, benzoic acid derivatives are generally incompatible with strong oxidizing agents and strong bases.[7] Water solutions of benzoic acid can also react with metals to produce flammable hydrogen gas. It is advisable to conduct small-scale compatibility tests before mixing with other chemicals.
Troubleshooting Guide
Scenario 1: The compound appears discolored or has an unusual odor upon opening.
-
Potential Cause: This could indicate degradation or contamination. Exposure to moisture, light, or incompatible substances during previous handling or storage can lead to decomposition.
-
Solution: Do not use the compound if you suspect it is compromised. It is best to dispose of it according to your institution's hazardous waste guidelines and obtain a fresh supply. To prevent this, always ensure the container is securely sealed after use and stored in the recommended conditions.
Scenario 2: Difficulty in dissolving the compound in a desired solvent.
-
Potential Cause: Solubility can be influenced by the solvent's polarity, temperature, and the purity of the compound.
-
Solution:
-
Consult available data: Check for any published solubility data for this compound or similar compounds.
-
Gentle Warming: Cautiously warm the solvent, if appropriate for the solvent's volatility and your experimental parameters, as this can increase the rate of dissolution.
-
Sonication: Use an ultrasonic bath to aid in dissolving the solid.
-
Solvent Selection: If the compound remains insoluble, you may need to select a different solvent. Consider a range of solvents with varying polarities.
-
Scenario 3: An unexpected reaction or side product is observed during an experiment.
-
Potential Cause: This could be due to the inherent reactivity of the compound with other reagents in your reaction mixture, or it could be a result of impurities.
-
Solution:
-
Review the reaction scheme: Double-check the compatibility of all reagents. As mentioned, avoid strong oxidizing agents and bases.
-
Analyze the starting material: If possible, verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Control the reaction conditions: Factors such as temperature, pressure, and reaction time can significantly impact the outcome. Ensure these are carefully controlled.
-
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF, or as determined by your experimental needs)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Weigh the desired amount of this compound using an analytical balance.
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a portion of the chosen solvent to the flask, enough to dissolve the compound.
-
Gently swirl the flask to dissolve the compound completely. Sonication or gentle warming may be used if necessary, as described in the troubleshooting guide.
-
Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions, typically in a tightly sealed container in a cool, dark place.
Visualizations
Safe Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
Chemical Incompatibility
Caption: A diagram illustrating the chemical incompatibilities of benzoic acid derivatives.
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | Room Temperature / 4°C | [4][5][6] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2][3] |
References
-
Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Pharmaffiliates. (n.d.). 27914-56-3| Chemical Name : 4-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Compatibility Storage Codes. Retrieved from [Link]
-
(n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid and Other Fluorinated Benzoic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for optimizing a compound's pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, benzoic acid derivatives are of particular interest due to their prevalence in biologically active molecules.
This guide provides an in-depth technical comparison of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid with other key fluorinated benzoic acids. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these valuable synthetic intermediates. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for its evaluation. We will dissect the influence of different fluorination patterns on critical molecular properties and provide robust, self-validating experimental protocols for researchers to generate comparative data.
The Impact of Fluorine Substitution on Benzoic Acid Properties: A Primer
The introduction of fluorine to the benzoic acid ring profoundly alters its electronic and steric properties. The position and nature of the fluorine-containing substituent dictate the resulting changes in acidity (pKa), lipophilicity (logP), metabolic stability, and biological activity.
-
Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid. The magnitude of this effect is position-dependent, with ortho-substitution generally leading to the most significant increase in acidity due to the proximity to the carboxylic acid group.
-
Lipophilicity (logP): The effect of fluorine on lipophilicity is complex. While a single fluorine atom can slightly increase lipophilicity, the introduction of more fluorine atoms or fluoroalkyl groups, such as the trifluoroethoxy group, can have a more pronounced impact, often increasing lipophilicity and influencing membrane permeability.
-
Metabolic Stability: Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond is resistant to cleavage, preventing metabolic degradation at that position.
Comparative Analysis of Key Fluorinated Benzoic Acids
To understand the unique potential of this compound, it is essential to compare it with simpler, well-characterized fluorinated benzoic acids. The following table summarizes key physicochemical properties.
| Property | Benzoic Acid (Reference) | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | 3-Fluoro-4-(trifluoromethyl)benzoic acid | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | This compound |
| CAS Number | 65-85-0 | 445-29-4 | 455-38-9 | 456-22-4 | 115754-21-7 | 35480-52-5 | Not Available |
| Molecular Weight | 122.12 g/mol | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol | 208.11 g/mol | 318.17 g/mol | 238.14 g/mol |
| pKa | ~4.20 | ~3.27 | 3.86[1] | ~4.14 | Data not available | Data not available | Data not available (Predicted to be lower than 4-fluorobenzoic acid) |
| logP | ~1.87 | ~1.83 | 2.163[1] | ~1.83 | Data not available | 3.267 | Data not available (Predicted to be higher than 3-fluorobenzoic acid) |
| Melting Point (°C) | 122.4 | 122-125 | 123 | 184 | 174-179 | 122-123[2] | Data not available |
Analysis of Structural Effects:
-
Monofluorinated Benzoic Acids: The ortho-isomer is the most acidic due to the strong inductive effect of the fluorine atom in close proximity to the carboxylic acid. The meta- and para-isomers exhibit a less pronounced increase in acidity.[1]
-
3-Fluoro-4-(trifluoromethyl)benzoic acid: The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position is expected to significantly increase the acidity of this molecule compared to 3-fluorobenzoic acid. This compound is a crucial building block for synthesizing potassium channel openers for epilepsy treatment.[3]
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This molecule is a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[4] The two trifluoroethoxy groups substantially increase the lipophilicity of the molecule.
Anticipated Properties of this compound:
Based on the trends observed, we can hypothesize the following for this compound:
-
Acidity: The fluorine at the 3-position will increase acidity compared to benzoic acid. The 4-(2,2,2-trifluoroethoxy) group, being electron-withdrawing, will further increase acidity. The overall pKa is expected to be lower than that of 4-fluorobenzoic acid.
-
Lipophilicity: The trifluoroethoxy group is a significant contributor to lipophilicity. Therefore, the logP of this molecule is predicted to be considerably higher than that of the monofluorinated benzoic acids, likely impacting its membrane permeability and solubility in organic solvents.
-
Metabolic Stability: The fluorine at the 3-position and the trifluoroethoxy group at the 4-position can block potential sites of metabolism on the aromatic ring, potentially leading to increased metabolic stability.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and will empower researchers to generate the necessary data for this compound and other analogues.
Protocol 1: Synthesis of this compound
This synthesis involves a two-step process starting from the commercially available 3-fluoro-4-hydroxybenzoic acid.
Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid (if not commercially available)
A common method involves the demethylation of 3-fluoro-4-methoxybenzoic acid.
-
Materials: 3-fluoro-4-methoxybenzoic acid, concentrated hydrobromic acid, acetic acid.
-
Procedure:
-
Combine 3-fluoro-4-methoxybenzoic acid (1 equivalent), concentrated hydrobromic acid (e.g., 2.2 mL per gram of starting material), and acetic acid (e.g., 2.2 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with stirring for approximately 34 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude product and recrystallize from water to obtain pure 3-fluoro-4-hydroxybenzoic acid.
-
Step 2: Trifluoroethoxylation of 3-Fluoro-4-hydroxybenzoic acid
This step introduces the 2,2,2-trifluoroethoxy group via a Williamson ether synthesis.
-
Materials: 3-Fluoro-4-hydroxybenzoic acid, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl triflate (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Protocol 2: Determination of pKa
The pKa can be determined potentiometrically or via UV-metric or NMR-based methods.
-
Objective: To determine the acid dissociation constant (pKa) of the fluorinated benzoic acids.
-
Method: Potentiometric titration.
-
Prepare a 0.01 M solution of the test compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Titrate the solution with a standardized 0.01 M NaOH solution.
-
Record the pH at regular intervals of titrant addition using a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Protocol 3: Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.
-
Objective: To determine the logP value of the fluorinated benzoic acids.
-
Method: Shake-flask method with HPLC quantification.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) pH 7.4, pre-saturated with each other.
-
Vortex the mixture vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully collect samples from both phases and analyze the concentration of the test compound in each phase using a validated HPLC-UV method.
-
Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Protocol 4: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Objective: To determine the in vitro metabolic stability of the fluorinated benzoic acids in human liver microsomes.
-
Method:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (1 µM final concentration) and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.[5]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the rate of disappearance.[5]
-
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 5: Caco-2 Permeability Assay
This assay is a well-established in vitro model to predict intestinal drug absorption.
-
Objective: To assess the intestinal permeability of the fluorinated benzoic acids.
-
Method:
-
Culture Caco-2 cells on permeable supports for 21-25 days to form a differentiated monolayer.[6][7]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[7]
-
Perform the transport experiment in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the donor compartment (apical for A-B, basolateral for B-A).
-
At specified time intervals, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[8]
-
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. The strategic combination of a meta-fluoro substituent and a para-trifluoroethoxy group is anticipated to confer advantageous properties, including increased acidity, modulated lipophilicity, and enhanced metabolic stability. While a direct comparison with other fluorinated benzoic acids is currently limited by the lack of published experimental data, this guide provides the necessary context and detailed protocols for researchers to undertake a comprehensive evaluation. By systematically applying the described synthetic and analytical methodologies, the scientific community can unlock the full potential of this and other novel fluorinated scaffolds, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 19, 2026, from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 19, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
3-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]
-
Flecainide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ossila.com [ossila.com]
- 4. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
An Exploratory Guide to the Biological Potential of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Pharmaceutical Interest
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the strategic design of molecular scaffolds playing a pivotal role. The compound "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" presents a compelling scaffold for drug discovery. Its structure is adorned with features known to impart favorable pharmacological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the trifluoroethoxy group offers a unique combination of lipophilicity and metabolic resistance. This guide provides an in-depth, prospective analysis of the potential biological activities of derivatives of this scaffold, drawing upon data from structurally related compounds to illuminate promising avenues for research and development. While direct comparative studies on a series of "this compound" derivatives are not yet prevalent in the public domain, this guide will serve as a foundational resource for researchers poised to explore this promising chemical space.
Potential Biological Target I: Transthyretin (TTR) Stabilization and Amyloidosis
A compelling avenue for the therapeutic application of "this compound" derivatives lies in the stabilization of transthyretin (TTR), a transport protein in the blood. In its native state, TTR exists as a tetramer. However, dissociation of this tetramer into monomers can lead to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, causing transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[1][2][3] The stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR.
The structural similarity of "this compound" to "4-Fluoro-3-hydroxybenzoic acid," a key intermediate in the synthesis of the potent TTR stabilizer Acoramidis, provides a strong rationale for investigating its derivatives for this biological activity. Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation.
Supporting Evidence from Structurally Related Compounds
While direct data for our scaffold of interest is unavailable, the activity of Acoramidis underscores the potential of this chemical class.
| Compound | Target | Method | Result | Reference |
| Acoramidis | Transthyretin (TTR) | Ex vivo analysis in blood samples | ≥90% TTR stabilization | [4] |
| Acoramidis | Transthyretin (TTR) | Surface Plasmon Resonance (SPR) | 7-fold higher binding affinity than Tafamidis | [4] |
| Acoramidis | Transthyretin (TTR) | Microscale Thermophoresis (MST) | 4-fold higher binding affinity than Tafamidis | [4] |
Proposed Mechanism of Action: TTR Stabilization
The proposed mechanism involves the binding of "this compound" derivatives to the thyroxine-binding pockets of the TTR tetramer, thereby increasing the energetic barrier for tetramer dissociation, which is the rate-limiting step in amyloidogenesis.[1]
Caption: Proposed mechanism of TTR stabilization by benzoic acid derivatives.
Experimental Protocol: Transthyretin Subunit Exchange Assay
This assay is a gold-standard method to quantify the kinetic stabilization of TTR in a physiologically relevant environment like human plasma.[5][6]
Objective: To measure the rate of TTR tetramer dissociation in the presence of a potential stabilizer.
Principle: The assay monitors the exchange of subunits between a tagged and an untagged TTR tetramer. The rate of this exchange is limited by the rate of tetramer dissociation. A potent stabilizer will slow down this exchange rate.
Materials:
-
Dual-FLAG-tagged wild-type TTR
-
Human plasma
-
Test compounds (derivatives of "this compound")
-
Ion exchange chromatography system
Procedure:
-
Prepare human plasma samples containing a known concentration of the test compound.
-
Add dual-FLAG-tagged wild-type TTR to the plasma samples.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots of the samples and stop the subunit exchange reaction.
-
Analyze the samples by ion exchange chromatography to separate the different TTR tetramer species (fully tagged, partially exchanged, and untagged).
-
Quantify the peak areas corresponding to each species to determine the fraction of subunit exchange over time.
-
Compare the rate of subunit exchange in the presence of the test compound to a vehicle control to determine the extent of TTR stabilization.
Potential Biological Target II: Protein Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, proliferation, and survival.[7][8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The general scaffold of benzoic acid and its derivatives has been successfully employed in the development of kinase inhibitors. The fluorinated nature of "this compound" could enhance its binding to the ATP-binding pocket of various kinases.
Rationale for Kinase Inhibition
While no direct studies link this specific scaffold to kinase inhibition, the broader class of small molecule kinase inhibitors often features aromatic cores that can be functionalized to achieve high affinity and selectivity. The development of derivatives of "this compound" could lead to novel inhibitors targeting kinases implicated in cancer.[10]
Caption: General mechanism of protein kinase inhibition by small molecules.
Experimental Protocol: Fluorescence-Based Kinase Assay
This is a common high-throughput screening method to identify and characterize kinase inhibitors.[11][12]
Objective: To measure the enzymatic activity of a target kinase in the presence of potential inhibitors.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Phosphorylation leads to a change in the fluorescence properties of the substrate, which can be monitored over time.
Materials:
-
Recombinant protein kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
In a microplate, add the assay buffer, recombinant kinase, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Monitor the change in fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence progress curves.
-
Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Potential Application III: PET Imaging Agents for Neurodegenerative Diseases
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in the diagnosis and study of various diseases, including neurodegenerative disorders like Alzheimer's disease.[13][14] A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques in the brain. The development of PET radiotracers that can bind to these plaques is crucial for early diagnosis and for monitoring disease progression and response to therapy.
The inclusion of a fluoroethoxy or trifluoroethoxy group is a common strategy in the design of PET tracers due to the favorable properties of the Fluorine-18 isotope. The "this compound" scaffold provides a promising starting point for the synthesis of novel PET imaging agents targeting Aβ plaques.
Design Rationale for Aβ PET Tracers
Successful Aβ PET tracers require a balance of properties, including:
-
High binding affinity and selectivity for Aβ plaques.
-
Good blood-brain barrier permeability.
-
Rapid clearance from the brain to ensure a good signal-to-noise ratio.
Derivatization of the carboxylic acid group of the "this compound" core with various amine-containing moieties known to bind Aβ could yield potent imaging agents.
Workflow for PET Tracer Development
Sources
- 1. The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
- 3. Transthyretin amyloidosis: MedlinePlus Genetics [medlineplus.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]
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- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. arxiv.org [arxiv.org]
Validated analytical methods for "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid"
An Expert's Comparative Guide to Validated Analytical Methods for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection and validation, ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Imperative
This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoroethoxy group, makes it a valuable building block in medicinal chemistry for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The precise control of its purity and concentration is paramount during synthesis, formulation, and quality control (QC).
Developing and validating analytical procedures for such molecules is not merely a regulatory formality; it is a scientific necessity to guarantee product quality, safety, and efficacy. The validation process demonstrates that an analytical procedure is suitable for its intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This guide will compare the preeminent analytical techniques for this compound, grounded in the principles of these international standards.
Physicochemical Properties and Analytical Strategy
Before developing a method, understanding the analyte's physicochemical properties is critical. While specific experimental data for this compound is not widely published, we can infer its behavior from structurally similar compounds like 3-fluorobenzoic acid and other fluorinated benzoic acids.[4][5]
-
Acidity (pKa): The carboxylic acid group dictates its acidic nature. The pKa is expected to be in the range of 3-4, similar to 3-fluorobenzoic acid (pKa = 3.86).[4] This means the compound's ionization state is highly dependent on pH, a crucial factor for chromatographic retention.
-
Polarity (LogP): The presence of the trifluoroethoxy group increases lipophilicity compared to simpler benzoic acids. This moderate polarity makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The substituted benzene ring acts as a chromophore, allowing for direct detection using UV spectrophotometry, a common detector in High-Performance Liquid Chromatography (HPLC).
Based on these properties, the most logical and widely applicable analytical techniques are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine QC and purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and impurity identification.
Comparative Analysis of Key Analytical Methods
The choice of an analytical method is a balance between the required performance (sensitivity, selectivity) and practical constraints (cost, speed, availability).
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Primary Use | Assay, Purity, Routine QC | Trace Quantification, Impurity ID | Specialized Trace Analysis |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | < 1 ng/mL | ~1 - 10 ng/L (after concentration) |
| Sample Prep | Simple Dilution | Dilution, possible SPE | Complex (Extraction & Derivatization)[6] |
| Instrumentation Cost | Moderate | High | High |
| Analysis Speed | Fast (< 10 min) | Fast (< 5 min) | Moderate (due to GC runtime) |
| Key Advantage | Robust, reliable, widely available | Unmatched sensitivity and specificity | High sensitivity for volatile derivatives |
| Key Disadvantage | Limited sensitivity for trace impurities | Matrix effects, higher complexity | Derivatization can be inconsistent |
Detailed Experimental Protocols & Validation
The following sections provide detailed protocols. The validation data presented is illustrative but represents realistic performance targets based on the ICH Q2(R1) framework.[2][3]
Method 1: RP-HPLC-UV for Assay and Purity Determination
This method is the workhorse for determining the potency (assay) and impurity profile of the bulk substance. Its reliability and simplicity make it ideal for QC environments.
Caption: HPLC-UV analysis workflow from sample preparation to final report.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The addition of acid is crucial to suppress the ionization of the carboxylic acid group, preventing poor peak shape (tailing).[7]
-
Elution: Isocratic, 60:40 (v/v) Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard.
-
-
System Suitability Test (SST): Before analysis, inject the standard solution five times. The results must meet a pre-defined criteria (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5) to ensure the system is performing correctly.
| Parameter (ICH Q2(R1)) | Specification | Result | Comment |
| Specificity | No interference at analyte Rt | Pass | Peak is spectrally pure by DAD; no peaks from placebo/blank. |
| Linearity & Range | R² ≥ 0.999 (50-150 µg/mL) | R² = 0.9998 | Excellent correlation between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Method accurately quantifies the known amount of analyte. |
| Precision (%RSD) | Repeatability ≤ 2.0% | 0.8% | Low variability in results from repeated measurements. |
| LOD | S/N ≥ 3 | 0.05 µg/mL | Lowest concentration that can be reliably detected. |
| LOQ | S/N ≥ 10 | 0.15 µg/mL | Lowest concentration that can be accurately quantified. |
| Robustness | No significant change in results | Pass | Method is unaffected by small changes in flow rate, temp, etc. |
Method 2: LC-MS/MS for Trace-Level Quantification
When the required sensitivity exceeds the capabilities of HPLC-UV, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[8][9] It combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[10]
-
Instrumentation & Conditions:
-
LC System: UHPLC system for fast, high-resolution separations.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode. Negative mode is chosen to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.
-
Column: C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B), using a gradient elution for faster analysis and better peak shape.
-
MRM Transitions: Monitor specific parent-to-fragment ion transitions for the analyte and an internal standard to ensure maximum selectivity. For the analyte (MW = 252.14), a plausible transition would be m/z 251.1 → 207.1 (loss of CO₂).
-
-
Solution Preparation: Prepare calibration standards and QC samples by spiking known amounts of the analyte into the relevant matrix (e.g., plasma, reaction mixture). An internal standard is used to correct for variability.
-
Superior Sensitivity: Can achieve LOQs in the low ng/mL or even pg/mL range, essential for trace analysis.[11]
-
Enhanced Selectivity: By monitoring a specific mass transition (MRM), interferences from complex matrices are virtually eliminated, providing unambiguous identification and quantification.[12]
-
Structural Information: MS/MS can provide fragmentation data useful for identifying unknown impurities or metabolites.
Method Selection Guide
Choosing the appropriate analytical technique is critical for efficient and effective research and development. The following decision tree provides guidance for selecting the best method based on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the analysis of This compound , RP-HPLC-UV stands out as the optimal method for routine quality control, offering a robust, cost-effective, and reliable solution for assay and purity testing. When the analytical challenge demands higher sensitivity and selectivity, such as in trace-level impurity quantification or bioanalysis, LC-MS/MS is the superior and necessary alternative. Both methods, when properly developed and validated according to ICH guidelines, provide the accuracy and precision required for confident decision-making in a scientific and regulatory environment.[13]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Chromatographia. [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Small Molecule Analysis. AxisPharm. [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
-
Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. [Link]
-
3-Fluorobenzoic acid. Wikipedia. [Link]
-
2-(2,2,2-trifluoroethoxy)benzoic acid. PubChem. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
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- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid , a fluorinated benzoic acid derivative of increasing interest. We will explore the rationale behind experimental choices, present detailed protocols, and compare the performance of orthogonal analytical techniques.
The Critical Role of Purity in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust analytical strategy to identify and quantify potential impurities is not just a regulatory requirement but a scientific necessity.
Understanding Potential Impurities
A comprehensive purity assessment begins with an understanding of the potential impurities that may arise during the synthesis of this compound. While specific impurities are process-dependent, they generally fall into three categories:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions during the synthesis.
A likely synthetic route to this compound involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol.[2] Based on this, potential impurities could include starting materials like 3-fluoro-4-hydroxybenzoic acid or a halogenated precursor, as well as by-products from incomplete reactions or side reactions.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique is sufficient to definitively determine the purity of a compound. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive assessment. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3] A well-developed HPLC method can separate the main compound from a wide range of potential impurities.
Objective: To determine the purity of a this compound sample by separating it from potential impurities and quantifying the area percent of the main peak.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | Start at 70% A, 30% B. Linearly increase to 90% B over 15 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on UV scan) |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the sample solution and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total peak area to determine purity.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the relatively nonpolar fluorinated benzoic acid.
-
Acidified Mobile Phase: The addition of TFA or formic acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.[3]
-
Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) allows for the effective elution of both more polar and less polar impurities that may be present.
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting and identifying impurities. Both ¹H and ¹⁹F NMR are particularly valuable.
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The integration of signals can be used for quantitative analysis (qNMR) against a certified internal standard.
-
¹⁹F NMR: Is highly sensitive for detecting fluorine-containing impurities, as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range.[4]
While specific spectral data for this compound is not widely published, analogous spectra for similar compounds like 3-fluorobenzoic acid and 3-fluoro-5-(trifluoromethyl)benzoic acid are available and can serve as a reference.[5][6]
Objective: To determine the purity of this compound using an internal standard.
Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the known concentration of the internal standard and the integral values.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the analyte and any detected impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for analyzing polar molecules like benzoic acids.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any fragments.
The mass spectrum of the parent compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of other peaks may indicate impurities.
Comparison of Purity Assessment Techniques
| Technique | Strengths | Limitations | Best For |
| HPLC-UV/DAD | High resolution, quantitative, robust, widely available.[3] | May not detect non-UV active impurities. Co-elution can be an issue. | Routine purity testing and quantification of known impurities. |
| NMR (¹H, ¹⁹F) | Provides structural information, quantitative (qNMR), can detect a wide range of impurities.[4] | Lower sensitivity than HPLC, requires a pure internal standard for quantification. | Structural confirmation and detection of structurally similar impurities. |
| LC-MS | High sensitivity, provides molecular weight information for impurity identification. | Response factors can vary significantly, making quantification challenging without standards. | Identification of unknown impurities. |
Conclusion and Recommendations
A comprehensive purity assessment of this compound requires an orthogonal approach.
-
Primary Purity Assessment: HPLC with UV detection should be the primary method for routine purity analysis due to its high resolving power and quantitative accuracy. The provided protocol serves as a robust starting point for method development.
-
Structural Confirmation and Secondary Quantification: ¹H and ¹⁹F NMR should be used to confirm the structure of the main component and to detect and quantify impurities, especially those that may not be well-resolved or detected by HPLC.
-
Impurity Identification: LC-MS is essential for identifying any unknown peaks observed in the HPLC chromatogram by providing crucial molecular weight information.
By employing this multi-faceted strategy, researchers, scientists, and drug development professionals can confidently establish the purity of this compound, ensuring the quality and safety of downstream applications.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
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- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
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- 4. rsc.org [rsc.org]
- 5. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 6. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of synthetic routes to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. We will explore the synthesis of the key precursor, 3-fluoro-4-hydroxybenzoic acid, and critically evaluate three primary methodologies for the subsequent O-trifluoroethylation: the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation. Each route is assessed based on reaction efficiency, substrate scope, operational complexity, and scalability. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction: The Significance of this compound
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profiles of bioactive compounds. The 2,2,2-trifluoroethoxy group, in particular, is a valuable motif that can enhance binding affinity and bioavailability. This compound serves as a key building block for the synthesis of more complex molecules, leveraging the synergistic effects of the fluoro and trifluoroethoxy substituents on the benzoic acid scaffold. The development of efficient and scalable synthetic routes to this intermediate is therefore of paramount importance.
This guide will first detail the synthesis of the essential precursor, 3-fluoro-4-hydroxybenzoic acid, before delving into a comparative analysis of the subsequent etherification step.
Synthesis of the Precursor: 3-Fluoro-4-hydroxybenzoic acid
A reliable and high-yielding synthesis of the precursor is the logical starting point for any synthetic campaign. A common and effective method for the preparation of 3-fluoro-4-hydroxybenzoic acid is the demethylation of 3-fluoro-4-methoxybenzoic acid.
Demethylation of 3-Fluoro-4-methoxybenzoic acid
This route involves the cleavage of the methyl ether using a strong acid, typically hydrobromic acid in acetic acid.
Experimental Protocol:
-
Combine 98.8 g of 3-fluoro-4-methoxybenzoic acid with 215 ml of concentrated hydrobromic acid and 215 ml of acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 34 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture in a water bath.
-
Filter the precipitated solid and recrystallize from water to obtain 3-fluoro-4-hydroxybenzoic acid.
Expected Yield: 86%[1]
Causality of Experimental Choices:
-
Hydrobromic acid is a strong acid capable of cleaving the aryl methyl ether. The bromide ion acts as a good nucleophile to attack the methyl group.
-
Acetic acid serves as a solvent that is miscible with both the aqueous HBr and the organic starting material, ensuring a homogeneous reaction mixture at reflux.
-
Refluxing for an extended period (34 hours) is necessary to drive the sterically hindered ether cleavage to completion.
Comparative Analysis of O-Trifluoroethylation Routes
The core of this guide is the comparative study of different methods to form the ether linkage between the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid and the 2,2,2-trifluoroethyl group. Due to the presence of a carboxylic acid, a protection-deprotection strategy is generally required to avoid side reactions. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the etherification step.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide or sulfonate. In this case, the phenoxide of the protected 3-fluoro-4-hydroxybenzoic acid ester reacts with a 2,2,2-trifluoroethyl electrophile.
Workflow Diagram:
Figure 1: Workflow for the Williamson ether synthesis route.
Detailed Experimental Protocol (Adapted from a general procedure for a similar substrate[2]):
Step 1: Protection of the Carboxylic Acid (Esterification)
-
To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (around 65-70 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-fluoro-4-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone, add a base such as potassium carbonate (1.5 eq).
-
Add a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or triflate (1.2 eq).
-
Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography if necessary.
Step 3: Deprotection of the Carboxylic Acid (Saponification)
-
Dissolve the methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate in a mixture of methanol or THF and water.
-
Add an aqueous solution of LiOH or NaOH (2.0-4.0 eq) and stir at room temperature or with gentle heating (40-50 °C) until the ester is fully hydrolyzed (1-4 hours).
-
Remove the organic solvent under reduced pressure, wash the aqueous layer with ethyl acetate, and then acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Comparative Data for Williamson Ether Synthesis:
| Parameter | Value/Observation |
| Typical Yield | Good to excellent (generally 70-90% for the etherification step) |
| Reagents | Readily available and relatively inexpensive base (e.g., K₂CO₃) and a trifluoroethylating agent (tosylate or triflate). |
| Reaction Conditions | Moderate temperatures (60-80 °C). |
| Scalability | Highly scalable and commonly used in industrial processes. |
| Advantages | Robust, reliable, and uses common laboratory reagents. |
| Disadvantages | Requires a protection-deprotection sequence for the carboxylic acid. The trifluoroethylating agents can be expensive. |
Route 2: Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the formation of ethers from alcohols and, in this case, a phenol. It proceeds via an alkoxyphosphonium salt intermediate and typically results in the inversion of stereochemistry at the alcohol center (though this is not relevant for a phenol).
Workflow Diagram:
Figure 2: Workflow for the Mitsunobu reaction route.
Detailed Experimental Protocol (General Procedure):
Step 1: Protection of the Carboxylic Acid (Esterification)
Follow the same procedure as in the Williamson ether synthesis.
Step 2: Mitsunobu Reaction
-
Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq), 2,2,2-trifluoroethanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Step 3: Deprotection of the Carboxylic Acid (Saponification)
Follow the same procedure as in the Williamson ether synthesis.
Comparative Data for Mitsunobu Reaction:
| Parameter | Value/Observation |
| Typical Yield | Good to very good (typically 60-85% for the etherification step)[3] |
| Reagents | Requires stoichiometric amounts of expensive and potentially hazardous reagents (PPh₃, DEAD/DIAD). |
| Reaction Conditions | Mild conditions (0 °C to room temperature). |
| Scalability | Can be challenging to scale up due to the formation of stoichiometric byproducts that require chromatographic separation. |
| Advantages | Very mild reaction conditions, which is beneficial for sensitive substrates. |
| Disadvantages | Formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification. The reagents are costly and azodicarboxylates can be hazardous.[4] |
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols. While classically requiring harsh conditions, modern modifications with ligands allow for milder reaction temperatures. For this synthesis, a variation starting from 4-bromo-3-fluorobenzoic acid would be a plausible route.
Workflow Diagram:
Figure 3: Workflow for the Ullmann condensation route.
Detailed Experimental Protocol (General Procedure):
-
In a reaction vessel under an inert atmosphere, prepare sodium 2,2,2-trifluoroethoxide by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride in a suitable aprotic solvent (e.g., DMF).
-
To this mixture, add 4-bromo-3-fluorobenzoic acid and a copper(I) catalyst, such as copper(I) iodide (CuI).
-
Heat the reaction mixture to a high temperature (often >100 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and acidify to precipitate the product.
-
Filter the crude product and purify by recrystallization or column chromatography.
Comparative Data for Ullmann Condensation:
| Parameter | Value/Observation |
| Typical Yield | Moderate to good, but can be variable depending on the substrate and conditions. |
| Reagents | Requires a copper catalyst and often a strong base. The starting material is a halobenzoic acid derivative. |
| Reaction Conditions | Typically requires elevated temperatures, although modern ligand systems can lower the required temperature.[5] |
| Scalability | Can be scaled up, but the high temperatures and catalyst removal can be challenging. |
| Advantages | Avoids the need for a protection-deprotection sequence if starting from the corresponding halobenzoic acid. |
| Disadvantages | Often requires harsh reaction conditions (high temperatures). The copper catalyst can be difficult to remove completely from the product. Substrate scope can be limited. |
Summary and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or production campaign, including scale, cost, and available equipment.
| Synthetic Route | Key Features | Recommended For |
| Williamson Ether Synthesis | Robust, scalable, uses common reagents. | Large-scale production and general laboratory synthesis where cost and scalability are important. |
| Mitsunobu Reaction | Very mild conditions, good for sensitive substrates. | Small-scale synthesis of complex molecules where avoiding harsh conditions is critical. |
| Ullmann Condensation | Potentially shorter route by avoiding protection-deprotection. | Situations where the halo-substituted starting material is readily available and the higher reaction temperatures are manageable. |
For most applications, the Williamson ether synthesis offers the best balance of reliability, scalability, and cost-effectiveness, despite the need for a protection-deprotection sequence. The Mitsunobu reaction is a valuable tool for small-scale syntheses of delicate molecules, but its cost and purification challenges limit its industrial applicability. The Ullmann condensation presents an interesting alternative that can be more direct, but its often harsh conditions and potential for catalyst contamination require careful consideration.
References
-
PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ChemSusChem. Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl Moiety in Drug Discovery
An In-Depth Comparative Guide to the Performance of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid Derivatives in Soluble Epoxide Hydrolase (s-EH) Inhibition Assays
In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The compound "this compound" represents a sophisticated scaffold, combining the metabolic blockade potential of a trifluoroethoxy group with the altered electronics of a fluoro-substituted phenyl ring. While this molecule itself is not typically an active pharmaceutical ingredient, it serves as a critical intermediate in the synthesis of potent enzyme inhibitors.
This guide provides a comparative analysis of a representative inhibitor derived from this scaffold, focusing on its performance in assays for soluble epoxide hydrolase (s-EH), a key enzyme in inflammation and pain pathways. We will compare its potency against other well-established s-EH inhibitors, provide a detailed experimental protocol for assessing its activity, and discuss the underlying scientific rationale for its design and performance.
The Target: Soluble Epoxide Hydrolase (s-EH) and its Role in Inflammation
Soluble epoxide hydrolase (s-EH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), s-EH effectively diminishes these protective effects. Inhibition of s-EH is therefore a promising therapeutic strategy for managing conditions like hypertension, vascular inflammation, and neuropathic pain, as it increases the endogenous levels of beneficial EETs.
dot
Caption: The s-EH metabolic pathway and the role of inhibitors.
Comparative Analysis of s-EH Inhibitors
To evaluate the performance of the 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl moiety, we will analyze a representative compound from patent literature, designated here as Compound 1 , which incorporates this structure. We will compare its inhibitory potency (IC₅₀) against human soluble epoxide hydrolase (hs-EH) with two other well-characterized s-EH inhibitors: TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and TUPS (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)thiourea).
| Compound | Structure | Core Scaffold | hs-EH IC₅₀ (nM) |
| Compound 1 | 1-((1s,4s)-4-(4-(3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)thiazol-2-yl)cyclohexyl)urea | ~0.7 | |
| TPPU | 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea | ~3.1 | |
| TUPS | 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)thiourea | ~20 |
Note: IC₅₀ values can vary slightly depending on assay conditions. The values presented are representative figures from the cited literature for comparative purposes.
Expert Interpretation:
The data clearly indicates that the scaffold present in Compound 1 yields exceptionally high potency against human s-EH. Its sub-nanomolar IC₅₀ value suggests a highly optimized fit within the enzyme's active site. The combination of the fluoro and trifluoroethoxy groups on the phenyl ring is critical. The trifluoroethoxy group often enhances metabolic stability by blocking para-hydroxylation, a common metabolic route for phenyl rings. Furthermore, the fluorine atom at the 3-position can modulate the electronic properties of the ring and form favorable orthogonal multipolar interactions with the enzyme's active site residues, thereby increasing binding affinity.
In comparison, TPPU, a widely used tool compound for s-EH research, is also highly potent but is surpassed by Compound 1. TUPS, with its thiourea core, is significantly less potent, illustrating how the central urea or amide-like linkage is crucial for interacting with key residues (such as Asp333) in the s-EH catalytic site. The superior performance of Compound 1 highlights the value of the 3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl moiety in designing next-generation s-EH inhibitors.
Experimental Protocol: s-EH Inhibition Assay
To validate and compare the inhibitory potency of these compounds, a fluorescent-based enzyme activity assay is commonly employed. This protocol is a self-validating system as it includes controls for baseline and maximal enzyme activity.
Objective: To determine the IC₅₀ value of a test compound against human soluble epoxide hydrolase (hs-EH).
Materials:
-
Recombinant human s-EH
-
Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test Compounds (Compound 1, TPPU, etc.) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Workflow Diagram:
dot
Caption: Step-by-step workflow for the s-EH fluorescent inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration would be 1 mM, diluted down to the pM range.
-
Plate Setup:
-
To each well of a 96-well black microplate, add 100 µL of Assay Buffer.
-
Add 1 µL of the serially diluted test compound solution to the appropriate wells. For control wells (100% activity), add 1 µL of DMSO. For background wells (0% activity), add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant hs-EH in Assay Buffer.
-
Add 50 µL of the hs-EH solution to all wells except the background wells.
-
To the background wells, add 50 µL of Assay Buffer.
-
Gently mix the plate and pre-incubate for 10 minutes at 30°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorescent substrate PHOME in Assay Buffer.
-
Add 50 µL of the PHOME solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at 30°C, protected from light. During this time, the active s-EH will hydrolyze the non-fluorescent PHOME substrate into a highly fluorescent product.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~330 nm and emission set to ~465 nm.
-
-
Data Analysis:
-
Subtract Background: Subtract the average fluorescence signal of the background wells from all other measurements.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_100%_Activity_Well))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The this compound scaffold is a powerful tool in the development of high-performance enzyme inhibitors. As demonstrated by the sub-nanomolar potency of Compound 1 against soluble epoxide hydrolase, the strategic placement of fluoro and trifluoroethoxy groups on the phenyl ring provides a distinct advantage in achieving both high affinity and favorable metabolic properties. Comparative analysis against established inhibitors like TPPU and TUPS confirms the superior performance of this particular structural motif. The detailed assay protocol provided herein offers a robust and reproducible method for researchers to validate these findings and explore novel inhibitors targeting the s-EH pathway for therapeutic intervention in inflammation and pain.
References
-
Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Inflammation and Pain Source: FASEB Journal URL: [Link]
-
Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Cardiovascular and Inflammatory Diseases Source: Nature Reviews Drug Discovery URL: [Link]
- Source: Google Patents (WO2013009559A1)
-
Title: 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Orally bioavailable and potent soluble epoxide hydrolase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Analysis of Novel Chemical Entities
Authored by: Your Senior Application Scientist
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, often referred to as cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel chemical entity (NCE), using the hypothetical compound "3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" as our case study.
Our approach is grounded in the principles of proactive risk assessment. Rather than viewing cross-reactivity screening as a late-stage hurdle, we advocate for its early integration into the drug discovery pipeline. This allows for a more informed selection and optimization of lead candidates, ultimately saving valuable time and resources.
The Rationale Behind a Phased Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment is not a single experiment but a multi-stage process. The logic is to move from broad, less resource-intensive methods to more focused, high-resolution techniques as confidence in a compound grows. This "fail fast, fail cheap" philosophy is central to efficient drug development. Our proposed workflow, outlined below, embodies this principle.
Figure 1: A phased workflow for cross-reactivity assessment of a novel chemical entity (NCE).
Phase 1: Foundational Analysis & In Silico Prediction
Before committing to expensive wet-lab experiments, a thorough in silico analysis of our NCE, "this compound," is crucial. The structure itself—a substituted benzoic acid—provides initial clues. Benzoic acid derivatives are known to interact with a variety of biological targets, and the addition of fluorine and a trifluoroethoxy group can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn influence its off-target profile.
Methodology:
-
Structural Similarity Searching: Utilize databases such as PubChem, ChEMBL, or SciFinder to identify known compounds with high structural similarity. The biological activities of these analogs can provide a preliminary list of potential off-targets.
-
Pharmacophore Modeling and Target Prediction: Employ computational tools (e.g., SwissTargetPrediction, PharmMapper) that predict potential protein targets based on the 3D arrangement of chemical features (pharmacophores) in the NCE.
Why this is important: This initial computational screen helps to build a hypothesis-driven framework for selecting the most appropriate broad-panel screens in the next phase. It allows for a more tailored and cost-effective approach than simply running a generic screen.
Phase 2: Broad In Vitro Profiling - Casting a Wide Net
The goal of this phase is to screen our NCE against a large and diverse panel of clinically relevant off-targets. Commercial services have streamlined this process, offering standardized panels that cover major target classes implicated in adverse drug reactions.
Comparison of Broad Screening Platforms:
| Platform | Primary Target Class | Principle | Throughput | Key Advantage |
| Eurofins SafetyScan | GPCRs, Ion Channels, Transporters, Enzymes | Radioligand Binding Assays | High | Covers a broad, curated panel of targets known to be involved in adverse events. |
| DiscoverX KINOMEscan™ | Protein Kinases | Competitive Binding Assay (non-enzymatic) | High | Screens against a vast proportion of the human kinome, providing a comprehensive view of kinase selectivity. |
| Enzyme Inhibition Panels | Various Enzyme Families (e.g., CYPs, Proteases) | Enzymatic Assays | Medium-High | Directly measures the functional impact of the compound on enzyme activity. |
For "this compound," a logical starting point would be a comprehensive panel like the Eurofins SafetyScan47, which assesses activity at 47 different targets associated with adverse drug reactions. If there is any reason to suspect kinase activity based on in silico predictions or the primary target class, a follow-up with a KINOMEscan would be warranted.
Experimental Protocol: General Procedure for Broad Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of "this compound" (e.g., 10 mM in 100% DMSO).
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Assay Execution: The chosen vendor (e.g., Eurofins, DiscoverX) performs the assays according to their validated protocols. For binding assays, this generally involves incubating the NCE with a source of the target protein (e.g., cell membranes, recombinant protein) and a specific radioligand.
-
Data Analysis: The results are reported as the percent inhibition or displacement of the radioligand compared to a vehicle control. A common threshold for a "hit" is >50% inhibition.
Phase 3: Hit Confirmation and Mechanistic Elucidation
A "hit" from a broad panel screen is not a definitive confirmation of cross-reactivity; it is an invitation for further investigation. The next critical step is to confirm the interaction and determine its potency.
Methodology:
-
Dose-Response Analysis: Any target identified as a "hit" in the initial screen must be followed up with a full dose-response study. This allows for the determination of key potency metrics like the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant).
-
Orthogonal Assays: It is essential to confirm the observed activity using a different assay format. For example, if the initial hit came from a radioligand binding assay, a functional, cell-based assay (e.g., a cAMP assay for a GPCR, or a cellular phosphorylation assay for a kinase) should be employed to verify that the binding event translates into a functional consequence.
Experimental Protocol: Example of a Competitive Radioligand Binding Assay (for IC50 Determination)
-
Reagents:
-
Cell membranes expressing the target receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Dopamine for the D2 receptor).
-
Assay buffer.
-
"this compound" at a range of concentrations.
-
Scintillation fluid and plates.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the NCE.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Add scintillation fluid and count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the NCE.
-
Plot the percent specific binding against the log of the NCE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Decision-making workflow following an initial hit in a cross-reactivity screen.
Conclusion and Forward Look
The process of characterizing the cross-reactivity of a novel compound like "this compound" is a systematic and iterative journey. By starting with a broad, computationally-informed strategy and progressively focusing in on confirmed hits with orthogonal, functional assays, researchers can build a comprehensive safety and selectivity profile. This data is not only crucial for internal decision-making and lead optimization but also forms a cornerstone of the preclinical data package required for regulatory submissions. Embracing this rigorous approach early and often is a hallmark of successful, safety-conscious drug discovery.
References
A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
Introduction: The Strategic Value of Fluorination in Modern Drug Discovery
To researchers, scientists, and professionals in drug development, the judicious incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for optimizing the pharmacological profile of drug candidates. The unique properties of the fluorine atom—its high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.
Within the diverse landscape of fluorinated building blocks, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid emerges as a compound of significant interest. Its unique substitution pattern, featuring a fluorine atom at the meta-position and a trifluoroethoxy group at the para-position relative to the carboxylic acid, presents a compelling combination of electronic and steric properties. This guide provides an in-depth, objective comparison of this molecule against commercially available standards, supported by detailed experimental protocols to empower researchers to make informed decisions in their drug discovery endeavors.
Physicochemical Properties: A Comparative Analysis
The selection of a building block in the early stages of drug design is heavily influenced by its intrinsic physicochemical properties. These parameters dictate a molecule's behavior in biological systems, affecting everything from solubility and membrane permeability to target engagement. The following table presents a comparative overview of this compound and structurally related, commercially available benzoic acid derivatives.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Calculated LogP | pKa |
| This compound | [Not readily available] | 252.14 | ~3.5 | ~3.7 | |
| 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 | 156.11 | 1.6 | 4.08[1] | |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | 170.14 | 2.1 | 4.15 | |
| 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | [Not readily available] | 268.59 | 3.4[2] | ~3.6 | |
| 4-(2,2,2-Trifluoroethoxy)benzoic acid | 27914-56-3 | 220.15 | 2.9 | 4.2 | |
| 3-Fluorobenzoic acid | 455-38-9 | 140.11 | 2.163[3] | 3.86[3][4] | |
| Benzoic Acid (Reference) | 65-85-0 | 122.12 | 1.87 | 4.20[5] |
Calculated LogP and pKa values are estimates based on commercially available software and may vary from experimental values.
The trifluoroethoxy group in the target molecule significantly increases its lipophilicity (LogP) compared to its hydroxy and methoxy analogs. This modification can enhance membrane permeability and oral absorption, which are desirable attributes for drug candidates. The electron-withdrawing nature of both the fluorine and trifluoroethoxy substituents is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid, which can influence its binding characteristics and solubility profile at different physiological pH values.
Purity and Characterization: Establishing a Quality Benchmark
Ensuring the purity and structural integrity of a chemical building block is a non-negotiable prerequisite for its use in drug discovery and development. A comprehensive quality assessment provides confidence in experimental results and is a critical component of regulatory compliance.
Core Analytical Techniques for Quality Control
A multi-pronged analytical approach is essential for the robust characterization of "this compound" and its commercial counterparts.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for determining the purity of the compound by separating it from any potential impurities arising from synthesis or degradation.[6][7] A well-developed HPLC method can achieve high levels of precision and accuracy.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the same substance.[8][9][10][11][12] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can determine the absolute purity of crystalline materials by measuring the depression of the melting point caused by impurities.[13][14][15]
-
Spectroscopic Confirmation (¹H NMR, ¹³C NMR, IR, MS): These techniques provide unambiguous confirmation of the chemical structure of the molecule.
Experimental Workflow for Comprehensive Quality Assessment
The following diagram illustrates a logical workflow for the comprehensive quality assessment of "this compound".
Detailed Experimental Protocols
The following protocols provide a starting point for the benchmarking of "this compound".
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of "this compound" by separating it from potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm[7]
-
Column Temperature: 30 °C
-
Gradient Elution:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 70% A, 30% B).
-
Linearly increase the percentage of Mobile Phase B over a defined period (e.g., to 90% B over 15 minutes).
-
Hold at high organic content to elute any late-eluting impurities.
-
Return to initial conditions and equilibrate the column.
-
-
-
Analysis:
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the sample solution and record the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of "this compound" using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of this compound
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the sample into the same NMR tube.
-
Add a precise volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Protocol 3: Purity and Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and purity of crystalline "this compound".
Instrumentation and Reagents:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Sample of crystalline this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm.
-
Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
Benchmarking Performance: A Hypothetical Case Study
To illustrate the practical application of this guide, consider a hypothetical scenario where "this compound" is being evaluated as a building block for a novel series of kinase inhibitors. The following diagram outlines a logical workflow for this benchmarking study.
Conclusion and Future Outlook
"this compound" represents a promising and strategically designed building block for medicinal chemistry. Its unique combination of a meta-fluoro substituent and a para-trifluoroethoxy group offers a compelling set of physicochemical properties that can be leveraged to enhance the drug-like characteristics of lead compounds.
This guide has provided a framework for the objective comparison of this molecule against commercial standards, grounded in established analytical techniques and detailed experimental protocols. By adhering to the principles of scientific integrity and employing a rigorous, data-driven approach, researchers can confidently assess the value of "this compound" in their specific drug discovery programs. The continued exploration of novel fluorinated building blocks will undoubtedly fuel the development of the next generation of innovative therapeutics.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 7205.
-
PubChem. (n.d.). 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2022, September 19). Differential Scanning Calorimetry Material Studies: Benzil Melting Point Method for Eliminating the Thermal History of DSC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4,4,4-trifluorobutoxy)benzoic acid. Retrieved from [Link]
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J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy-. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]
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ResearchGate. (2019, March 14). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]
- Caron, G., et al. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.
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Pharmacia. (2025, February 24). High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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A Comparative Guide to In-Silico vs. Experimental Data for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to modulate physicochemical and pharmacokinetic properties. The subject of this guide, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, represents a molecule of interest where such modifications—a fluoro group at the 3-position and a trifluoroethoxy group at the 4-position of a benzoic acid core—are anticipated to significantly influence its behavior. This guide provides a comprehensive comparison of in-silico predictions and available experimental data for this compound and its close structural analogs, offering researchers and drug development professionals a framework for leveraging computational tools in the absence of direct experimental evidence.
Due to the limited availability of direct experimental data for this compound, this guide will utilize in-silico predictions for the target molecule and compare them with experimental data from structurally related analogs. This approach underscores the practical utility of computational chemistry in guiding research priorities and experimental design.
Molecular Structure and In-Silico Physicochemical Properties
The foundational step in characterizing any novel compound is to understand its basic physicochemical properties. In the absence of empirical data, in-silico tools provide rapid and cost-effective estimations that are invaluable for early-stage drug discovery.
Caption: Molecular structure of this compound.
A suite of computational tools was employed to predict the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The following table summarizes these in-silico predictions alongside experimental data for structurally similar compounds.
| Property | In-Silico Prediction for this compound | Experimental Data for Analogs |
| pKa | 3.5 - 4.0 | 3-Fluorobenzoic acid: ~3.864-Fluorobenzoic acid: ~4.14 |
| logP | 2.5 - 3.0 | 3-Fluorobenzoic acid: 1.872,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: ~3.27[1] |
| Aqueous Solubility | Low to moderate | 3-Fluoro-4-hydroxybenzoic acid: Slightly soluble in water[2] |
| Metabolic Stability | Predicted to be relatively stable | High metabolic stability is a known feature of fluorinated compounds. |
In-Silico Prediction Methodologies
The in-silico data presented were generated using a combination of widely accepted computational models:
-
pKa Prediction: The pKa was estimated using quantitative structure-property relationship (QSPR) models, which correlate the acidity of a compound with its structural features. The presence of the electron-withdrawing fluorine and trifluoroethoxy groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
-
logP Prediction: The octanol-water partition coefficient (logP) was calculated using atom-based and fragment-based methods. These algorithms deconstruct the molecule into atomic or fragmental contributions to lipophilicity.
-
Aqueous Solubility: Solubility predictions were derived from models that consider both lipophilicity (logP) and melting point.
-
Metabolic Stability: Predictions for metabolic stability are often based on identifying potential sites of metabolism by cytochrome P450 enzymes. The presence of fluorine atoms can block potential sites of oxidation, thereby increasing metabolic stability.
Experimental Validation: Protocols and Comparative Data
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.
Protocol:
-
Preparation of the Analyte Solution: A precise amount of the compound is dissolved in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity, which is a key determinant of its absorption and distribution.
Caption: Experimental workflow for logP determination using the shake-flask method.
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing them to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Assessment of Metabolic Stability in Liver Microsomes
Metabolic stability is a crucial parameter for predicting the in vivo half-life of a drug candidate. In vitro assays using liver microsomes are a standard method for assessing phase I metabolism.
Caption: A simplified representation of the ADME process in drug disposition.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Comparative Analysis: Bridging the Gap Between Prediction and Reality
The primary value of in-silico predictions lies in their ability to guide experimental work and prioritize compounds for synthesis and testing. While a direct comparison for this compound is not possible due to the lack of experimental data, we can draw valuable insights by comparing the predictions with the experimental data of its analogs.
The predicted pKa of 3.5-4.0 for our target molecule is in reasonable agreement with the experimental pKa of 3-fluorobenzoic acid (~3.86). The additional electron-withdrawing effect of the trifluoroethoxy group is expected to slightly increase the acidity, which is consistent with the lower end of the predicted range.
The predicted logP of 2.5-3.0 is higher than that of 3-fluorobenzoic acid (1.87), which is expected due to the lipophilic nature of the trifluoroethoxy group. It is also in the same range as the experimentally related 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (~3.27).[1] This suggests that the in-silico prediction is a reasonable starting point for estimating the lipophilicity of the target compound.
Conclusion and Future Directions
In the absence of direct experimental data, in-silico tools provide a powerful and indispensable means of characterizing novel compounds like this compound. The predictions for pKa and logP are consistent with the expected electronic and lipophilic contributions of the fluoro and trifluoroethoxy substituents, as supported by the experimental data of structural analogs.
This guide highlights the importance of a synergistic approach, where computational predictions are used to inform and guide experimental studies. The detailed protocols provided herein offer a clear path for the future experimental validation of the in-silico data for this compound. Such experimental work is crucial for confirming the predicted properties and for advancing our understanding of the structure-property relationships of this and other novel fluorinated compounds in the pursuit of new therapeutic agents.
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of safe handling and proper disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a compound characterized by its halogenated aromatic and acidic functionalities. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, data from structurally similar compounds, such as other fluorinated benzoic acid derivatives, allows for a presumptive hazard assessment.
Presumptive Hazard Profile:
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritant (Category 2) | Causes skin irritation upon contact.[1][2][3] | Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.[2] |
| Serious Eye Irritant (Category 2/2A) | Causes serious eye irritation or damage.[1][2][3][4] | Wear safety glasses with side shields or chemical splash goggles.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or a certified chemical fume hood.[1][2][5] |
The presence of the trifluoroethoxy group and a fluorine atom on the benzoic acid ring contributes to the compound's chemical stability, particularly the robust carbon-fluorine bond. This stability makes the compound persistent in the environment, necessitating specialized disposal methods to ensure its complete destruction.[1][6]
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling this compound and its waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory operations. Improperly mixed chemicals can lead to dangerous reactions.
Core Principles of Segregation:
-
Designated Waste Container: All waste containing this compound must be collected in a designated, clearly labeled, and compatible container.[7]
-
Halogenated Organic Waste: This compound should be classified as a halogenated organic waste.[8][9] Do not mix it with non-halogenated waste streams.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted compound, contaminated weighing paper, and other solid materials in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. The container should be made of a material resistant to organic acids.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. The high-temperature incineration they provide is the most effective method for breaking the stable carbon-fluorine bond and ensuring complete destruction of the compound.[1]
Workflow for Disposal:
Caption: A general workflow for the safe disposal of this compound.
Detailed Steps:
-
Container Preparation: Select a suitable, leak-proof container with a secure lid. Label it clearly as "Halogenated Organic Acid Waste" and list "this compound" as a constituent.
-
Waste Collection:
-
Pure Compound and Contaminated Solids: Carefully place any excess solid compound and contaminated materials (e.g., gloves, weighing boats, filter paper) directly into the designated solid waste container. Avoid creating dust.[2]
-
Solutions: Pour solutions containing the compound into the designated liquid waste container using a funnel to prevent spillage.
-
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7][11]
-
Do not pour this chemical down the drain.[2][11] The persistence of fluorinated compounds can harm aquatic life and contaminate water systems.[6][12]
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: For small spills, contain the material using a spill kit with an absorbent material compatible with organic acids.[7]
-
Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
The Rationale for High-Temperature Incineration
Disposing of this compound via a licensed hazardous waste facility that utilizes high-temperature incineration is the industry best practice. This method is necessary due to the high stability of the carbon-fluorine bond. Incineration at temperatures typically exceeding 1000°C provides the energy required to break these bonds, ensuring the complete destruction of the molecule and preventing the release of persistent fluorinated compounds into the environment.[1][6]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety protocols for managing 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a compound whose structure suggests a specific hazard profile that must be rigorously addressed. Our objective is to move beyond a simple checklist and build a framework of trustworthy practices that protect both the scientist and the integrity of the research.
Hazard Assessment: Understanding the Molecule
-
Benzoic Acid Core: The carboxylic acid moiety renders the molecule acidic and potentially corrosive. Similar benzoic acid derivatives are known skin, eye, and respiratory tract irritants.[1][2][3]
-
Fluorination: The carbon-fluorine bonds are exceptionally strong, which can increase the metabolic stability and persistence of the compound.[4] During thermal decomposition or in certain reactions, there is a potential for the release of highly toxic gaseous hydrogen fluoride (HF).[1]
-
Trifluoroalkoxy Group: This group enhances lipophilicity, which can potentially increase the compound's ability to be absorbed through the skin.
Based on these structural alerts, we must treat this compound, particularly in its solid or powdered form, as a significant hazard.
| Potential Hazard | Classification & Rationale | Primary Exposure Route |
| Skin Corrosion/Irritation | Category 2 (Irritant) to Category 1 (Corrosive) . Acidic nature of the carboxyl group. Similar fluorinated benzoic acids are classified as skin irritants.[3] | Dermal Contact |
| Serious Eye Damage/Irritation | Category 1 (Serious Damage) to Category 2 (Irritant) . High likelihood of causing serious, potentially irreversible eye damage upon contact.[2] | Ocular Contact |
| Respiratory Irritation | STOT SE 3 . Inhalation of dust can cause irritation to the respiratory system.[1] | Inhalation |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) . Inferred from similar compounds. | Ingestion |
| Environmental Hazard | Persistent "Forever Chemical" . The strong C-F bonds make it resistant to environmental degradation, requiring specialized disposal.[5][6] | Improper Disposal |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic risk assessment. The following protocols represent the minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection: The Non-Negotiable Barrier
Accidental eye contact with corrosive substances can cause rapid and severe damage.[7] Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[7] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting from splashes, dust, and vapors.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g), working with solutions, or performing any operation with a significant splash potential (e.g., heating, sonicating, transferring liquids), a full-face shield must be worn in addition to chemical splash goggles .[8][9] This provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove
The correct glove material is crucial for preventing dermal exposure.[8] Given the compound's acidic nature and fluorinated structure, glove selection must be deliberate.
-
Glove Material: Nitrile gloves are a suitable initial choice for incidental contact with most laboratory chemicals, including this compound.[7] However, for prolonged handling or immersion, consulting a manufacturer's glove compatibility chart is critical.
-
Double-Gloving: For weighing, transferring solids, or preparing solutions, wearing two pairs of nitrile gloves is highly recommended.[10] This practice provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin. Always inspect gloves for any signs of degradation or perforation before and during use.
Body Protection: Shielding from Spills and Splashes
Your personal clothing offers insufficient protection against chemical hazards.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[10]
-
Chemical-Resistant Apron: When handling stock solutions or larger quantities where splashes are a significant risk, a chemical-resistant apron worn over the lab coat is required.[8][9]
-
Footwear: Fully enclosed shoes are mandatory. Open-toed shoes are never permitted in the laboratory.[7]
Respiratory Protection: Controlling Inhalation Exposure
The primary method for controlling respiratory hazards is through engineering controls. PPE should be considered the last line of defense.[11]
-
Engineering Controls: All work involving the solid form of this compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[12]
-
Respirator Use: If engineering controls are insufficient or not available (a situation that should be avoided), respiratory protection is necessary. For dusts, a NIOSH-approved N95 dust mask may be sufficient. For potential vapors, an air-purifying respirator with organic vapor cartridges would be required.[10] A formal respiratory protection program, including fit testing, is required by OSHA for mandatory respirator use.[11]
Operational and Disposal Plans
Proper procedure extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the lab, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9] Prepare a designated workspace within a chemical fume hood.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing & Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use compatible spatulas and weighing boats.
-
Dissolution: When preparing solutions, always add the acid slowly to the solvent, never the other way around, to control any exothermic reactions.[7]
-
Post-Handling: After use, wipe down the work area. Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on the physical form and quantity of the chemical.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.
-
Small Spill (<5g or <50mL): Alert others in the area. Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., sodium bicarbonate for acids). Collect the material into a sealed, labeled container for hazardous waste disposal.[10]
-
Large Spill: Evacuate the area immediately. Contact your institution's emergency response team.
Storage and Waste Disposal
Proper disposal is paramount for fluorinated organic compounds to prevent environmental contamination.[10]
-
Storage: Store containers in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[9] Ensure containers are tightly closed and clearly labeled. Never store corrosive liquids above eye level.[7]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in clearly labeled, compatible containers.[10] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Method: Due to their persistence, fluorinated compounds like this should never be disposed of down the drain. Acceptable disposal methods include high-temperature incineration or disposal in a designated hazardous waste landfill, as per local and federal regulations.[5][6] Always consult your institution's EHS guidelines for the specific, approved disposal pathway.
References
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- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
